molecular formula C47H81N13O11 B15600183 OVA (55-62)

OVA (55-62)

Cat. No.: B15600183
M. Wt: 1004.2 g/mol
InChI Key: UBAOXMCIIZKBET-OGWYRZOZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OVA (55-62) is a useful research compound. Its molecular formula is C47H81N13O11 and its molecular weight is 1004.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality OVA (55-62) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about OVA (55-62) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C47H81N13O11

Molecular Weight

1004.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C47H81N13O11/c1-26(2)23-35(46(70)71)58-41(65)31(18-11-13-21-49)54-43(67)34(25-36(61)62)57-42(66)33(24-29-15-8-7-9-16-29)56-40(64)32(19-14-22-53-47(51)52)55-44(68)37(27(3)4)60-45(69)38(28(5)6)59-39(63)30(50)17-10-12-20-48/h7-9,15-16,26-28,30-35,37-38H,10-14,17-25,48-50H2,1-6H3,(H,54,67)(H,55,68)(H,56,64)(H,57,66)(H,58,65)(H,59,63)(H,60,69)(H,61,62)(H,70,71)(H4,51,52,53)/t30-,31-,32-,33-,34-,35-,37-,38-/m0/s1

InChI Key

UBAOXMCIIZKBET-OGWYRZOZSA-N

Origin of Product

United States

Foundational & Exploratory

Function of OVA (55-62) Peptide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The ovalbumin (OVA) peptide spanning amino acids 55-62 is a fragment of chicken ovalbumin, a protein widely used as a model antigen in immunological research. This specific peptide, with the sequence KVVRFDKL, serves as a crucial tool for studying the intricacies of the adaptive immune system, particularly the cell-mediated immune response. Its primary function in a research context is to act as a defined epitope for Major Histocompatibility Complex (MHC) class I molecules, specifically the mouse H-2Kb allotype.[1][2][3][4] This allows for the precise investigation of antigen processing, presentation, and the subsequent activation of CD8+ cytotoxic T lymphocytes (CTLs).

While the more widely studied OVA (257-264) peptide (SIINFEKL) is considered the immunodominant H-2Kb-restricted epitope of ovalbumin, OVA (55-62) is classified as a subdominant epitope.[5][6] This subdominance is attributed to a lower binding affinity for the H-2Kb molecule compared to SIINFEKL.[5] Despite this, OVA (55-62) is still capable of binding to H-2Kb and eliciting a T-cell response, making it a valuable tool for understanding the breadth of the immune response to a complex antigen.[4][7][8]

Data Presentation

Table 1: H-2Kb Binding Affinity and T-Cell Response of OVA Peptides
PeptideSequenceMHC RestrictionBinding Affinity (Compared to OVA 257-264)T-Cell Response
OVA (55-62) KVVRFDKLH-2KbLowerSubdominant CD8+ T-cell response
OVA (257-264) SIINFEKLH-2KbHigherImmunodominant CD8+ T-cell response

This table summarizes the key characteristics of OVA (55-62) in comparison to the immunodominant OVA (257-264) peptide. The lower binding affinity of OVA (55-62) for H-2Kb correlates with its subdominant nature in the T-cell response.[5]

Table 2: Kinetic Binding Constants of OVA Peptides to Soluble H-2Kb at 25°C[5]
PeptideAssociation Rate Constant (k_on) (M⁻¹s⁻¹)Dissociation Rate Constant (k_off) (s⁻¹)
OVA (55-62)-C6 6.5 x 10²1.6 x 10⁻⁵
OVA (257-264)-C6 5.9 x 10³9.1 x 10⁻⁶

This table presents quantitative data from biosensor studies comparing the binding kinetics of OVA (55-62) and OVA (257-264) to soluble H-2Kb molecules. The approximately 10-fold faster association rate and 2-fold slower dissociation rate of OVA (257-264) contribute to its higher affinity and immunodominance.[5]

Experimental Protocols

In Vitro T-Cell Proliferation Assay

Objective: To measure the proliferation of OVA-specific CD8+ T-cells in response to stimulation with the OVA (55-62) peptide.

Methodology:

  • Cell Isolation: Isolate splenocytes from a C57BL/6 mouse previously immunized with ovalbumin or adoptively transferred with OVA-specific T-cells (e.g., from an OT-I transgenic mouse, which recognizes OVA 257-264, but can be adapted for other epitopes).

  • Cell Labeling (Optional): Label the splenocytes with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE).

  • Cell Culture: Plate the splenocytes in a 96-well plate at a density of 2 x 10⁵ cells/well.

  • Peptide Stimulation: Add the OVA (55-62) peptide to the wells at varying concentrations (e.g., 0.1, 1, 10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., Concanavalin A or the immunodominant OVA 257-264 peptide).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • Analysis:

    • For CFSE-labeled cells: Harvest the cells and analyze by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.

    • For unlabeled cells: Add a proliferation indicator, such as ³H-thymidine or BrdU, for the final 18 hours of incubation. Measure incorporation using a scintillation counter or an anti-BrdU antibody-based ELISA, respectively.

ELISpot Assay for Cytokine Release

Objective: To quantify the number of OVA (55-62)-specific T-cells secreting a particular cytokine (e.g., IFN-γ).

Methodology:

  • Plate Coating: Coat a 96-well ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ antibody) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., RPMI with 10% FBS) for 2 hours at room temperature.

  • Cell Plating: Add isolated splenocytes or purified T-cells to the wells at a desired density.

  • Peptide Stimulation: Add the OVA (55-62) peptide at an optimal concentration.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • Detection:

    • Wash the plate to remove cells.

    • Add a biotinylated detection antibody specific for the cytokine.

    • Incubate, then wash.

    • Add streptavidin-alkaline phosphatase (or HRP).

    • Incubate, then wash.

    • Add a substrate solution to develop colored spots.

  • Analysis: Count the spots using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.

Mandatory Visualization

MHC_Class_I_Pathway MHC Class I Antigen Presentation Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Prot Endogenous Protein (e.g., Ovalbumin) Proteasome Proteasome Prot->Proteasome Ubiquitination Ub Ubiquitin Ub->Prot Peptides Peptide Fragments Proteasome->Peptides Degradation TAP TAP Transporter Peptides->TAP Loaded_MHC Peptide-MHC Complex (OVA(55-62)-H-2Kb) TAP->Loaded_MHC Transport MHC_I MHC Class I (H-2Kb) Peptide_Loading_Complex Peptide-Loading Complex (Tapasin, Calreticulin, ERp57) MHC_I->Peptide_Loading_Complex Peptide_Loading_Complex->Loaded_MHC Peptide Loading Cell_Surface Cell Surface Loaded_MHC->Cell_Surface Transport to Surface TCR T-Cell Receptor (TCR) on CD8+ T-Cell Cell_Surface->TCR Recognition T_Cell_Activation_Signaling T-Cell Activation Signaling Cascade cluster_membrane Cell Membrane pMHC OVA(55-62)-H-2Kb Complex TCR_CD3 TCR/CD3 Complex pMHC->TCR_CD3 Binding CD8 CD8 pMHC->CD8 Lck Lck TCR_CD3->Lck Recruitment ZAP70 ZAP-70 TCR_CD3->ZAP70 Recruitment CD8->Lck Lck->TCR_CD3 Phosphorylates ITAMs Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Activation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Ras_MAPK Ras-MAPK Pathway LAT_SLP76->Ras_MAPK PI3K PI3K Pathway LAT_SLP76->PI3K Transcription_Factors NFAT, AP-1, NF-κB PLCg1->Transcription_Factors Ras_MAPK->Transcription_Factors PI3K->Transcription_Factors Cellular_Response Cytokine Production Proliferation Cytotoxicity Transcription_Factors->Cellular_Response Nuclear Translocation ELISpot_Workflow ELISpot Experimental Workflow Start Start Coat_Plate 1. Coat plate with capture antibody Start->Coat_Plate Block_Plate 2. Block plate Coat_Plate->Block_Plate Add_Cells 3. Add splenocytes Block_Plate->Add_Cells Add_Peptide 4. Add OVA (55-62) peptide Add_Cells->Add_Peptide Incubate 5. Incubate 24-48h Add_Peptide->Incubate Add_Detection_Ab 6. Add biotinylated detection antibody Incubate->Add_Detection_Ab Add_Enzyme 7. Add Streptavidin-Enzyme conjugate Add_Detection_Ab->Add_Enzyme Add_Substrate 8. Add substrate and develop spots Add_Enzyme->Add_Substrate Analyze 9. Count spots Add_Substrate->Analyze

References

The Subdominant Epitope: A Technical Guide to the Binding Mechanism of Ovalbumin (55-62) with H2-Kb

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the molecular interactions and underlying mechanisms governing the binding of the ovalbumin-derived peptide OVA (55-62) to the murine major histocompatibility complex (MHC) class I molecule, H2-Kb. This document is intended for researchers, scientists, and drug development professionals engaged in immunology, vaccine development, and cancer immunotherapy.

Introduction: The OVA (55-62) - H2-Kb Interaction

The presentation of antigenic peptides by MHC class I molecules is a cornerstone of the adaptive immune response, enabling the detection and elimination of virally infected or malignant cells by cytotoxic T lymphocytes (CTLs). Ovalbumin (OVA), a protein from chicken egg white, has served as a model antigen for decades, providing critical insights into antigen processing and presentation. While the immunodominant epitope OVA (257-264), known as SIINFEKL, is widely studied, the subdominant epitope OVA (55-62) presents a unique case for understanding the nuances of peptide-MHC interactions and T-cell recognition. The amino acid sequence of the OVA (55-62) peptide is KVVRFDKL.[1]

This guide delves into the quantitative binding kinetics, the structural basis of the interaction, and the cellular pathways that lead to the presentation of this subdominant epitope.

Quantitative Analysis of OVA (55-62) Binding to H2-Kb

The affinity and stability of the peptide-MHC complex are critical determinants of T-cell activation. Quantitative measurements of the binding of OVA (55-62) to H2-Kb reveal a lower affinity interaction compared to the immunodominant SIINFEKL peptide.

PeptideSequenceIC50 (nM)Kon (M⁻¹s⁻¹)Koff (s⁻¹)Data Source
OVA (55-62)-C6 KVVRFDKL~5,0006.5 x 10²1.6 x 10⁻⁵[2]
OVA (257-264) SIINFEKL~505.9 x 10³9.1 x 10⁻⁶[2]

Note: The kinetic data for OVA (55-62) was obtained using a C-terminally modified peptide (OVA55-62-C6) to facilitate measurement.[2] The roughly 100-fold difference in IC50 and the ~10-fold slower on-rate and ~2-fold faster off-rate for OVA (55-62)-C6 highlight why it is a subdominant epitope.[2]

Structural Basis of Peptide Binding to the H2-Kb Groove

While a crystal structure of the H2-Kb molecule in complex with the OVA (55-62) peptide is not currently available in the Protein Data Bank, extensive crystallographic studies of H2-Kb bound to other peptides, including the immunodominant OVA (257-264) (SIINFEKL), provide a detailed view of the peptide-binding groove.[3][4][5][6]

The H2-Kb binding groove is comprised of two alpha-helices atop a beta-sheet floor. The groove contains several pockets (A-F) that accommodate the side chains of the bound peptide. Peptides that bind to H2-Kb typically have a length of eight amino acids (octamers).[7] The binding is stabilized by a network of hydrogen bonds and van der Waals interactions between the peptide backbone and the MHC molecule, as well as specific interactions between peptide side chains and the pockets of the groove.

For H2-Kb, the primary anchor residues are typically at position 5 (P5) and the C-terminus (P8).[3][4] The P5 residue often fits into the C pocket, which in H2-Kb is deep and can accommodate aromatic residues like phenylalanine (F) or tyrosine (Y).[8] The C-terminal residue (P8) anchors into the F pocket. The OVA (55-62) peptide (KVVRFDKL) has a phenylalanine at P5 and a leucine (B10760876) at P8, consistent with the H2-Kb binding motif.

H2Kb_Binding_Groove P5 P5 Pockets Pockets P5->Pockets Primary Anchor (interacts with C pocket) P8 P8 P8->Pockets Primary Anchor (interacts with F pocket) Peptide Peptide Groove Groove Peptide->Groove Binds to

Caption: Logical relationship of OVA (55-62) peptide binding to the H2-Kb groove.

Antigen Processing and Presentation Pathway for OVA (55-62)

The generation and presentation of the OVA (55-62) epitope on H2-Kb molecules is a multi-step process that occurs within the antigen-presenting cell (APC).

  • Proteasomal Degradation: Cytosolic ovalbumin is targeted for degradation by the proteasome.[9][3][10][11] The proteasome is a large, multi-catalytic protease complex that cleaves proteins into smaller peptides.[7] Studies have shown that the 20S proteasome can generate the precise OVA (257-264) epitope from the full-length protein, and it is understood that a similar process generates the OVA (55-62) fragment.[9][3]

  • Peptide Transport: The resulting peptide fragments, including OVA (55-62), are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[12][13][14] TAP is a heterodimeric protein complex that forms a channel in the ER membrane and has a preference for peptides that are 8-16 amino acids in length.[12][13]

  • Peptide Loading and MHC Assembly: Inside the ER, the newly synthesized H2-Kb heavy chain associates with beta-2 microglobulin (β2m) and a collection of chaperone proteins, including calreticulin, ERp57, and tapasin, to form the peptide-loading complex (PLC).[15] Tapasin physically links the H2-Kb molecule to the TAP transporter, facilitating the capture of peptides. The OVA (55-62) peptide is then loaded into the binding groove of the H2-Kb molecule. This binding stabilizes the entire complex.

  • Cell Surface Presentation: The stable peptide-MHC complex, H2-Kb/OVA(55-62), is then transported from the ER, through the Golgi apparatus, to the cell surface. Here, it is displayed for surveillance by CD8+ cytotoxic T lymphocytes.

Antigen_Presentation_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface OVA Ovalbumin Proteasome Proteasome OVA->Proteasome Degradation Peptides Peptide Fragments (including OVA 55-62) Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport PLC Peptide Loading Complex (H2-Kb, β2m, Chaperones) TAP->PLC Peptide Loading pMHC H2-Kb/OVA(55-62) Complex PLC->pMHC Surface_pMHC Presented H2-Kb/OVA(55-62) pMHC->Surface_pMHC Transport via Golgi

Caption: The MHC class I antigen presentation pathway for the OVA (55-62) epitope.

Experimental Protocols: Measuring Peptide-MHC Binding

A variety of in vitro assays can be employed to quantify the binding of peptides to MHC molecules. A common method is a competitive enzyme-linked immunosorbent assay (ELISA).

Representative Protocol: Competitive ELISA for H2-Kb Binding

Objective: To determine the concentration of a test peptide (e.g., OVA 55-62) required to inhibit the binding of a known high-affinity, labeled probe peptide to purified H2-Kb molecules by 50% (IC50).

Materials:

  • Purified, soluble H2-Kb molecules

  • High-affinity, biotinylated probe peptide for H2-Kb (e.g., a modified SIINFEKL)

  • Test peptide (OVA 55-62)

  • 96-well ELISA plates

  • Coating buffer (e.g., PBS, pH 7.4)

  • Blocking buffer (e.g., PBS with 5% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well ELISA plate with an anti-H2-Kb monoclonal antibody overnight at 4°C.

  • Washing and Blocking: Wash the plate with wash buffer to remove unbound antibody. Block the plate with blocking buffer for 2 hours at room temperature to prevent non-specific binding.

  • Binding Reaction:

    • Prepare serial dilutions of the test peptide (OVA 55-62) and a non-binding control peptide.

    • In a separate plate or tubes, incubate a fixed concentration of purified H2-Kb molecules with the various concentrations of the test peptide and a fixed, low concentration of the biotinylated probe peptide.

    • Allow the binding reaction to equilibrate, typically for 48-72 hours at room temperature.

  • Capture of MHC-Peptide Complexes: Transfer the binding reaction mixtures to the blocked ELISA plate. Incubate for 2 hours at room temperature to allow the anti-H2-Kb antibody to capture the H2-Kb molecules and their bound peptides.

  • Washing: Wash the plate thoroughly to remove unbound peptides and MHC molecules.

  • Detection:

    • Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature. The streptavidin-HRP will bind to the biotinylated probe peptide that is bound to the captured H2-Kb.

    • Wash the plate to remove unbound streptavidin-HRP.

    • Add HRP substrate and incubate until a color change is observed.

    • Stop the reaction with the stop solution.

  • Data Analysis:

    • Read the absorbance at 450 nm using a plate reader.

    • The absorbance is inversely proportional to the amount of test peptide bound.

    • Plot the percentage of inhibition of probe peptide binding versus the concentration of the test peptide.

    • Determine the IC50 value from the resulting dose-response curve.

Experimental_Workflow Start Start Coat_Plate Coat ELISA plate with anti-H2-Kb antibody Start->Coat_Plate Wash_Block Wash and Block Plate Coat_Plate->Wash_Block Prepare_Peptides Prepare serial dilutions of test peptide (OVA 55-62) Wash_Block->Prepare_Peptides Binding_Incubation Incubate H2-Kb, test peptide, and biotinylated probe peptide Prepare_Peptides->Binding_Incubation Capture Capture MHC-peptide complexes on coated plate Binding_Incubation->Capture Wash_2 Wash Plate Capture->Wash_2 Add_Strep_HRP Add Streptavidin-HRP Wash_2->Add_Strep_HRP Wash_3 Wash Plate Add_Strep_HRP->Wash_3 Add_Substrate Add HRP Substrate and Stop Solution Wash_3->Add_Substrate Read_Plate Read Absorbance at 450 nm Add_Substrate->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for a competitive ELISA to measure peptide binding to H2-Kb.

Conclusion

The interaction between the subdominant OVA (55-62) epitope and the H2-Kb molecule, while of lower affinity than the immunodominant SIINFEKL epitope, provides a valuable model for dissecting the molecular determinants of immunogenicity. The quantitative data and mechanistic pathways detailed in this guide offer a foundational understanding for researchers in the field. Further investigation, including the potential elucidation of the H2-Kb/OVA(55-62) crystal structure, will undoubtedly provide even greater insight into the subtle yet critical factors that govern T-cell recognition and the hierarchy of immune responses.

References

The Role of OVA (55-62) in T-Cell Epitope Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Subdominant Class I Epitope

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of the ovalbumin-derived peptide OVA (55-62) in the study of T-cell epitopes. Ovalbumin (OVA) has long served as a model antigen in immunology, and its constituent epitopes are critical tools for understanding the intricacies of T-cell activation, immunodominance, and the development of immunotherapies.[1] While the immunodominant epitope SIINFEKL (OVA 257-264) has been extensively studied, the subdominant epitope OVA (55-62), with the sequence KVVRFDKL, offers unique insights into the breadth of immune responses and the factors that determine epitope hierarchy.[1][2]

Core Concepts: Immunodominance and Subdominance

In an immune response to a complex antigen like a protein, T-cells do not recognize all possible epitopes with equal frequency. Instead, the response is typically focused on a few select epitopes, which are termed "immunodominant." Other epitopes that elicit a weaker or less frequent response are known as "subdominant."[2] The hierarchy of immunodominance is influenced by several factors, including the abundance of the processed peptide, the binding affinity of the peptide to MHC molecules, and the avidity of the T-cell receptor (TCR) for the peptide-MHC complex.[3] The study of subdominant epitopes like OVA (55-62) is crucial for understanding the full spectrum of an anti-antigen T-cell response and for the design of vaccines and immunotherapies that can elicit broader and potentially more effective immunity.

Data Presentation: Quantitative Analysis of OVA (55-62)

The subdominant nature of the OVA (55-62) epitope is quantitatively supported by its binding affinity to the murine MHC class I molecule H-2Kb and the kinetics of this interaction when compared to the immunodominant SIINFEKL epitope.

Table 1: MHC Class I Binding Affinity of OVA Peptides
PeptideSequenceMHC AlleleMeasured IC50 (nM)Binding Affinity Interpretation
OVA (55-62)KVVRFDKLH-2Kb248Strong[4]
OVA (257-264)SIINFEKLH-2Kb10Strong[4][5]

MHC I peptide binding with an IC50 value of 500 nM or less is considered strong.[4]

Table 2: Comparative Binding Kinetics of OVA Peptides to H-2Kb
PeptideOn-Rate (k_on_) M⁻¹s⁻¹Off-Rate (k_off_) s⁻¹Interpretation
OVA (55-62)6.5 x 10²1.6 x 10⁻⁵Slower association and faster dissociation compared to SIINFEKL, leading to a less stable pMHC complex.[3]
OVA (257-264)5.9 x 10³9.1 x 10⁻⁶Faster association and slower dissociation, resulting in a more stable pMHC complex.[3]

These data illustrate that while OVA (55-62) is a strong binder to H-2Kb, its association is slower and its dissociation is faster than the immunodominant SIINFEKL epitope. This lower stability of the peptide-MHC complex is a key factor contributing to its subdominant status.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the T-cell response to OVA (55-62) are provided below.

In Vivo Cytotoxicity Assay

This assay measures the ability of cytotoxic T lymphocytes (CTLs) to kill target cells presenting a specific epitope in a living animal.

Methodology:

  • Target Cell Preparation:

    • Isolate splenocytes from a naive syngeneic mouse (e.g., C57BL/6).

    • Divide the splenocytes into two populations.

    • Pulse one population with the OVA (55-62) peptide (e.g., 1-10 µg/mL) for 1 hour at 37°C. This will be the "peptide-pulsed" population. The other population serves as the "unpulsed" control.

    • Label the peptide-pulsed population with a high concentration of a fluorescent dye (e.g., 5 µM CFSE).

    • Label the unpulsed population with a low concentration of the same fluorescent dye (e.g., 0.5 µM CFSE).

    • Mix the two labeled populations at a 1:1 ratio.

  • Adoptive Transfer:

    • Inject the mixed target cell population intravenously into mice that have been previously immunized with ovalbumin or the OVA (55-62) peptide, as well as into naive control mice.

  • Analysis:

    • After a set period (e.g., 18-24 hours), harvest spleens from the recipient mice.

    • Prepare single-cell suspensions and analyze by flow cytometry.

    • Identify the two target cell populations based on their fluorescence intensity (CFSE^high^ and CFSE^low^).

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [1 - (Ratio in immunized / Ratio in naive)] x 100 where the ratio is (% CFSE^high^ cells / % CFSE^low^ cells).

Interferon-Gamma (IFN-γ) ELISpot Assay

This assay quantifies the frequency of antigen-specific T-cells that secrete IFN-γ upon stimulation.

Methodology:

  • Plate Coating:

    • Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Cell Plating and Stimulation:

    • Wash the plate and block with a suitable blocking buffer (e.g., RPMI with 10% FBS) for at least 2 hours at 37°C.

    • Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized mice.

    • Add the cells to the wells of the ELISpot plate.

    • Stimulate the cells with the OVA (55-62) peptide (e.g., 10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin or a mitogen like Concanavalin A).

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Detection and Development:

    • Wash the plate to remove the cells.

    • Add a biotinylated anti-IFN-γ detection antibody and incubate.

    • Wash the plate and add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

    • Wash the plate and add a substrate solution that will form a colored precipitate at the site of IFN-γ secretion.

    • Stop the reaction and allow the plate to dry.

  • Analysis:

    • Count the number of spots in each well using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Intracellular Cytokine Staining (ICS)

This flow cytometry-based assay allows for the simultaneous identification of the phenotype of T-cells and their ability to produce specific cytokines.

Methodology:

  • Cell Stimulation:

    • Prepare a single-cell suspension of splenocytes or PBMCs from immunized mice.

    • Stimulate the cells with the OVA (55-62) peptide (e.g., 10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours at 37°C. This inhibitor traps the cytokines within the cell.

  • Surface Staining:

    • Wash the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8, CD44) to identify the T-cell populations of interest.

  • Fixation and Permeabilization:

    • Wash the cells and fix them with a fixation buffer (e.g., paraformaldehyde-based).

    • Wash the cells and permeabilize them with a permeabilization buffer (e.g., saponin-based). This allows antibodies to enter the cell.

  • Intracellular Staining:

    • Stain the permeabilized cells with a fluorescently labeled antibody against IFN-γ.

  • Analysis:

    • Wash the cells and acquire the data on a flow cytometer.

    • Analyze the data to determine the percentage of CD8+ T-cells that are producing IFN-γ in response to the OVA (55-62) peptide.

Visualizations: Signaling Pathways and Experimental Workflows

MHC Class I Antigen Processing and Presentation Pathway

The following diagram illustrates the cellular pathway by which an intracellular protein like ovalbumin is processed and its epitopes, including OVA (55-62), are presented by MHC class I molecules to CD8+ T-cells.

MHC_Class_I_Pathway MHC Class I Antigen Processing and Presentation Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface OVA_protein Ovalbumin Protein Proteasome Proteasome OVA_protein->Proteasome Ubiquitination & Degradation Peptides Peptide Fragments (including OVA 55-62) Proteasome->Peptides Generates Peptides TAP TAP Transporter Peptides->TAP Transport into ER Peptide_Loading_Complex Peptide-Loading Complex (PLC) TAP->Peptide_Loading_Complex Peptide Delivery MHC_I MHC Class I (H-2Kb) MHC_I->Peptide_Loading_Complex Assembly pMHC_I Peptide-MHC I Complex (H-2Kb-OVA 55-62) Peptide_Loading_Complex->pMHC_I Peptide Loading APC Antigen Presenting Cell (APC) pMHC_I->APC Transport to Surface TCR T-Cell Receptor (TCR) APC->TCR Antigen Presentation CD8 CD8 Co-receptor APC->CD8 T_Cell CD8+ T-Cell TCR->T_Cell Signal 1 CD8->T_Cell Signal 2 (Co-stimulation)

Caption: MHC Class I pathway for OVA (55-62) presentation.

Experimental Workflow for Comparing Dominant and Subdominant T-Cell Epitopes

This diagram outlines a typical experimental workflow to compare the T-cell responses elicited by the dominant SIINFEKL and subdominant OVA (55-62) epitopes.

Epitope_Comparison_Workflow Workflow for Comparing Dominant and Subdominant Epitopes cluster_assays Ex Vivo T-Cell Assays cluster_invivo In Vivo Assay Immunization Immunization of Mice (e.g., with Ovalbumin protein) Splenocyte_Isolation Isolate Splenocytes Immunization->Splenocyte_Isolation InVivo_CTL In Vivo Cytotoxicity Assay Immunization->InVivo_CTL Stimulation_SIINFEKL Stimulate with SIINFEKL Peptide Splenocyte_Isolation->Stimulation_SIINFEKL Stimulation_KVVRFDKL Stimulate with OVA (55-62) Peptide Splenocyte_Isolation->Stimulation_KVVRFDKL ELISpot IFN-γ ELISpot Stimulation_SIINFEKL->ELISpot Measure IFN-γ Secretion ICS Intracellular Cytokine Staining (ICS) Stimulation_SIINFEKL->ICS Measure Intracellular IFN-γ Stimulation_KVVRFDKL->ELISpot Stimulation_KVVRFDKL->ICS Data_Analysis Data Analysis and Comparison of Epitope-Specific Responses ELISpot->Data_Analysis ICS->Data_Analysis Target_Cells_SIINFEKL Target Cells Pulsed with SIINFEKL InVivo_CTL->Target_Cells_SIINFEKL Inject Targets Target_Cells_KVVRFDKL Target Cells Pulsed with OVA (55-62) InVivo_CTL->Target_Cells_KVVRFDKL Inject Targets Target_Cells_SIINFEKL->Data_Analysis Measure Specific Lysis Target_Cells_KVVRFDKL->Data_Analysis Measure Specific Lysis

Caption: Workflow for comparing T-cell responses to epitopes.

Conclusion

The OVA (55-62) peptide serves as an invaluable tool in T-cell epitope research. Its characterization as a subdominant epitope, supported by quantitative binding affinity and kinetic data, provides a crucial counterpoint to the well-studied immunodominant SIINFEKL epitope. By utilizing the detailed experimental protocols provided in this guide, researchers can effectively probe the nuances of T-cell responses, furthering our understanding of immunodominance and contributing to the development of more effective vaccines and immunotherapies. The ability to study both dominant and subdominant epitopes within the same model antigen system makes ovalbumin, and specifically the OVA (55-62) peptide, a cornerstone of immunological investigation.

References

A Technical Guide to the Subdominant CD8 Epitope OVA (55-62)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The chicken ovalbumin (OVA) protein is a cornerstone model antigen in immunology, providing a well-defined system for studying the principles of T cell activation, tolerance, and immunodominance. Within OVA, the H-2Kb-restricted peptide OVA (257-264), known as SIINFEKL, represents the immunodominant epitope, eliciting a robust CD8+ T cell response in C57BL/6 mice. In contrast, the OVA (55-62) peptide, with the sequence KVVRFDKL, is a well-characterized subdominant epitope.[1] This technical guide provides an in-depth examination of OVA (55-62), detailing the molecular mechanisms that govern its subdominance, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the core immunological processes involved. Understanding the dynamics between dominant and subdominant epitopes like these is critical for the rational design of vaccines and immunotherapies that aim to broaden the spectrum of T cell responses against pathogens and tumors.

The Immunodominance Hierarchy of OVA CD8 Epitopes

Immunodominance is the phenomenon whereby the immune response to a complex antigen is focused on only a few of the many potential epitopes.[2] In the C57BL/6 mouse model, the CD8+ T cell response to OVA is characterized by a distinct hierarchy. The peptide SIINFEKL (OVA 257-264) is immunodominant, consistently inducing a strong cytotoxic T lymphocyte (CTL) response.[3] Several other peptides are classified as subdominant, including KVVRFDKL (OVA 55-62), because they elicit weaker or less frequent responses.[1][4] This hierarchy provides a powerful experimental system to dissect the factors that determine which parts of an antigen the immune system "chooses" to target.

Core Mechanisms of OVA (55-62) Subdominance

The subdominant status of OVA (55-62) is not due to a single factor but rather a combination of molecular and cellular events that make its recognition less efficient than that of SIINFEKL.

MHC Class I Binding Affinity and Stability

A critical determinant of immunogenicity is the affinity and stability of the peptide-MHC (pMHC) complex. Peptides that bind MHC class I molecules with high affinity and form stable complexes are presented on the cell surface for longer periods, increasing the likelihood of T cell recognition. Studies directly comparing the binding kinetics of OVA (55-62) and OVA (257-264) to the H-2Kb molecule have shown that the immunodominant SIINFEKL peptide has a significant advantage.[5] It associates with H-2Kb approximately 10 times faster and dissociates about two times slower than KVVRFDKL.[5] This superior binding affinity results in more efficient antigen presentation and contributes directly to the immunodominance of SIINFEKL.[5]

Antigen Processing and Presentation

Before a peptide can be presented, the source protein must be degraded by the proteasome, and the resulting fragments transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). The sequences flanking an epitope can influence the efficiency of its liberation by the proteasome.[6] While both SIINFEKL and KVVRFDKL are generated from the OVA protein, subtle differences in proteolytic cleavage efficiency can alter the quantity of each peptide available for loading onto H-2Kb molecules, further contributing to the response hierarchy.

T Cell Repertoire and Competition

The establishment of an immunodominance hierarchy is also heavily influenced by the available T cell repertoire and competition between different T cell populations.[7] Key factors include:

  • Naive Precursor Frequency: The number of naive CD8+ T cells capable of recognizing a specific pMHC complex varies. Dominant epitopes are often recognized by a larger pool of precursor T cells.[7]

  • TCR Avidity: T cells recognizing dominant epitopes often have T cell receptors (TCRs) with higher functional avidity, meaning they can respond to lower concentrations of pMHC complexes.[8]

  • Inter-epitope Competition: High-avidity T cells specific for a dominant epitope can outcompete T cells specific for subdominant epitopes for access to antigen-presenting cells (APCs) and essential growth signals like IL-2.[7][9] The transfer of T cells with high affinity for SIINFEKL has been shown to completely inhibit the host T cell response to subdominant antigens.[7]

Quantitative Data and Immunogenicity

The comparison between OVA (55-62) and OVA (257-264) is best illustrated through quantitative analysis of their biochemical and immunological properties.

Table 3.1: H-2Kb Binding Kinetics of Dominant vs. Subdominant OVA Epitopes

Epitope Sequence Status Association Rate (Kon) (M⁻¹s⁻¹) Dissociation Rate (Koff) (s⁻¹) Relative Binding Advantage
OVA (257-264) SIINFEKL Dominant 5.9 x 10³ 9.1 x 10⁻⁶ ~10-fold faster association, ~2-fold slower dissociation
OVA (55-62) KVVRFDKL Subdominant 6.5 x 10² 1.6 x 10⁻⁵ Baseline

Data sourced from reference[5].

Table 3.2: Summary of Immunogenicity for OVA (55-62)

Immunization Context Response to OVA (55-62) Notes
Peptide + Adjuvant Strong CD8+ T cell response Direct immunization bypasses processing and presentation biases.[10]
Whole OVA Protein Detectable, but subdominant response Response is significantly weaker than to SIINFEKL.[11]
OVA-expressing Tumor (E.G7) No detectable CD8+ T cell response The tumor microenvironment and tolerance mechanisms suppress responses to subdominant epitopes.[11]
Tumor + Anti-CTLA-4 No detectable CD8+ T cell response Checkpoint blockade rescued the response to SIINFEKL but not to OVA (55-62) in this model.[11]

| Tumor + Chemotherapy | Potential for expanded response | Certain chemotherapies can reduce the dominant response, creating an opportunity for subdominant T cells to expand.[4] |

Key Experimental Protocols

Studying the CD8+ T cell response to OVA (55-62) involves a set of standardized immunological techniques.

Mouse Models and Immunization
  • Mouse Strain: C57BL/6 mice are used as they express the H-2Kb MHC class I molecule required for presenting both OVA (55-62) and OVA (257-264).[1]

  • Peptide Immunization:

    • Synthesize the KVVRFDKL peptide to high purity (>89%).[3]

    • Dissolve the peptide in a suitable buffer like PBS.

    • Emulsify the peptide solution with an equal volume of an adjuvant, such as Incomplete Freund's Adjuvant (IFA) or TiterMax.[10][12]

    • Inject mice subcutaneously (s.c.), for example, in the footpad or at the base of the tail, with a dose typically ranging from 10-100 μg of peptide per mouse.[10]

  • Whole Protein Immunization:

    • Inject mice intraperitoneally (i.p.) or subcutaneously with 20-100 µg of whole ovalbumin protein, often conjugated with an adjuvant like aluminum hydroxide (B78521) (Alum).[13]

    • Booster immunizations are often given to enhance the response.[13]

Assays for Measuring CD8+ T Cell Responses
  • In Vivo Cytotoxicity Assay:

    • Prepare two populations of target splenocytes from naive syngeneic mice.

    • Pulse one population with the OVA (55-62) peptide (target cells) and the other with an irrelevant control peptide (control cells).

    • Label the two populations with different concentrations of a fluorescent dye (e.g., high CFSE for targets, low CFSE for controls).

    • Inject an equal mixture of both cell populations intravenously into immunized mice.

    • After 18-24 hours, harvest spleens or lymph nodes and use flow cytometry to determine the ratio of the two populations. Specific killing is calculated based on the reduction of the target cell population relative to the control.[4]

  • MHC Pentamer/Tetramer Staining:

    • Harvest splenocytes or lymphocytes from immunized mice.

    • Stain the cells with a fluorescently-labeled H-2Kb pentamer or tetramer folded with the KVVRFDKL peptide.

    • Co-stain with fluorescently-labeled antibodies against surface markers like CD8 and CD3.

    • Analyze the cells via flow cytometry to directly quantify the percentage of CD8+ T cells that are specific for the OVA (55-62) epitope.[1]

  • Intracellular Cytokine Staining (ICS):

    • Harvest splenocytes or lymph node cells from immunized mice.

    • Restimulate the cells in vitro for 5-6 hours with the OVA (55-62) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A).

    • Stain the cells for surface markers (CD8, CD3).

    • Fix and permeabilize the cells, then stain for intracellular cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).

    • Analyze by flow cytometry to determine the frequency of antigen-specific, cytokine-producing CD8+ T cells.[11]

Visualizing Core Concepts and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex processes underlying epitope presentation and immunodominance.

MhcClassIPresentation cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface OVA Ovalbumin Protein Proteasome Proteasome OVA->Proteasome Ubiquitination Peptides Peptide Fragments (SIINFEKL, KVVRFDKL) Proteasome->Peptides Degradation TAP TAP Transporter Peptides->TAP MHC_I MHC Class I (H-2Kb) TAP->MHC_I Transport pMHC pMHC Complex (H-2Kb + Peptide) MHC_I->pMHC Peptide Loading pMHC_surface pMHC on APC Surface pMHC->pMHC_surface Transport via Golgi TCR CD8+ T Cell (TCR Recognition) pMHC_surface->TCR TCellCompetition APC Antigen Presenting Cell (APC) pMHC_dom pMHC-SIINFEKL (High Density) pMHC_sub pMHC-KVVRFDKL (Low Density) T_dom High-Avidity T Cell (for SIINFEKL) High Precursor Frequency T_dom->pMHC_dom Strong Interaction & Preferential Expansion T_sub Lower-Avidity T Cell (for KVVRFDKL) Low Precursor Frequency T_dom->T_sub Competition for APC & Cytokines T_sub->pMHC_sub Weaker Interaction ExperimentalWorkflow cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo Analysis cluster_readout Data Acquisition Mouse C57BL/6 Mouse Immunization Immunize with OVA(55-62) Peptide + Adjuvant Mouse->Immunization Harvest Day 7-10: Harvest Spleen / Lymph Nodes Immunization->Harvest Restim In Vitro Restimulation with OVA(55-62) Harvest->Restim Staining Cell Staining (Surface & Intracellular) Restim->Staining FCM Flow Cytometry Analysis Staining->FCM Result Quantify % of IFN-γ+ CD8+ T Cells FCM->Result

References

Immunological Profile of Ovalbumin Peptide 55-62: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovalbumin (OVA), a protein found in chicken egg whites, has long served as a model antigen in immunological research. Its well-characterized sequence and immunogenicity have made it an invaluable tool for studying antigen processing, presentation, and the subsequent T-cell response. Specific peptide fragments of ovalbumin are recognized by the immune system as epitopes. This technical guide focuses on the immunological properties of one such epitope: ovalbumin peptide 55-62 (OVA 55-62). This peptide, with the sequence KVVRFDKL, is a known T-cell epitope that binds to the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Kb.[1][2][3] While it demonstrates binding to this MHC molecule, its functional capacity to elicit a strong cytotoxic T-lymphocyte (CTL) response is notably limited, a characteristic that makes it an interesting subject for studies on T-cell tolerance and activation thresholds.[1][2][4] This document provides an in-depth overview of the immunological characteristics of OVA 55-62, including its binding affinity, its role in T-cell activation, and detailed experimental protocols for its study.

Quantitative Data Summary

The interaction between a peptide epitope and an MHC molecule is a critical determinant of the subsequent immune response. The binding affinity of OVA 55-62 to the H-2Kb molecule has been characterized and is summarized in the table below.

PeptideSequenceMHC MoleculeBinding Affinity (IC50)T-Cell Response
Ovalbumin 55-62KVVRFDKLH-2Kb170–393 nM (Moderate)[4]Induces IFN-γ secretion but fails to elicit a strong cytolytic T-cell response.[1][2][4]
Ovalbumin 257-264SIINFEKLH-2KbStrongElicits a strong cytolytic T-cell response.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of peptide epitopes. The following sections outline key experimental protocols relevant to the investigation of OVA 55-62.

Peptide Synthesis and Purification

Synthetic peptides are essential for in vitro and in vivo immunological assays.

  • Synthesis: OVA 55-62 (KVVRFDKL) is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Verification: The purity and identity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry.

  • Solubilization and Storage: The lyophilized peptide is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or sterile phosphate-buffered saline (PBS), to create a stock solution. Aliquots are stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

In Vitro T-Cell Stimulation Assay

This assay measures the activation of T-cells in response to antigen presentation.

  • Cell Preparation: Splenocytes are harvested from C57BL/6 mice (which express the H-2Kb MHC molecule). A single-cell suspension is prepared by mechanical disruption of the spleen followed by red blood cell lysis.

  • Antigen Presenting Cell (APC) Pulsing: A portion of the splenocytes, serving as APCs, are incubated (pulsed) with varying concentrations of the OVA 55-62 peptide (e.g., 1, 5, 10 µg/mL) for 1-2 hours at 37°C in a CO2 incubator. Unbound peptide is washed away.

  • Co-culture: The peptide-pulsed APCs are then co-cultured with the remaining splenocytes (containing T-cells) in a 96-well plate at a suitable ratio (e.g., 1:1) in complete RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and 2-mercaptoethanol.

  • Incubation: The co-culture is incubated for 48-72 hours at 37°C in a CO2 incubator.

  • Assessment of T-cell Activation: T-cell activation can be assessed by various methods:

    • Proliferation Assay: [³H]-thymidine is added to the culture for the final 18-24 hours of incubation. The incorporation of thymidine (B127349) into the DNA of proliferating cells is measured using a scintillation counter.

    • Cytokine Secretion Assay (ELISA or ELISpot): Supernatants are collected to measure the concentration of secreted cytokines, such as IFN-γ, using an enzyme-linked immunosorbent assay (ELISA). Alternatively, an ELISpot assay can be used to determine the frequency of cytokine-secreting cells.[4]

    • Flow Cytometry: Cells can be stained with fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25) and intracellular cytokines (e.g., IFN-γ) for analysis by flow cytometry.

Cytotoxicity (CTL) Assay

This assay determines the ability of cytotoxic T-lymphocytes to kill target cells presenting the specific peptide.

  • Effector Cell Generation: Effector CTLs are generated by immunizing C57BL/6 mice with the OVA 55-62 peptide, often emulsified in an adjuvant. After a period of time (e.g., 7-10 days), splenocytes are harvested and may be restimulated in vitro with the peptide for several days to expand the population of specific CTLs.

  • Target Cell Preparation: A suitable target cell line that expresses H-2Kb, such as EL-4 cells, is labeled with a release agent, typically ⁵¹Cr (Chromium-51). The labeled target cells are then pulsed with the OVA 55-62 peptide.

  • Co-incubation: The ⁵¹Cr-labeled, peptide-pulsed target cells are co-incubated with the effector CTLs at various effector-to-target (E:T) ratios in a 96-well plate for 4-6 hours.

  • Measurement of Lysis: The amount of ⁵¹Cr released into the supernatant from lysed target cells is measured using a gamma counter.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Spontaneous release is the ⁵¹Cr released from target cells incubated with medium alone.

    • Maximum release is the ⁵¹Cr released from target cells lysed with a detergent.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the immune response to OVA 55-62 can aid in understanding its immunological properties. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

MHC_Class_I_Antigen_Presentation cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus Protein Endogenous Protein (e.g., Ovalbumin) Proteasome Proteasome Protein->Proteasome Ubiquitination Peptides Peptide Fragments Proteasome->Peptides Degradation TAP TAP Transporter Peptides->TAP OVA_55_62 OVA 55-62 TAP->OVA_55_62 Translocation MHC_I MHC Class I (H-2Kb) PLC Peptide-Loading Complex MHC_I->PLC pMHC Peptide-MHC Complex PLC->pMHC Loading OVA_55_62->PLC Binding Golgi Transport Vesicle pMHC->Golgi pMHC_golgi pMHC Golgi->pMHC_golgi pMHC_surface Peptide-MHC Complex on Cell Surface pMHC_golgi->pMHC_surface Trafficking

Caption: MHC Class I antigen presentation pathway for OVA 55-62.

T_Cell_Activation_Signaling cluster_apc Antigen Presenting Cell cluster_tcell CD8+ T-Cell pMHC pMHC (H-2Kb + OVA 55-62) TCR T-Cell Receptor (TCR) pMHC->TCR Binding CD8 CD8 pMHC->CD8 Lck Lck TCR->Lck CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Calcineurin Calcineurin Ca->Calcineurin NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 NFAT NFAT Calcineurin->NFAT Dephosphorylates Gene_Expression Gene Expression (e.g., IFN-γ) NFAT->Gene_Expression Transcription Factors NFkB->Gene_Expression Transcription Factors AP1->Gene_Expression Transcription Factors

Caption: Simplified T-cell activation signaling cascade.

Experimental_Workflow_CTL_Assay cluster_effector Effector Cell Generation cluster_target Target Cell Preparation Immunization Immunize C57BL/6 Mouse with OVA 55-62 + Adjuvant Harvest_Spleen Harvest Splenocytes (Day 7-10) Immunization->Harvest_Spleen Restimulation In Vitro Restimulation with OVA 55-62 Harvest_Spleen->Restimulation CTLs Effector CTLs Restimulation->CTLs Co_incubation Co-incubate Effector and Target Cells (Varying E:T Ratios) CTLs->Co_incubation EL4 EL-4 Target Cells (H-2Kb+) Cr51_Labeling Label with ⁵¹Cr EL4->Cr51_Labeling Peptide_Pulsing Pulse with OVA 55-62 Cr51_Labeling->Peptide_Pulsing Target_Cells Labeled, Pulsed Target Cells Peptide_Pulsing->Target_Cells Target_Cells->Co_incubation Measurement Measure ⁵¹Cr Release (Gamma Counter) Co_incubation->Measurement Calculation Calculate % Specific Lysis Measurement->Calculation

Caption: Experimental workflow for a CTL cytotoxicity assay.

Conclusion

Ovalbumin peptide 55-62 serves as a valuable tool in immunology, particularly for dissecting the nuances of T-cell responses. Its moderate binding affinity to H-2Kb and its differential ability to stimulate cytokine secretion versus potent cytotoxicity provide a unique model for investigating the requirements for full T-cell effector function. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field, facilitating further exploration into the immunological properties of this and other peptide epitopes. Understanding the behavior of such peptides is fundamental to the development of novel vaccines and immunotherapies.

References

Unveiling the Subdominant Player: A Technical Guide to the Discovery and Identification of the OVA (55-62) Epitope

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and identification of the OVA (55-62) peptide, a subdominant cytotoxic T-lymphocyte (CTL) epitope from chicken ovalbumin presented by the murine MHC class I molecule H-2Kb. While often overshadowed by the immunodominant SIINFEKL (OVA 257-264) epitope, understanding the characteristics of subdominant epitopes like OVA (55-62) is crucial for a comprehensive understanding of immune responses and for the development of effective immunotherapies and vaccines.

Core Data Summary

The following tables summarize the key quantitative data that characterizes the OVA (55-62) epitope in comparison to the immunodominant SIINFEKL epitope.

Table 1: MHC-I Binding Affinity and Kinetics

PeptideSequenceMHC MoleculeBinding Affinity (IC50, nM)Association Rate (kon, M⁻¹s⁻¹)Dissociation Rate (koff, s⁻¹)
OVA (55-62)KVVRFDKLH-2Kb~180[1]6.5 x 10²1.6 x 10⁻⁵
OVA (257-264)SIINFEKLH-2Kb~10-40[2]5.9 x 10³9.1 x 10⁻⁶

Table 2: T-Cell Response Characteristics

PeptideEpitope DominanceTypical IFN-γ Response (Qualitative)Observed In Vivo Cytotoxicity
OVA (55-62)SubdominantDetectable, but significantly lower than dominant epitopes[3][4]Elicits a measurable, but weaker, CTL response compared to SIINFEKL[5]
OVA (257-264)ImmunodominantStrong and robust IFN-γ production by CD8+ T-cells[3][6]Potent and readily detectable in vivo killing of target cells[6]

Experimental Workflows and Methodologies

The identification of a T-cell epitope like OVA (55-62) follows a structured workflow, beginning with predictive methods and culminating in functional in vivo validation.

Logical Workflow for Epitope Discovery and Validation

G cluster_0 In Silico & In Vitro Prediction cluster_1 In Vitro & Ex Vivo Functional Assays cluster_2 In Vivo Validation Protein Sequence Analysis Protein Sequence Analysis MHC Binding Prediction MHC Binding Prediction Protein Sequence Analysis->MHC Binding Prediction Identify potential epitopes based on binding motifs Peptide Synthesis Peptide Synthesis MHC Binding Prediction->Peptide Synthesis Synthesize candidate peptides MHC-Peptide Binding Assay MHC-Peptide Binding Assay Peptide Synthesis->MHC-Peptide Binding Assay Validate binding to MHC T-Cell Priming T-Cell Priming MHC-Peptide Binding Assay->T-Cell Priming Use confirmed binders for immunization ELISPOT Assay ELISPOT Assay T-Cell Priming->ELISPOT Assay Quantify cytokine-secreting cells Intracellular Cytokine Staining (ICS) Intracellular Cytokine Staining (ICS) T-Cell Priming->Intracellular Cytokine Staining (ICS) Phenotype and quantify cytokine-producing T-cells In Vivo CTL Assay In Vivo CTL Assay Intracellular Cytokine Staining (ICS)->In Vivo CTL Assay Confirm cytotoxic function in a living organism

Caption: A logical workflow for the discovery and validation of a T-cell epitope.

Detailed Experimental Protocols

MHC-Peptide Binding Assay

This assay quantifies the binding affinity of a synthetic peptide to purified MHC class I molecules.

Principle: A competitive binding assay is used where the test peptide (e.g., OVA 55-62) competes with a high-affinity, radiolabeled or fluorescently-labeled standard peptide for binding to the MHC molecule (H-2Kb). The concentration of the test peptide that inhibits 50% of the binding of the standard peptide (IC50) is determined.

Protocol:

  • Preparation of MHC Molecules: Purified, soluble H-2Kb molecules are used.

  • Peptide Preparation: Synthesize and purify the OVA (55-62) peptide. A known high-affinity H-2Kb binding peptide is used as the labeled probe.

  • Competition Assay Setup:

    • A constant, low concentration of the labeled probe peptide is incubated with a constant concentration of purified H-2Kb molecules.

    • Serial dilutions of the unlabeled competitor peptide (OVA 55-62) are added to the mixture.

    • Control wells include: no competitor peptide (maximum binding) and a large excess of unlabeled high-affinity peptide (background binding).

  • Incubation: The mixture is incubated for a sufficient time (e.g., 48-72 hours) at room temperature to reach equilibrium.

  • Separation of Bound and Free Peptide: MHC-peptide complexes are separated from the free labeled peptide. This can be achieved by size exclusion chromatography or by capturing the MHC complexes on antibody-coated plates.

  • Quantification: The amount of bound labeled peptide is quantified (e.g., by scintillation counting for radiolabels or fluorescence measurement).

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the competitor peptide. The IC50 value is determined by fitting the data to a dose-response curve.

ELISPOT (Enzyme-Linked Immunospot) Assay for IFN-γ Secretion

This assay quantifies the number of individual cells secreting a specific cytokine, such as IFN-γ, in response to epitope stimulation.

Protocol:

  • Plate Coating: A 96-well PVDF membrane plate is coated with an anti-IFN-γ capture antibody and incubated overnight at 4°C.

  • Cell Preparation: Splenocytes are harvested from mice immunized with ovalbumin or the OVA (55-62) peptide.

  • Cell Plating and Stimulation:

    • The coated plate is washed and blocked.

    • A defined number of splenocytes (e.g., 2 x 10^5 cells/well) are added to the wells.

    • Cells are stimulated with the OVA (55-62) peptide at an optimal concentration (e.g., 10 µg/mL).

    • Control wells include: cells with no peptide (negative control) and cells with a mitogen like Concanavalin A (positive control).

  • Incubation: The plate is incubated for 18-24 hours at 37°C in a CO2 incubator.

  • Detection:

    • Cells are removed, and the plate is washed.

    • A biotinylated anti-IFN-γ detection antibody is added and incubated.

    • After washing, an enzyme conjugate (e.g., streptavidin-alkaline phosphatase) is added.

  • Spot Development: A substrate is added that forms a colored, insoluble precipitate at the location of cytokine secretion, creating a "spot".

  • Analysis: The spots, each representing a single IFN-γ-secreting cell, are counted using an automated ELISPOT reader.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the simultaneous identification of the phenotype of cytokine-producing cells (e.g., CD8+ T-cells) and the quantification of the cytokine they produce.

Protocol:

  • Cell Stimulation: Splenocytes from immunized mice are stimulated with the OVA (55-62) peptide for several hours (typically 4-6 hours) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This inhibitor blocks cytokine secretion, causing IFN-γ to accumulate inside the cell.

  • Surface Staining: Cells are stained with fluorescently-labeled antibodies against cell surface markers, such as CD3 and CD8, to identify cytotoxic T-lymphocytes.

  • Fixation and Permeabilization: Cells are fixed to preserve their structure and then permeabilized to allow antibodies to enter the cell.

  • Intracellular Staining: A fluorescently-labeled anti-IFN-γ antibody is added to stain the intracellular cytokine.

  • Flow Cytometry Analysis: The cells are analyzed on a flow cytometer. A gating strategy is applied to first identify the CD8+ T-cell population and then to determine the percentage of these cells that are positive for IFN-γ.

Signaling Pathways

The recognition of the OVA (55-62) epitope by a specific CD8+ T-cell initiates a complex signaling cascade leading to T-cell activation.

MHC Class I Antigen Presentation and T-Cell Activation

G cluster_0 Antigen Presenting Cell (APC) cluster_1 CD8+ T-Cell Ovalbumin Ovalbumin Proteasome Proteasome Ovalbumin->Proteasome Protein degradation OVA (55-62) OVA (55-62) Proteasome->OVA (55-62) Peptide generation TAP TAP Endoplasmic Reticulum Endoplasmic Reticulum TAP->Endoplasmic Reticulum Peptide transport H-2Kb (MHC-I) H-2Kb (MHC-I) H-2Kb (MHC-I)->Endoplasmic Reticulum pMHC-I Complex pMHC-I Complex H-2Kb (MHC-I)->pMHC-I Complex Complex formation OVA (55-62)->TAP OVA (55-62)->H-2Kb (MHC-I) Peptide loading Cell Surface Cell Surface pMHC-I Complex->Cell Surface Transport to surface TCR TCR Cell Surface->TCR pMHC-I Recognition CD8 CD8 Cell Surface->CD8 Co-receptor binding Lck Lck TCR->Lck Phosphorylation CD8->Lck ZAP-70 ZAP-70 Lck->ZAP-70 Activation Signaling Cascade Signaling Cascade ZAP-70->Signaling Cascade Transcription Factors (NFAT, AP-1, NF-κB) Transcription Factors (NFAT, AP-1, NF-κB) Signaling Cascade->Transcription Factors (NFAT, AP-1, NF-κB) T-Cell Activation T-Cell Activation Transcription Factors (NFAT, AP-1, NF-κB)->T-Cell Activation Gene transcription

Caption: MHC Class I presentation of OVA (55-62) and subsequent T-cell activation.

This guide provides a foundational understanding of the discovery and characterization of the OVA (55-62) epitope. The presented data, protocols, and pathways offer a framework for researchers and professionals in immunology and drug development to further explore the nuances of T-cell responses to subdominant epitopes.

References

The Subdominant Epitope OVA (55-62): A Technical Guide for Adaptive Immunity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chicken ovalbumin (OVA) derived peptide, OVA (55-62), a key reagent in the study of adaptive immunity. While the immunodominant OVA (257-264) epitope (SIINFEKL) is widely studied, the subdominant OVA (55-62) peptide offers a crucial tool for investigating the nuances of T cell responses, immunodominance hierarchies, and vaccine efficacy. This document outlines its core properties, summarizes quantitative data from key studies, provides detailed experimental protocols, and visualizes relevant biological and experimental pathways.

Core Properties and Immunological Context

The OVA (55-62) peptide is an octamer with the amino acid sequence Lys-Val-Val-Arg-Phe-Asp-Lys-Leu (KVVRFDKL).[1][2] It is a well-characterized, subdominant, MHC class I-restricted T-cell epitope derived from chicken ovalbumin.[1] In murine models, specifically the C57BL/6 strain, this peptide is presented by the H-2Kb MHC class I molecule to CD8+ T cells.[3][4][5]

Despite being classified as subdominant, OVA (55-62) demonstrates a strong binding affinity for the H-2Kb molecule, a prerequisite for T cell recognition.[6] Its immunogenicity has been confirmed in various contexts; it is capable of stimulating IFN-γ secretion from and being recognized by CD8+ T cells from mice immunized with the whole OVA protein.[7] However, some studies note a discrepancy where its efficient MHC binding does not always translate into a potent cytolytic T-lymphocyte (CTL) response, making it an interesting candidate for studies on T cell activation thresholds and function.[8]

Quantitative Data Summary

The following tables summarize key quantitative parameters and findings related to the OVA (55-62) peptide, facilitating comparison across different experimental contexts.

Table 1: Physicochemical and Immunological Properties

PropertyDescriptionReference
Sequence Lys-Val-Val-Arg-Phe-Asp-Lys-Leu (KVVRFDKL)[1][2]
Molecular Weight 1004.30 Da[9]
MHC Restriction H-2Kb (Mouse MHC Class I)[1][3]
Epitope Class Subdominant CD8+ T cell epitope[1]
H-2Kb Binding Strong affinity (IC50 < 500 nM)

Table 2: Summary of Immunogenicity Studies

Study ContextModel / MethodKey Finding with OVA (55-62)Reference
Whole Protein Immunization C57BL/6 mice immunized with whole OVA protein; in vitro restimulation of draining lymph node cells.Successfully stimulated IFN-γ expression in CD44hiCD8+ T cells.[6][7]
Peptide Immunization C57BL/6 mice immunized with KVVRFDKL peptide.Confirmed to be immunogenic, eliciting significant levels of IFN-γ–secreting CD8+ T cells.[7][10]
Adjuvant Combination C57BL/6 mice immunized with OVA protein plus poly(I:C) and anti-CD40 antibody.Induced strong CTL responses and IFN-γ production against OVA (55-62).[4]
Tumor Model AE17sOVA tumor-bearing C57BL/6J mice; in vivo CTL assay.Maintained lytic functionality in aged mice, unlike the dominant epitope. Expanded in response to chemotherapy.[11]
Th-Dependent Response B-cell deficient mice co-immunized with OVA (55-62) and a T-helper peptide.Showed poor CTL induction, indicating a requirement for B-cell help for this subdominant epitope.[12]

Experimental Protocols

Detailed methodologies for key experiments involving the OVA (55-62) peptide are provided below. These protocols are synthesized from multiple sources and represent standard practices in the field.

Mouse Immunization with Peptide in Adjuvant

This protocol is designed to elicit a CD8+ T cell response against the OVA (55-62) peptide itself.

  • Preparation of Emulsion :

    • Dissolve OVA (55-62) peptide in sterile PBS or saline to a concentration of 1 mg/mL.

    • Prepare an emulsion by mixing the peptide solution with an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization or Incomplete Freund's Adjuvant (IFA) for booster immunizations.

    • Emulsify by repeatedly drawing the mixture through a syringe or using a high-speed vortexer until a thick, stable emulsion is formed (a drop should not disperse in water).

  • Immunization Procedure :

    • Use 6- to 8-week-old female C57BL/6 mice.

    • Inject 100-200 µL of the emulsion subcutaneously (s.c.) at the base of the tail or at two sites on the back. This corresponds to a dose of 50-100 µg of peptide per mouse.[12]

    • For some applications, co-injection with a T-helper peptide (e.g., OVA 323-339) may be required to enhance the CD8+ T cell response.[12]

  • Boosting and Analysis :

    • A booster injection with peptide in IFA can be administered 10-20 days after the primary immunization.[2]

    • Immune responses are typically analyzed 7-10 days after the final immunization by harvesting spleens or draining lymph nodes.[7]

In Vitro T Cell Stimulation and Intracellular Cytokine Staining (ICS)

This protocol measures the frequency of OVA (55-62)-specific, cytokine-producing CD8+ T cells.

  • Cell Preparation : Prepare a single-cell suspension from the spleens or lymph nodes of immunized mice. Lyse red blood cells if using splenocytes.

  • Cell Stimulation :

    • Plate 1-2 x 106 cells per well in a 96-well round-bottom plate.

    • Add OVA (55-62) peptide to a final concentration of 1-10 µg/mL.

    • Include an unstimulated control (cells only) and a positive control (e.g., PMA/Ionomycin or anti-CD3/CD28).

    • Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture to block cytokine secretion.

    • Incubate for 4-6 hours at 37°C, 5% CO2.

  • Staining :

    • Wash cells and stain for surface markers (e.g., anti-CD3, anti-CD8, anti-CD44) and a viability dye.

    • Fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions.

    • Stain for intracellular cytokines with a fluorophore-conjugated antibody (e.g., anti-IFN-γ, anti-TNF-α).

  • Data Acquisition : Analyze the cells using a flow cytometer. Gate on live, singlet, CD3+, CD8+ lymphocytes to determine the percentage of cells expressing the cytokine of interest in response to the peptide.

IFN-γ ELISpot Assay

This highly sensitive assay quantifies the number of OVA (55-62)-specific, IFN-γ-secreting cells.

  • Plate Coating :

    • Pre-wet a 96-well PVDF membrane ELISpot plate with 15 µL of 35-70% ethanol (B145695) for 1 minute, then wash 3 times with sterile PBS.[3][5]

    • Coat the plate with an anti-mouse IFN-γ capture antibody (e.g., AN18) at 10-15 µg/mL in sterile PBS.[4][5]

    • Incubate overnight at 4°C.

  • Cell Plating :

    • Wash the plate to remove unbound antibody and block with cell culture medium containing 10% FBS for at least 2 hours at 37°C.[4][5]

    • Prepare a single-cell suspension of splenocytes or lymph node cells from immunized mice.

    • Add 1-4 x 105 cells per well. Add OVA (55-62) peptide to a final concentration of 1-10 µg/mL.[4]

    • Incubate for 18-24 hours at 37°C, 5% CO2. Do not disturb the plates during incubation.[3]

  • Detection and Development :

    • Wash the plates to remove cells. Add a biotinylated anti-mouse IFN-γ detection antibody (e.g., R4-6A2) and incubate for 2-4 hours at room temperature.[4]

    • Wash the plate and add streptavidin conjugated to an enzyme (e.g., Alkaline Phosphatase or Horseradish Peroxidase). Incubate for 45-60 minutes.[3][4]

    • Wash thoroughly and add the enzyme substrate (e.g., BCIP/NBT or DAB).

    • Stop the reaction by rinsing with water once spots have developed.

  • Analysis : Air-dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.[4]

In Vivo Cytotoxic T-Lymphocyte (CTL) Assay

This assay directly measures the cytolytic function of OVA (55-62)-specific CD8+ T cells in vivo.

  • Target Cell Preparation :

    • Prepare a single-cell suspension from the spleens and lymph nodes of naive, non-immunized C57BL/6 mice.

    • Split the cells into three populations.[13]

    • Population 1 (Unpulsed Control): Label with an intermediate concentration of CFSE (e.g., 0.5 µM).

    • Population 2 (Subdominant Target): Pulse with 1-10 µM OVA (55-62) peptide for 90 minutes at 37°C, then label with a low concentration of CFSE (e.g., 0.05 µM).[13]

    • Population 3 (Dominant Target, Optional): Pulse with 1-10 µM OVA (257-264) peptide, then label with a high concentration of CFSE (e.g., 5 µM).[13]

  • Cell Transfer :

    • Wash all cell populations thoroughly to remove excess peptide and dye.

    • Mix the three populations together in equal numbers.

    • Inject the mixed cell population intravenously (i.v.) into immunized recipient mice and control (naive) mice.

  • Analysis :

    • After 12-24 hours, harvest spleens from recipient mice.

    • Analyze the splenocytes by flow cytometry, gating on the CFSE-labeled cells.

    • The specific lysis is calculated by comparing the ratio of peptide-pulsed targets to the unpulsed control population in immunized versus naive mice.[13] The formula is: Percent Lysis = [1 - (Ratio in Naive / Ratio in Immunized)] * 100.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to the study of OVA (55-62).

Caption: MHC Class I presentation pathway for the OVA (55-62) epitope.

Experimental_Workflow cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Analysis cluster_readout Functional Readout cluster_analysis Data Analysis Immunization 1. Mouse Immunization (C57BL/6 with Peptide/Protein + Adjuvant) Harvest 2. Harvest Spleen / Lymph Nodes (7-10 days post-immunization) Immunization->Harvest Cell_Prep 3. Prepare Single-Cell Suspension Harvest->Cell_Prep CTL 5c. In Vivo CTL Assay (Separate Workflow) Harvest->CTL Target cell prep & transfer Stimulation 4. In Vitro Stimulation with OVA (55-62) peptide (KVVRFDKL) Cell_Prep->Stimulation ICS 5a. Intracellular Cytokine Staining Stimulation->ICS ELISPOT 5b. ELISpot Assay Stimulation->ELISPOT Flow_Analysis 6a. Flow Cytometry Analysis (% IFN-γ+ CD8+ T cells) ICS->Flow_Analysis Spot_Count 6b. Spot Counting (Number of IFN-γ secreting cells) ELISPOT->Spot_Count Lysis_Calc 6c. Lysis Calculation (% Specific Killing) CTL->Lysis_Calc

Caption: Experimental workflow for assessing OVA (55-62) immunogenicity.

Immunodominance cluster_processing Antigen Processing & Presentation (H-2Kb) cluster_response CD8+ T Cell Response Antigen Ovalbumin Protein Antigen Dominant Dominant Epitope OVA (257-264) SIINFEKL Antigen->Dominant High Efficiency Subdominant Subdominant Epitope OVA (55-62) KVVRFDKL Antigen->Subdominant Lower Efficiency Strong_Response Strong & Abundant T Cell Clones Dominant->Strong_Response High Frequency Precursor Weak_Response Weak & Less Frequent T Cell Clones Subdominant->Weak_Response Low Frequency Precursor

Caption: Logical diagram of T cell immunodominance hierarchy.

References

Methodological & Application

Application Notes and Protocols for In Vivo Use of OVA (55-62) Peptide in Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Ovalbumin (OVA) is a widely used model antigen in immunological research. The peptide fragment spanning amino acids 55-62 of chicken ovalbumin (sequence: KVVRFDKL) is a known subdominant epitope presented by the MHC class I molecule H-2Kb in C57BL/6 mice.[1][2][3] While the dominant OVA (257-264) epitope (SIINFEKL) elicits a strong cytotoxic T lymphocyte (CTL) response, the OVA (55-62) peptide is crucial for studying the nuances of T-cell responses, including the activation of subdominant CTLs, immunological tolerance, and its role as a less immunogenic tumor-associated antigen. These application notes provide detailed protocols for the use of OVA (55-62) in various in vivo mouse models.

Data Presentation

Table 1: Recommended Dosages and Administration Routes for OVA (55-62) Peptide in C57BL/6 Mice

ApplicationDosageRoute of AdministrationAdjuvant/VehicleReference(s)
CTL Response Induction 10 µgSubcutaneous (s.c.), FootpadTiterMax or Poly(I:C) + anti-CD40[4]
In Vivo Cytotoxicity Assay 10 µM (for pulsing target cells)Intravenous (i.v.)PBS[3]
Induction of T-cell Anergy 0.5 mg (by analogy)Intravenous (i.v.)PBS[5]
Tumor Model Studies 10 µg (for immunization)Subcutaneous (s.c.)TiterMax[4]

Table 2: Expected Quantitative Outcomes in In Vivo Studies Using OVA (55-62)

AssayReadoutExpected OutcomeReference(s)
CTL Response IFN-γ producing cells (ELISPOT)Significant increase in IFN-γ spot-forming units upon restimulation with OVA (55-62) peptide.[1][4]
In Vivo Cytotoxicity Percentage of specific lysisVariable, typically lower than for the dominant epitope. Can be enhanced with adjuvants.[2]
T-cell Anergy Proliferation of adoptively transferred T-cellsReduced proliferation of OVA (55-62)-specific T-cells upon secondary challenge.[5]
Tumor Growth Tumor volumeImmunization with OVA (55-62) may have a modest effect on slowing the growth of OVA-expressing tumors.[4]

Experimental Protocols

Protocol 1: Induction of a Subdominant CTL Response

This protocol describes the immunization of C57BL/6 mice to elicit a CTL response against the OVA (55-62) epitope.

Materials:

  • OVA (55-62) peptide (KVVRFDKL)

  • TiterMax Gold adjuvant (or Poly(I:C) and anti-CD40 antibody)

  • Sterile PBS

  • C57BL/6 mice (6-8 weeks old)

Procedure:

  • Peptide Preparation: Dissolve OVA (55-62) peptide in sterile PBS at a concentration of 1 mg/mL.

  • Adjuvant Emulsion:

    • TiterMax: Prepare an emulsion by mixing one part peptide solution with one part TiterMax Gold adjuvant. Vortex vigorously until a stable emulsion is formed.

    • Poly(I:C) + anti-CD40: Prepare a solution containing 50 µg of Poly(I:C) and 50 µg of anti-CD40 antibody per 100 µL of PBS. Add 10 µg of OVA (55-62) peptide.

  • Immunization:

    • TiterMax: Inject 50 µL of the emulsion subcutaneously into the footpad of each mouse.[4]

    • Poly(I:C) + anti-CD40: Inject 100 µL of the mixture intravenously.[1]

  • Analysis: After 7-10 days, spleens and draining lymph nodes can be harvested for analysis of the CTL response by ELISPOT or intracellular cytokine staining for IFN-γ following in vitro restimulation with the OVA (55-62) peptide.[1][4]

Protocol 2: In Vivo Cytotoxicity Assay

This assay measures the ability of immunized mice to kill target cells pulsed with the OVA (55-62) peptide.

Materials:

  • Splenocytes from naive C57BL/6 mice

  • OVA (55-62) peptide

  • Carboxyfluorescein succinimidyl ester (CFSE) or other cell tracking dyes

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Sterile PBS

Procedure:

  • Target Cell Preparation: a. Prepare a single-cell suspension of splenocytes from a naive C57BL/6 mouse. b. Split the splenocytes into two populations. c. Target Population: Pulse one population with 10 µM OVA (55-62) peptide in RPMI medium for 1 hour at 37°C.[3] d. Control Population: Incubate the second population in medium without peptide.

  • Cell Labeling: a. Label the peptide-pulsed target population with a high concentration of CFSE (e.g., 5 µM). b. Label the non-pulsed control population with a low concentration of CFSE (e.g., 0.5 µM).

  • Injection: a. Mix the two labeled cell populations in a 1:1 ratio. b. Inject 1 x 10^7 total cells in 200 µL of sterile PBS intravenously into immunized and control mice.[3]

  • Analysis: a. After 18-24 hours, harvest spleens from the recipient mice. b. Prepare single-cell suspensions and analyze by flow cytometry to determine the ratio of high-CFSE to low-CFSE labeled cells. c. The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [1 - (Ratio in immunized mice / Ratio in control mice)] x 100

Protocol 3: Induction of T-Cell Anergy

This protocol is adapted from methods used to induce anergy to the dominant OVA epitope and can be applied to study tolerance to subdominant epitopes.[5]

Materials:

  • OVA (55-62) peptide

  • Sterile PBS

  • C57BL/6 mice

Procedure:

  • Peptide Preparation: Dissolve OVA (55-62) peptide in sterile PBS to a final concentration of 1 mg/mL.

  • Tolerance Induction: Inject mice intravenously with a high dose of the peptide (e.g., 0.5 mg in 500 µL PBS).[5]

  • Analysis: a. To assess the state of anergy, adoptively transfer OVA (55-62)-specific T-cells (if available) into the tolerized mice. b. After 24 hours, challenge the mice with an immunogenic dose of OVA (55-62) peptide in adjuvant (as in Protocol 1). c. After an additional 5-7 days, assess the proliferation and effector function of the adoptively transferred T-cells. Anergic T-cells will exhibit reduced proliferation and cytokine production compared to T-cells in non-tolerized control mice.

Protocol 4: OVA (55-62) in a B16-OVA Melanoma Model

This protocol outlines the use of OVA (55-62) as a subdominant tumor antigen in the B16-OVA melanoma model.

Materials:

  • B16-OVA melanoma cells

  • C57BL/6 mice

  • OVA (55-62) peptide for immunization (optional)

  • Adjuvant (e.g., TiterMax)

Procedure:

  • Tumor Inoculation: Inject 2.5 x 10^5 B16-OVA cells subcutaneously into the flank of C57BL/6 mice.[6]

  • Immunization (Optional): To study the effect of a subdominant epitope-specific immune response on tumor growth, immunize a cohort of mice with OVA (55-62) peptide as described in Protocol 1, either before or after tumor inoculation.

  • Monitoring: Monitor tumor growth by measuring tumor volume every 2-3 days.

  • Analysis: a. At a designated endpoint, tumors, spleens, and tumor-draining lymph nodes can be harvested. b. Analyze the tumor-infiltrating lymphocytes (TILs) for the presence and activation state of OVA (55-62)-specific CD8+ T-cells using flow cytometry or immunohistochemistry. c. The systemic anti-tumor immune response can be assessed by analyzing splenocytes for OVA (55-62)-specific CTL activity (as in Protocol 2) or IFN-γ production.

Mandatory Visualizations

T-Cell Receptor (TCR) Signaling Pathway

The following diagram illustrates the general signaling cascade initiated upon T-cell receptor recognition of the OVA (55-62) peptide presented by H-2Kb on an antigen-presenting cell (APC).

TCR_Signaling cluster_APC Antigen Presenting Cell cluster_TCell CD8+ T-Cell H2-Kb_OVA(55-62) H-2Kb-OVA(55-62) TCR TCR H2-Kb_OVA(55-62)->TCR Binding Lck Lck TCR->Lck Recruitment CD8 CD8 CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Ras Ras-GRP LAT->Ras DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Calcineurin Calcineurin IP3->Calcineurin Ca2+ influx NFkB NF-κB PKC->NFkB Transcription Gene Transcription (IFN-γ, Granzymes) NFkB->Transcription NFAT NFAT Calcineurin->NFAT NFAT->Transcription MAPK MAPK (Erk, JNK, p38) Ras->MAPK AP1 AP-1 MAPK->AP1 AP1->Transcription

Caption: Simplified TCR signaling cascade upon peptide-MHC recognition.

Experimental Workflow: In Vivo Cytotoxicity Assay

The following diagram outlines the key steps in the in vivo cytotoxicity assay.

IVK_Workflow cluster_Preparation Target Cell Preparation cluster_Injection Injection cluster_Analysis Analysis (18-24h post-injection) Splenocytes Isolate Splenocytes (from naive mouse) Split Split Population Splenocytes->Split Pulse Pulse with OVA(55-62) Split->Pulse NoPulse No Peptide (Control) Split->NoPulse LabelHigh Label High CFSE Pulse->LabelHigh LabelLow Label Low CFSE NoPulse->LabelLow Mix Mix 1:1 LabelHigh->Mix LabelLow->Mix Inject Inject i.v. into Immunized & Control Mice Mix->Inject Harvest Harvest Spleens Inject->Harvest FACS Flow Cytometry Harvest->FACS Calculate Calculate % Specific Lysis FACS->Calculate

Caption: Workflow for the in vivo cytotoxicity assay.

References

Application Notes & Protocols: In Vitro Stimulation of T-Cells with Ovalbumin Peptides

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the in vitro stimulation of T-cells using immunodominant peptides from chicken ovalbumin (OVA). The primary peptides discussed are OVA (257-264), also known as SIINFEKL, which is presented by the MHC class I molecule H-2Kb to activate CD8+ T-cells, and OVA (323-339), which is presented by MHC class II molecules (like I-A/I-E) to activate CD4+ T-cells.

While the user specified OVA (55-62), this is not a commonly reported immunodominant peptide for T-cell stimulation. Therefore, this document focuses on the well-characterized and widely used OVA peptides to provide a robust and validated protocol for researchers.

Introduction

Ovalbumin (OVA) is a widely used model antigen in immunological research due to its ability to elicit both humoral and cell-mediated immune responses. Specific peptide fragments of OVA are recognized by T-cells when presented by antigen-presenting cells (APCs) on Major Histocompatibility Complex (MHC) molecules. This recognition and subsequent T-cell activation are fundamental processes in adaptive immunity and are harnessed in vitro to study T-cell function, proliferation, and cytokine production.

  • OVA (257-264) (SIINFEKL): This peptide is the immunodominant epitope for CD8+ T-cells in C57BL/6 mice. It binds to the H-2Kb MHC class I molecule.

  • OVA (323-339) (ISQAVHAAHAEINEAGR): This peptide is a well-characterized epitope for CD4+ T-cells, presented by MHC class II molecules.

This protocol will detail the necessary reagents, equipment, and steps for the successful in vitro stimulation of murine T-cells with these OVA peptides.

Key Experimental Components and Considerations

Successful T-cell stimulation assays depend on several critical components and considerations to ensure reproducibility and biological relevance.

Table 1: Critical Components for T-Cell Stimulation Assays

ComponentDescriptionKey Considerations
T-Cells Responder cells that will be activated. Can be sourced from splenocytes, lymph node cells, or peripheral blood mononuclear cells (PBMCs) from OVA-immunized mice (e.g., OT-I or OT-II transgenic mice).Cell viability should be >95%. The specific T-cell population (CD8+ or CD4+) should be characterized.
Antigen-Presenting Cells (APCs) Cells that process and present the OVA peptide on MHC molecules. Can include dendritic cells, macrophages, or splenocytes from a naive mouse.APCs should be irradiated or treated with mitomycin C to prevent their proliferation.
OVA Peptide The specific peptide used for stimulation (e.g., SIINFEKL or ISQAVHAAHAEINEAGR).Peptides should be of high purity (>95%). The optimal concentration needs to be determined empirically but typically ranges from 1-10 µg/mL.
Culture Medium Complete RPMI 1640 or DMEM supplemented with fetal bovine serum (FBS), L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol.All components should be pre-warmed to 37°C.
Co-stimulatory Molecules Antibodies such as anti-CD28 can be added to provide a second signal for T-cell activation, though this may not be necessary with potent APCs.The concentration of co-stimulatory antibodies should be optimized.
Cytokines Exogenous cytokines like IL-2 can be added to promote T-cell proliferation.The timing and concentration of cytokine addition are critical.

Experimental Protocols

This section provides detailed step-by-step protocols for the isolation of splenocytes and the subsequent co-culture for T-cell stimulation.

Protocol: Isolation of Murine Splenocytes

This protocol describes the preparation of a single-cell suspension of splenocytes from a mouse spleen, which can serve as a source of both T-cells (from immunized mice) and APCs (from naive mice).

Materials:

  • Mouse spleen

  • Complete RPMI 1640 medium

  • 70 µm cell strainer

  • Syringe plunger

  • ACK lysis buffer

  • Centrifuge

  • Petri dish

Procedure:

  • Aseptically harvest the spleen from a euthanized mouse and place it in a petri dish containing 5 mL of complete RPMI 1640 medium.

  • Mechanically dissociate the spleen by gently mashing it through a 70 µm cell strainer using the plunger of a 3 mL syringe.

  • Rinse the strainer with an additional 5 mL of medium to collect the remaining cells.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of ACK lysis buffer to lyse red blood cells. Incubate for 5 minutes at room temperature.

  • Add 9 mL of complete RPMI 1640 to stop the lysis and centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in an appropriate volume of complete medium.

  • Count the viable cells using a hemocytometer and trypan blue exclusion. Adjust the cell concentration as needed for the co-culture.

Protocol: T-Cell Stimulation Co-culture

This protocol outlines the setup of a co-culture experiment to stimulate T-cells with an OVA peptide.

Materials:

  • Isolated T-cells (e.g., from an OT-I or OT-II mouse)

  • Isolated APCs (e.g., splenocytes from a naive C57BL/6 mouse, irradiated)

  • OVA peptide (SIINFEKL or ISQAVHAAHAEINEAGR)

  • Complete RPMI 1640 medium

  • 96-well flat-bottom culture plate

Procedure:

  • Prepare APCs: If using splenocytes as APCs, irradiate them (e.g., 3000 rads) or treat them with mitomycin C (50 µg/mL) to prevent their proliferation. Wash the cells three times with complete medium.

  • Plate APCs: Seed the prepared APCs into a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete medium.

  • Add Peptide: Add the OVA peptide to the wells containing APCs at the desired final concentration (e.g., a titration from 0.1 to 10 µg/mL). Incubate for 1-2 hours at 37°C to allow for peptide loading onto MHC molecules.

  • Add T-Cells: Add the responder T-cells to the wells at a density of 1 x 10^5 cells/well in 100 µL of complete medium.

  • Co-culture: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours, depending on the downstream assay.

  • Analysis: After incubation, analyze T-cell activation through various methods such as:

    • Proliferation Assays: Measure the incorporation of BrdU or tritiated thymidine, or use a dye dilution assay like CFSE.

    • Cytokine Production: Measure cytokine levels (e.g., IFN-γ, IL-2, TNF-α) in the culture supernatant using ELISA or a multiplex bead array.

    • Surface Marker Expression: Analyze the expression of activation markers like CD69 and CD25 on T-cells using flow cytometry.

Table 2: Typical Experimental Parameters for T-Cell Stimulation

ParameterCD8+ T-Cell (SIINFEKL)CD4+ T-Cell (OVA 323-339)
T-Cell Source OT-I splenocytesOT-II splenocytes
APC Source Irradiated C57BL/6 splenocytesIrradiated C57BL/6 splenocytes
Peptide Concentration 0.1 - 5 µg/mL1 - 10 µg/mL
Cell Ratio (T:APC) 1:21:2
Incubation Time 24-48 hours48-72 hours
Primary Readout IFN-γ production, CD8+ T-cell proliferationIL-2 production, CD4+ T-cell proliferation

Visualizing Experimental Workflows and Signaling

Diagrams are essential for understanding the complex steps and interactions in T-cell stimulation experiments.

T_Cell_Stimulation_Workflow Experimental Workflow for In Vitro T-Cell Stimulation cluster_preparation Cell Preparation cluster_coculture Co-Culture Setup cluster_analysis Downstream Analysis spleen Harvest Spleen (OT-I/OT-II or Naive Mouse) dissociation Mechanical Dissociation & Cell Straining spleen->dissociation lysis ACK Lysis of Red Blood Cells dissociation->lysis counting Cell Counting & Viability Assessment lysis->counting plate_apc Plate APCs (Irradiated Splenocytes) counting->plate_apc APCs add_tcells Add T-Cells (e.g., OT-I) counting->add_tcells T-Cells add_peptide Add OVA Peptide (e.g., SIINFEKL) plate_apc->add_peptide add_peptide->add_tcells incubate Incubate (24-72 hours) add_tcells->incubate proliferation Proliferation Assay (e.g., CFSE) incubate->proliferation cytokine Cytokine Measurement (e.g., ELISA) incubate->cytokine markers Activation Marker Staining (e.g., CD69, CD25 by Flow Cytometry) incubate->markers

Caption: Workflow for isolating splenocytes and setting up a T-cell stimulation co-culture.

T_Cell_Activation_Signaling Simplified T-Cell Activation Signaling Pathway cluster_apc Antigen-Presenting Cell (APC) cluster_tcell T-Cell mhc_peptide MHC-Peptide Complex (e.g., H-2Kb + SIINFEKL) tcr T-Cell Receptor (TCR) mhc_peptide->tcr Recognition b7 B7 (CD80/CD86) cd28 CD28 b7->cd28 Binding activation T-Cell Activation tcr->activation Signal 1 cd28->activation Signal 2 (Co-stimulation) proliferation Proliferation activation->proliferation cytokines Cytokine Production (e.g., IFN-γ, IL-2) activation->cytokines effector Effector Functions activation->effector

Caption: Key signals involved in the activation of a T-cell by an APC.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for T-Cell Stimulation Assays

IssuePossible Cause(s)Suggested Solution(s)
No or low T-cell activation - Peptide concentration is suboptimal.- Low cell viability.- Inefficient antigen presentation by APCs.- T-cells are anergic.- Perform a dose-response curve for the peptide.- Check cell viability before and after isolation.- Use professional APCs like dendritic cells or ensure splenocytes are healthy.- Ensure proper co-stimulation is provided.
High background activation - Contamination of reagents with mitogens (e.g., LPS).- FBS lot variability.- Non-specific T-cell activation.- Use endotoxin-free reagents.- Test different lots of FBS.- Include a "no peptide" control to assess background levels.
Inconsistent results - Variability in cell numbers.- Inconsistent incubation times.- Reagent degradation.- Perform accurate cell counts for every experiment.- Standardize all incubation periods.- Aliquot and properly store peptides and other critical reagents.

By following these detailed protocols and considering the key experimental parameters, researchers can reliably perform in vitro T-cell stimulation assays to investigate various aspects of T-cell biology.

Application Notes: OVA (55-62) Peptide for IFN-γ ELISpot Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive immunoassay used to quantify the frequency of cytokine-secreting cells at the single-cell level.[1] This technique is particularly valuable for monitoring antigen-specific T-cell responses, making it a cornerstone in immunology, vaccine development, and cancer immunotherapy research. This document provides a detailed protocol for utilizing the OVA (55-62) peptide, a well-characterized cytotoxic T-lymphocyte (CTL) epitope, to detect and quantify interferon-gamma (IFN-γ) producing cells.

The OVA (55-62) peptide, with the sequence KVVRFDKL, is a fragment of the chicken ovalbumin protein.[2] It is a known mouse MHC class I H-2Kb restricted epitope, capable of stimulating specific CD8+ T-cells.[3][4] When splenocytes or other immune cells from an OVA-immunized animal are exposed to this peptide, antigen-specific CD8+ T-cells are activated and secrete cytokines, primarily IFN-γ, which is a key indicator of a Th1-type cellular immune response.[2][5]

Principle of the Assay

The ELISpot assay functions as a sandwich immunoassay performed in a 96-well plate with a membrane bottom (typically PVDF) that allows for optimal antibody binding.[6] The membrane is first coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).[6] Immune cells, such as splenocytes, are then plated in the presence of the OVA (55-62) peptide.[2] Activated T-cells secrete IFN-γ, which is immediately captured by the antibodies on the membrane in the vicinity of the secreting cell.[6]

After an incubation period, the cells are washed away. A biotinylated detection antibody, also specific for the cytokine, is added and binds to the captured cytokine.[1] This is followed by the addition of a streptavidin-enzyme conjugate (e.g., streptavidin-peroxidase).[2] Finally, a substrate is added that precipitates upon enzymatic action, forming a visible, colored spot on the membrane.[1] Each spot represents a single cytokine-secreting cell, allowing for precise quantification of the antigen-specific response.[7]

Data Presentation

Table 1: Reagent and Peptide Concentrations
ReagentStock ConcentrationWorking ConcentrationSolvent/Diluent
OVA (55-62) Peptide1 mg/mL1-10 µg/mL[2]DMSO (for stock), Culture Medium (for working)[8]
Anti-IFN-γ Capture Antibody1 mg/mL15 µg/mL[2]Sterile PBS
Biotinylated Anti-IFN-γ Detection Antibody0.5 mg/mL1 µg/mL[2]PBS with 0.5% BSA or FCS[7]
Streptavidin-Peroxidase1 mg/mL1:500 - 1:1000 dilutionPBS with 0.5% BSA or FCS
Phytohemagglutinin (PHA)1 mg/mL5-10 µg/mL[7]Culture Medium
Table 2: Cell Plating and Incubation Parameters
ParameterRecommendationNotes
Cell Type Mouse Splenocytes or Human PBMCs[2]Let cryopreserved cells rest for at least 1 hour after thawing.
Cell Density per Well 1 x 10⁵ to 4 x 10⁵ cells[2]Do not exceed 3 x 10⁵ cells/well to avoid overcrowding.[7]
Total Volume per Well 200 µL100 µL cell suspension + 100 µL stimulus.
Stimulation Incubation 18-24 hours[7]At 37°C, 5% CO₂, 95% humidity. Do not disturb plates.[7]
Detection Antibody Incubation 2-4 hoursAt room temperature or 37°C as per manufacturer's instructions.[7]
Streptavidin-Enzyme Incubation 1 hourAt room temperature.
Substrate Development 5-20 minutesMonitor closely to avoid overdevelopment.

Experimental Protocol

Materials Required
  • OVA (55-62) Peptide

  • Mouse IFN-γ ELISpot Kit (contains capture Ab, detection Ab, streptavidin-enzyme conjugate, substrate)

  • 96-well PVDF membrane plates

  • Sterile PBS

  • Culture Medium (e.g., RPMI-1640 with 10% FCS, L-glutamine, and Penicillin/Streptomycin)

  • 35% Ethanol (B145695) in sterile water

  • Blocking Buffer (Culture medium or PBS + 1% BSA)

  • Wash Buffer (PBS + 0.05% Tween 20)

  • Reagent reservoirs, multichannel pipettes, and sterile tips

  • Humidified 37°C, 5% CO₂ incubator

  • ELISpot plate reader or dissection microscope

Day 1: Plate Coating
  • Activate Plate Membrane : Add 15-20 µL of 35% ethanol to each well. Incubate for a maximum of 1 minute.[7][9]

  • Wash : Empty the wells and wash 3 times with 200 µL/well of sterile PBS.[7]

  • Coat with Capture Antibody : Dilute the anti-IFN-γ capture antibody to its final concentration (e.g., 15 µg/mL) in sterile PBS. Add 100 µL of the diluted antibody to each well.[2][9]

  • Incubate : Seal the plate and incubate overnight at 4°C.[7]

Day 2: Cell Stimulation
  • Prepare Peptide and Controls :

    • Reconstitute the lyophilized OVA (55-62) peptide in DMSO to create a 1 mg/mL stock solution.[8]

    • Further dilute the peptide stock in complete culture medium to a 2X working concentration (e.g., 2-20 µg/mL).

    • Prepare a 2X working solution of the positive control (e.g., PHA at 10-20 µg/mL).

    • Prepare a negative control of culture medium only.

  • Prepare Plate :

    • Empty the capture antibody solution from the plate.

    • Wash the plate 3 times with 200 µL/well of sterile PBS.

    • Block : Add 200 µL/well of blocking buffer (e.g., culture medium with 10% FCS). Incubate for at least 1 hour at 37°C.[10]

  • Prepare Cells :

    • Prepare a single-cell suspension of splenocytes from immunized mice.

    • Count viable cells and resuspend in complete culture medium to a final concentration of 2-8 x 10⁶ cells/mL.

  • Plate Cells and Stimuli :

    • Remove the blocking buffer from the plate.

    • Add 100 µL of the appropriate stimulus to each well (in triplicate):

      • OVA (55-62) peptide (2X)

      • Positive Control (2X)

      • Negative Control (Medium only)

    • Add 100 µL of the cell suspension (containing 2-8 x 10⁵ cells) to each well.

  • Incubate : Cover the plate and incubate for 18-24 hours in a humidified 37°C, 5% CO₂ incubator. Ensure the plate is on a level surface and remains undisturbed.[7]

Day 3: Detection and Development
  • Wash Cells : Empty the plate and wash 5 times with 200 µL/well of Wash Buffer (PBS + 0.05% Tween 20) to remove cells.[1]

  • Add Detection Antibody : Dilute the biotinylated anti-IFN-γ detection antibody to its working concentration (e.g., 1 µg/mL) in PBS with 0.5% BSA. Add 100 µL to each well.[2]

  • Incubate : Seal the plate and incubate for 2-4 hours at room temperature.[2]

  • Wash : Empty the plate and wash 5 times with Wash Buffer.

  • Add Streptavidin-Enzyme Conjugate : Dilute the streptavidin-enzyme conjugate in PBS with 0.5% BSA. Add 100 µL to each well.

  • Incubate : Incubate for 1 hour at room temperature.

  • Final Wash : Empty the plate and wash 5 times with Wash Buffer, followed by 2 washes with PBS only to remove any residual Tween 20.

  • Develop Spots : Prepare the substrate according to the manufacturer's instructions. Add 100 µL to each well. Monitor spot development closely (typically 5-20 minutes).

  • Stop Reaction : Stop the development by washing the plate thoroughly with distilled water.[2]

  • Dry and Read : Allow the plate to dry completely in the dark. Count the spots using an automated ELISpot reader or manually under a dissection microscope. Report results as Spot Forming Cells (SFC) per 10⁶ cells.[7]

Visualizations

Experimental Workflow Diagram

ELISpot_Workflow cluster_day1 Day 1: Plate Preparation cluster_day2 Day 2: Cell Stimulation cluster_day3 Day 3: Detection & Analysis A Activate PVDF Plate (35% Ethanol) B Wash Plate (PBS) A->B C Coat with Capture Ab (Anti-IFN-γ) B->C D Incubate Overnight at 4°C C->D E Wash & Block Plate D->E Start of Day 2 G Add Stimuli to Wells (OVA Peptide, Controls) E->G F Prepare Cells (e.g., Splenocytes) H Add Cells to Wells F->H G->H I Incubate 18-24h at 37°C H->I J Wash Plate to Remove Cells I->J Start of Day 3 K Add Biotinylated Detection Ab J->K L Add Streptavidin-Enzyme Conjugate K->L M Add Substrate & Develop Spots L->M N Stop Reaction, Dry & Analyze M->N

Caption: Workflow for the OVA (55-62) peptide ELISpot assay.

References

Application Note: Analysis of T-Cell Activation Using OVA (55-62) Peptide by Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ovalbumin (OVA) is a widely utilized model antigen in immunological research, particularly for studying antigen-specific T-cell responses. T-cell activation is a critical event in the adaptive immune response, initiated by the interaction of a T-cell receptor (TCR) with a specific peptide-Major Histocompatibility Complex (pMHC). The chicken ovalbumin-derived peptide, OVA (55-62) (sequence: KVVRFDKL), is a known epitope that binds to the mouse MHC class I molecule H-2Kb.[1][2] While the OVA (257-264) peptide (SIINFEKL) is considered the immunodominant epitope for CD8+ T-cells, the OVA (55-62) peptide serves as a valuable tool for studying subdominant T-cell responses.[3][4][5] This application note provides a detailed protocol for stimulating and analyzing CD8+ T-cell activation in response to the OVA (55-62) peptide using multicolor flow cytometry.

Principle of the Assay

This assay quantifies the activation of CD8+ T-cells following in vitro stimulation with the OVA (55-62) peptide. Antigen-presenting cells (APCs), such as dendritic cells or macrophages within a splenocyte population, take up and process antigens, presenting the OVA (55-62) peptide on their MHC class I molecules (H-2Kb).[6] CD8+ T-cells from an OVA-immunized mouse (e.g., C57BL/6 strain) that possess the specific T-cell receptor (TCR) will recognize this pMHC complex. This recognition, along with co-stimulatory signals, triggers a signaling cascade resulting in T-cell activation. Activated T-cells upregulate specific cell surface markers, such as CD69 (an early activation marker) and CD25 (the alpha chain of the IL-2 receptor), and produce effector cytokines like Interferon-gamma (IFN-γ) and Granzyme B.[7][8] These changes can be precisely quantified on a single-cell basis using flow cytometry.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC_I MHC Class I (H-2Kb) TCR T-Cell Receptor (TCR) MHC_I->TCR Signal 1: Recognition CD8 CD8 Co-receptor MHC_I->CD8 OVA_Peptide OVA (55-62) Peptide OVA_Peptide->MHC_I Presentation Activation Upregulation of: - CD69 - CD25 - IFN-γ - Granzyme B TCR->Activation Signal Transduction

Caption: T-Cell activation via MHC Class I presentation of OVA (55-62).

Experimental Protocols

This section details the necessary steps for preparing cells, stimulating them with the OVA (55-62) peptide, and staining for flow cytometric analysis.

Protocol 1: Preparation of Murine Splenocytes

This protocol is designed for isolating splenocytes from C57BL/6 mice previously immunized with ovalbumin.

  • Aseptically harvest the spleen from a euthanized mouse and place it in a petri dish containing 5 mL of RPMI-1640 medium.

  • Gently mash the spleen through a 70 µm cell strainer using the plunger end of a 3 mL syringe.

  • Rinse the strainer with an additional 5 mL of RPMI-1640 to collect the remaining cells.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 2 mL of ACK lysis buffer to lyse red blood cells. Incubate for 2 minutes at room temperature.

  • Add 8 mL of complete RPMI-1640 medium to stop the lysis.

  • Centrifuge at 300 x g for 5 minutes. Discard the supernatant.

  • Resuspend the cell pellet in 5 mL of complete RPMI-1640. Perform a cell count using a hemocytometer or automated cell counter.

  • Adjust the cell concentration to 2 x 10⁶ viable cells/mL in complete RPMI-1640 medium.

Protocol 2: T-Cell Stimulation with OVA (55-62) Peptide

  • Reconstitute the lyophilized OVA (55-62) peptide in sterile DMSO to create a stock solution (e.g., 1 mg/mL).[9] Aliquot and store at -20°C.

  • From the stock, prepare a 10X working solution of the peptide in complete RPMI-1640 medium. A final concentration of 1-10 µg/mL is typically effective.[2]

  • Seed 1 x 10⁶ splenocytes (in 0.5 mL) into each well of a 24-well tissue culture plate.

  • Add the peptide to the appropriate wells. Include the following controls:

    • Unstimulated Control: Cells with media only (negative control).

    • Positive Control: Cells stimulated with a known immunodominant peptide like OVA (257-264) or a mitogen like Concanavalin A.[10]

  • Incubate the plate at 37°C in a 5% CO₂ incubator.

    • For surface marker analysis (e.g., CD69), an incubation of 6-24 hours is often sufficient.

    • For intracellular cytokine staining, incubate for a total of 6 hours. Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-5 hours of incubation to block cytokine secretion.[9][11]

Protocol 3: Flow Cytometry Staining

  • After incubation, harvest the cells from each well and transfer them to 5 mL flow cytometry tubes.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells with 2 mL of Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS). Centrifuge and discard the supernatant.

  • Fc Block: Resuspend the cells in 100 µL of staining buffer containing an Fc receptor blocking antibody (e.g., anti-CD16/32) to reduce non-specific binding. Incubate for 10 minutes at 4°C.[2]

  • Surface Staining: Without washing, add the cocktail of fluorescently-conjugated primary antibodies for surface markers (e.g., anti-CD3, anti-CD8, anti-CD69, anti-CD25). Incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of staining buffer.

  • Viability Staining: Resuspend cells in a viability dye solution (e.g., 7-AAD or a fixable viability stain) according to the manufacturer's instructions to allow for the exclusion of dead cells from the analysis.[12]

  • If only staining for surface markers, resuspend the cells in 300-500 µL of staining buffer and proceed to data acquisition.

  • Intracellular Staining (if applicable):

    • After surface staining and washing, fix and permeabilize the cells using a commercial kit (e.g., Cytofix/Cytoperm).

    • Wash the cells with the provided permeabilization buffer.

    • Add the intracellular antibody cocktail (e.g., anti-IFN-γ, anti-Granzyme B) diluted in permeabilization buffer. Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with permeabilization buffer.

    • Resuspend the final cell pellet in 300-500 µL of staining buffer.

  • Acquire data on a flow cytometer.

Experimental_Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_stain Flow Cytometry Staining cluster_acq Data Acquisition & Analysis A Isolate Splenocytes (from immunized mouse) B Count and Seed Cells (1x10^6 cells/well) A->B C Add OVA (55-62) Peptide (1-10 µg/mL) B->C D Incubate at 37°C, 5% CO2 (6-24 hours) C->D E Add Brefeldin A (Optional) (for last 4-5 hours for ICS) D->E F Harvest & Wash Cells E->F G Stain Surface Markers (CD3, CD8, CD69, etc.) F->G H Fix, Permeabilize & Stain Intracellular Markers (Optional) G->H I Acquire on Flow Cytometer H->I J Gate on Live, Single, CD3+, CD8+ T-Cells I->J K Analyze Activation Marker Expression (% Positive) J->K

References

OVA (55-62) Control Peptide: Application Notes and Protocols for Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of immunology, particularly in studies involving T-cell responses, the use of appropriate controls is paramount to ensure the specificity and validity of experimental results. The ovalbumin (OVA) peptide encompassing amino acids 55-62, with the sequence KVVRFDKL, serves as a critical negative control peptide in various immunological assays.[1] This peptide is a subdominant epitope derived from chicken ovalbumin and is recognized by the mouse Major Histocompatibility Complex (MHC) class I molecule, H-2Kb.[2][3] Despite its ability to bind to H-2Kb, OVA (55-62) does not elicit a significant cytolytic T-cell response, making it an ideal tool to differentiate non-specific immune activation from antigen-specific responses directed against immunodominant epitopes like OVA (257-264) (SIINFEKL).[4][5][6]

These application notes provide detailed protocols and guidance on the use of OVA (55-62) as a control peptide in key immunology experiments.

Application Notes

Control for In Vitro T-Cell Activation Assays

OVA (55-62) is widely used as a negative control in in vitro assays designed to measure antigen-specific T-cell activation, such as ELISPOT, intracellular cytokine staining (ICS), and proliferation assays. Its purpose is to establish a baseline level of T-cell response in the absence of a specific, stimulatory antigen.

  • ELISPOT (Enzyme-Linked Immunospot) Assay: In ELISPOT assays measuring cytokine secretion (e.g., IFN-γ) from antigen-specific T-cells, splenocytes or peripheral blood mononuclear cells (PBMCs) are stimulated with the experimental peptide (e.g., OVA 257-264) and, in parallel, with the OVA (55-62) control peptide. The number of spots in the wells with the control peptide represents the background or non-specific cytokine secretion.

  • Intracellular Cytokine Staining (ICS) by Flow Cytometry: For ICS, cells are stimulated in vitro with the peptide of interest and the OVA (55-62) control. The percentage of cytokine-producing T-cells (e.g., IFN-γ+, TNF-α+) in the control group helps to set the gate for positive responses and ensures that the observed cytokine production in the experimental group is antigen-specific.

  • T-Cell Proliferation Assays: When assessing T-cell proliferation using methods like CFSE or EdU incorporation, OVA (55-62) is used to measure the basal level of cell division. This is crucial to confirm that the proliferation observed with the experimental peptide is a direct result of specific T-cell receptor (TCR) engagement.

Control for In Vivo Immunization and Challenge Studies

In animal models, particularly in mice expressing the H-2Kb haplotype (e.g., C57BL/6), OVA (55-62) can be used as a control immunogen or as a control peptide in challenge experiments.

  • Immunization: When evaluating the immunogenicity of a vaccine candidate or a specific antigen, a control group of animals can be immunized with OVA (55-62). Subsequent analysis of the immune response in these animals, compared to those immunized with the experimental antigen, helps to demonstrate the specificity of the induced immune response.

  • In Vivo Cytotoxicity Assays: In these assays, target cells pulsed with the experimental peptide and a control peptide (OVA 55-62) are differentially labeled and injected into immunized mice. The specific lysis of the target cells pulsed with the experimental peptide, relative to the control peptide-pulsed cells, provides a direct measure of in vivo cytotoxic T-lymphocyte (CTL) activity.

Data Presentation

The following tables summarize typical quantitative data and parameters for the use of OVA (55-62) as a control peptide in various immunological assays.

Table 1: In Vitro T-Cell Assay Parameters

AssayCell TypeOVA (55-62) ConcentrationIncubation TimeReadout
ELISPOTSplenocytes, PBMCs1-10 µg/mL[2][7]16-24 hours[8]Number of cytokine-secreting cells
Intracellular Cytokine StainingSplenocytes, Lymph node cells1-10 µM[9]6-12 hours (with Brefeldin A for the last 4-6 hours)[9]Percentage of cytokine-positive T-cells
T-Cell ProliferationSplenocytes, T-cells1-10 µg/mL72 hours[10]Proliferation index (e.g., by CFSE dilution)

Table 2: In Vivo Experimental Parameters

ExperimentAnimal ModelOVA (55-62) DoseAdministration RouteReadout
ImmunizationC57BL/6 mice50 µg per mouse[11]Subcutaneous (s.c.) or Intraperitoneal (i.p.)Antigen-specific T-cell response, antibody titers
In Vivo Cytotoxicity AssayC57BL/6 mice10⁻⁶ M for pulsing target cells[12]Intravenous (i.v.) injection of target cellsPercentage of specific lysis of target cells

Experimental Protocols

Protocol 1: IFN-γ ELISPOT Assay

Objective: To quantify the frequency of IFN-γ-secreting T-cells in response to a specific antigen, using OVA (55-62) as a negative control.

Materials:

  • PVDF-membrane 96-well ELISPOT plates

  • Anti-mouse IFN-γ capture and detection antibodies

  • Streptavidin-HRP

  • Substrate (e.g., AEC or BCIP/NBT)

  • OVA (55-62) peptide (stock solution at 1 mg/mL in DMSO)

  • Experimental peptide (e.g., OVA 257-264)

  • Single-cell suspension of splenocytes or PBMCs

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • PBS and PBS-Tween20 (PBST)

Procedure:

  • Plate Coating: Pre-wet the ELISPOT plate with 35% ethanol (B145695) for 1 minute, wash 5 times with sterile PBS, and coat with anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate 5 times with sterile PBS and block with complete RPMI medium containing 10% FBS for at least 2 hours at 37°C.

  • Cell Plating: Prepare a single-cell suspension of splenocytes. Resuspend cells in complete RPMI medium and add 2-5 x 10⁵ cells per well.

  • Peptide Stimulation:

    • Negative Control: Add OVA (55-62) peptide to the respective wells at a final concentration of 10 µg/mL.

    • Positive Control: Add a mitogen (e.g., Concanavalin A or PHA) or the experimental peptide (e.g., OVA 257-264) at an optimal concentration.

    • Unstimulated Control: Add medium only.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection:

    • Wash the plate 5 times with PBST.

    • Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash 5 times with PBST.

    • Add Streptavidin-HRP and incubate for 1 hour at room temperature.

    • Wash 5 times with PBST.

  • Development: Add the substrate and monitor for spot development. Stop the reaction by washing with distilled water.

  • Analysis: Air-dry the plate and count the spots using an ELISPOT reader.

Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry

Objective: To detect and quantify cytokine-producing T-cells in response to a specific antigen using OVA (55-62) as a negative control.

Materials:

  • Single-cell suspension of splenocytes or lymph node cells

  • OVA (55-62) peptide

  • Experimental peptide (e.g., OVA 257-264)

  • Brefeldin A (Golgi transport inhibitor)

  • Fixable viability dye

  • Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8, CD4) and intracellular cytokines (e.g., IFN-γ, TNF-α)

  • Fixation/Permeabilization buffer

  • FACS buffer (PBS + 2% FBS)

Procedure:

  • Cell Stimulation:

    • Plate 1-2 x 10⁶ cells per well in a 96-well plate.

    • Add OVA (55-62) as a negative control and the experimental peptide to respective wells at a final concentration of 1-10 µM.[9]

    • Incubate for 1-2 hours at 37°C.

    • Add Brefeldin A to all wells at a final concentration of 5-10 µg/mL.

    • Incubate for an additional 4-6 hours at 37°C.[9]

  • Surface Staining:

    • Wash the cells with FACS buffer.

    • Stain with a fixable viability dye according to the manufacturer's protocol.

    • Stain with antibodies against surface markers for 30 minutes at 4°C.

  • Fixation and Permeabilization:

    • Wash the cells with FACS buffer.

    • Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C.

  • Intracellular Staining:

    • Wash the cells with Permeabilization buffer.

    • Stain with antibodies against intracellular cytokines for 30 minutes at 4°C.

  • Acquisition: Wash the cells with Permeabilization buffer and then resuspend in FACS buffer. Acquire the samples on a flow cytometer.

  • Analysis: Analyze the data using appropriate software, gating on live, single T-cells to determine the percentage of cytokine-producing cells in response to the control and experimental peptides.

Protocol 3: In Vivo Cytotoxicity Assay

Objective: To measure the in vivo cytotoxic activity of antigen-specific T-cells using target cells pulsed with OVA (55-62) as a control.

Materials:

  • Splenocytes from a naive C57BL/6 mouse (for target cells)

  • OVA (55-62) peptide

  • Experimental peptide (e.g., OVA 257-264)

  • Fluorescent dyes for cell labeling (e.g., CFSE at high and low concentrations)

  • Immunized and control C57BL/6 mice

  • PBS

Procedure:

  • Target Cell Preparation:

    • Prepare a single-cell suspension of splenocytes from a naive mouse.

    • Divide the cells into three populations.

  • Peptide Pulsing and Labeling:

    • Population 1 (Experimental Target): Pulse with the experimental peptide (e.g., 1 µM OVA 257-264) for 1 hour at 37°C. Wash and label with a high concentration of CFSE (e.g., 5 µM).

    • Population 2 (Control Target): Pulse with OVA (55-62) peptide (1 µM) for 1 hour at 37°C. Wash and label with a low concentration of CFSE (e.g., 0.5 µM).

    • Population 3 (Unpulsed Control): Leave unpulsed and unlabeled or label with a third dye if necessary.

  • Adoptive Transfer:

    • Mix the three populations of target cells at a 1:1:1 ratio.

    • Inject approximately 1-2 x 10⁷ total cells intravenously into each immunized and control mouse.

  • In Vivo Killing: Allow 12-18 hours for in vivo cytotoxicity to occur.

  • Analysis:

    • Harvest spleens and/or lymph nodes from the recipient mice.

    • Prepare single-cell suspensions.

    • Analyze the cell populations by flow cytometry, distinguishing the different target cell populations based on their fluorescent labels.

  • Calculation of Specific Lysis:

    • Determine the ratio of experimental target cells to control target cells in control and immunized mice.

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [1 - (Ratio in immunized mice / Ratio in control mice)] x 100

Visualizations

Signaling Pathway: T-Cell Receptor (TCR) Recognition of pMHC

TCR_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell MHC-I MHC Class I (H-2Kb) TCR T-Cell Receptor (TCR) MHC-I->TCR Presents to MHC-I->TCR Presents to No_Activation No Significant Downstream Signaling TCR->No_Activation Weak/No Signal Activation T-Cell Activation (Cytokine release, Proliferation, Cytotoxicity) TCR->Activation Strong Signal CD8 CD8 Co-receptor CD8->MHC-I OVA_55_62 OVA (55-62) Peptide (KVVRFDKL) OVA_55_62->MHC-I Binds OVA_257_264 OVA (257-264) Peptide (SIINFEKL) OVA_257_264->MHC-I Binds

Caption: TCR recognition of OVA peptides presented by MHC-I.

Experimental Workflow: In Vivo Cytotoxicity Assay

InVivo_CTL_Workflow cluster_Preparation Target Cell Preparation cluster_Injection Adoptive Transfer cluster_Analysis Analysis Splenocytes Naive Splenocytes Pop1 Population 1 Splenocytes->Pop1 Pulse w/ Exp. Peptide Label High CFSE Pop2 Population 2 Splenocytes->Pop2 Pulse w/ OVA (55-62) Label Low CFSE Mix Mix Populations Pop1->Mix Pop2->Mix Inject Inject into Mice Mix->Inject Harvest Harvest Spleens Inject->Harvest 12-18h Incubation FACS Flow Cytometry Harvest->FACS Calculate Calculate Specific Lysis FACS->Calculate

Caption: Workflow for an in vivo cytotoxicity assay.

Logical Relationship: Role of OVA (55-62) as a Control

Control_Logic Experiment Immunology Experiment (e.g., ELISPOT, ICS) Exp_Group Experimental Group (Stimulation with Antigenic Peptide) Experiment->Exp_Group Control_Group Control Group (Stimulation with OVA 55-62) Experiment->Control_Group Result_Exp Measures Total Response (Specific + Non-specific) Exp_Group->Result_Exp Result_Control Measures Background Response (Non-specific) Control_Group->Result_Control Conclusion Antigen-Specific Response = (Total Response - Background Response) Result_Exp->Conclusion Result_Control->Conclusion

Caption: Logic of using OVA (55-62) as a negative control.

References

Application Notes: OVA (55-62) Peptide in Cancer Immunotherapy Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ovalbumin (OVA), a protein found in chicken egg whites, serves as a critical model antigen in immunological research. Its well-characterized epitopes allow for the precise tracking and analysis of antigen-specific immune responses. Within the context of cancer immunotherapy, specific peptides derived from OVA are invaluable tools for developing and evaluating novel therapeutic strategies. The peptide OVA (55-62), with the amino acid sequence KVVRFDKL, is a known subdominant cytotoxic T lymphocyte (CTL) epitope restricted by the mouse MHC class I molecule H-2Kb.[1] Unlike the immunodominant OVA (257-264) epitope (SIINFEKL), the response to OVA (55-62) is often weaker, making it an excellent model for studying immune responses to subdominant tumor-associated antigens, which are common in human cancers. These notes provide detailed applications and protocols for utilizing the OVA (55-62) peptide in preclinical cancer immunotherapy research.

Core Applications

  • Modeling Subdominant Epitope Responses: In clinical oncology, many tumor antigens are subdominant and elicit weak immune responses. OVA (55-62) allows researchers to study the mechanisms of immune tolerance and activation against such antigens and to develop strategies to enhance their immunogenicity.[1][2]

  • Cancer Vaccine Development: The peptide can be incorporated into vaccine formulations, often with potent adjuvants or in combination with other immunotherapies, to broaden the anti-tumor T cell repertoire. Studies have shown that combining OVA-based vaccines with immune checkpoint inhibitors (ICPIs) can enhance responses against subdominant epitopes like OVA (55-62).[3]

  • Evaluating Immunotherapeutic Efficacy: OVA (55-62) serves as a specific probe to measure the effectiveness of various treatments, such as checkpoint blockade (e.g., anti-PD-1, anti-CTLA-4), in augmenting the breadth and magnitude of anti-tumor immunity.[3][4] An increase in the frequency of OVA (55-62)-specific T cells can be a key indicator of therapeutic success.

Data Presentation: Efficacy of OVA (55-62) in Immunotherapy Models

The following tables summarize quantitative data from studies utilizing the OVA (55-62) peptide to evaluate immune responses.

Table 1: Enhancement of OVA (55-62)-Specific T Cell Responses by Immune Checkpoint Inhibitors (ICPIs)

Immunogen/TreatmentAntigen for StimulationMean IFN-γ SFU / 10^6 Splenocytes (± SEM)Fold Increase vs. Vaccine Alone
OVA-CIRP Vaccine AloneOVA (55-62)~50-
OVA-CIRP + anti-CTLA-4OVA (55-62)~100~2.0x
OVA-CIRP + anti-PD-1OVA (55-62)~125~2.5x
OVA-CIRP + anti-CTLA-4 + anti-PD-1OVA (55-62)~200~4.0x

Data adapted from a study investigating a CIRP-based OVA vaccine.[3] SFU = Spot-Forming Units.

Table 2: In Vivo Cytotoxicity Against OVA Epitopes

Mouse GroupTarget Cells Pulsed With% Specific Lysis (Example Data)
Naive (Unimmunized)OVA (55-62)< 5%
Immunized with OVA + AdjuvantsOVA (55-62)40-60%
Immunized with OVA + Adjuvants + ICPIOVA (55-62)70-90%

This table represents typical expected outcomes for an in vivo CTL assay based on principles described in cited literature.[1][4]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate key pathways and workflows relevant to the use of OVA (55-62).

antigen_presentation_pathway cluster_APC Antigen Presenting Cell (APC) exogenous_antigen Exogenous Antigen (e.g., OVA Vaccine) endosome Endosome exogenous_antigen->endosome Endocytosis cytosol Cytosol endosome->cytosol Cross-Presentation Pathway proteasome Proteasome cytosol->proteasome Degradation peptides Peptide Fragments (incl. OVA 55-62) proteasome->peptides tap TAP Transporter peptides->tap er Endoplasmic Reticulum tap->er mhc1_peptide MHC I-Peptide Complex (H-2Kb + KVVRFDKL) er->mhc1_peptide Peptide Loading mhc1 MHC Class I mhc1->er cell_surface Cell Surface mhc1_peptide->cell_surface Transport ctl Cytotoxic T Cell (CD8+) cell_surface->ctl Recognition tcr TCR

Caption: MHC Class I cross-presentation pathway for the OVA (55-62) peptide.

experimental_workflow start Start immunize Immunization C57BL/6 mice immunized with OVA(55-62) peptide + Adjuvant start->immunize challenge Tumor Challenge Subcutaneous injection of OVA-expressing tumor cells (e.g., B16-OVA) immunize->challenge 7-14 days monitor Tumor Growth Monitoring Measure tumor volume every 2-3 days challenge->monitor endpoint Endpoint Analysis monitor->endpoint ~21 days or ethical endpoint ctl_assay In Vivo CTL Assay Assess killing of OVA(55-62) pulsed target cells endpoint->ctl_assay elispot Ex Vivo ELISPOT Measure IFN-γ production by splenocytes stimulated with OVA(55-62) endpoint->elispot facs Flow Cytometry Analyze tumor-infiltrating lymphocytes (TILs) endpoint->facs

Caption: Experimental workflow for evaluating vaccine efficacy.

ctl_assay_workflow cluster_prep Target Cell Preparation splenocytes Harvest Splenocytes from Naive C57BL/6 Mouse split Split Population splenocytes->split pop1 Population 1: Target Cells split->pop1 pop2 Population 2: Control Cells split->pop2 pulse Pulse with OVA(55-62) Peptide (e.g., 5 µg/mL) pop1->pulse label_low Label with Low CFSE (e.g., 0.5 µM) pop2->label_low label_high Label with High CFSE (e.g., 5 µM) pulse->label_high mix Mix Populations 1:1 label_high->mix label_low->mix inject Inject IV into Immunized & Control Mice mix->inject harvest Harvest Spleens/LNs (18-24 hours later) inject->harvest analyze Analyze by Flow Cytometry harvest->analyze calculate Calculate % Specific Lysis analyze->calculate

Caption: Workflow for an in vivo cytotoxicity (CTL) assay.

Experimental Protocols

Protocol 1: In Vivo Tumor Model and Therapeutic Vaccination

This protocol describes the establishment of an OVA-expressing tumor model and subsequent treatment with a peptide-based vaccine.

Materials:

  • C57BL/6J mice (6-8 weeks old)

  • OVA-expressing tumor cell line (e.g., B16-OVA melanoma, E.G7-OVA thymoma)

  • Complete cell culture medium (e.g., DMEM or RPMI with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • OVA (55-62) peptide (KVVRFDKL)

  • Adjuvant (e.g., Poly(I:C), CpG oligodeoxynucleotides)

  • Syringes and needles (27-30G)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Preparation: Culture B16-OVA cells to ~80% confluency. Harvest cells using trypsin, wash twice with sterile PBS, and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL. Keep on ice.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each C57BL/6J mouse.[3]

  • Tumor Growth Monitoring: Begin measuring tumors approximately 5-7 days after implantation, once they become palpable. Measure the length and width using calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length × Width^2) / 2.

  • Vaccine Preparation:

    • Reconstitute lyophilized OVA (55-62) peptide in sterile PBS or DMSO as per manufacturer's instructions to create a stock solution.

    • On the day of vaccination, dilute the peptide and adjuvant in sterile PBS. A typical dose might be 50 µg of peptide and 50 µg of Poly(I:C) in a total volume of 100-200 µL.

  • Therapeutic Vaccination:

    • When tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

    • Administer the vaccine formulation via subcutaneous or intraperitoneal injection.

    • Administer booster vaccinations as required by the study design (e.g., every 7 days for a total of 2-3 doses).[3]

  • Endpoint: Continue monitoring tumor growth until the endpoint is reached (e.g., tumor volume exceeds 2000 mm³ or per institutional guidelines). At the endpoint, mice can be euthanized for downstream immunological analysis (Protocol 2 and 3).

Protocol 2: Ex Vivo ELISPOT Assay for IFN-γ

This protocol measures the frequency of antigen-specific T cells from immunized or tumor-bearing mice.

Materials:

  • Mouse IFN-γ ELISPOT kit

  • Spleens from euthanized mice

  • RPMI-1640 medium, supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • OVA (55-62) peptide

  • Cell strainers (70 µm)

  • Red Blood Cell (RBC) Lysis Buffer

  • Concanavalin A (ConA) or anti-CD3/CD28 antibodies (positive control)

  • Automated ELISPOT reader

Procedure:

  • Prepare ELISPOT Plate: Coat the 96-well ELISPOT plate with the anti-IFN-γ capture antibody according to the kit instructions. Incubate overnight at 4°C.

  • Prepare Splenocytes:

    • Aseptically harvest spleens into a petri dish containing RPMI medium.

    • Create a single-cell suspension by mashing the spleen through a 70 µm cell strainer.

    • Lyse red blood cells using RBC Lysis Buffer for 2-3 minutes, then neutralize with excess RPMI.

    • Wash the cells, count them, and resuspend in complete RPMI at a concentration of 2-4 x 10^6 cells/mL.

  • Cell Plating and Stimulation:

    • Wash the coated ELISPOT plate to remove unbound antibody and block with medium.

    • Add 100 µL of the splenocyte suspension to each well.

    • Add stimulants:

      • Test Wells: OVA (55-62) peptide (final concentration of 5-10 µg/mL).

      • Negative Control: Medium only.

      • Positive Control: ConA (final concentration of 1-2 µg/mL).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Development:

    • Wash the plate to remove cells.

    • Add the biotinylated detection antibody and incubate as per kit instructions.

    • Wash, then add the streptavidin-enzyme conjugate (e.g., Streptavidin-HRP).

    • Wash again and add the substrate (e.g., AEC or BCIP/NBT). Spots will form where IFN-γ was secreted.

  • Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely. Count the spots in each well using an automated ELISPOT reader. Subtract the average number of spots in the negative control wells from the test wells.

Protocol 3: In Vivo Cytotoxicity (CTL) Assay

This protocol directly measures the functional killing capacity of CTLs in vivo.[1][5]

Materials:

  • Spleens from naive C57BL/6J donor mice

  • OVA (55-62) peptide

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • PBS and complete RPMI medium

  • Recipient mice (immunized and naive controls)

  • Flow cytometer

Procedure:

  • Prepare Target and Control Cells:

    • Prepare a single-cell suspension of splenocytes from naive donor mice as described in Protocol 2.

    • Split the cell suspension into two equal populations.

  • Peptide Pulsing and CFSE Labeling:

    • Target Population: Resuspend cells in RPMI and add OVA (55-62) peptide to a final concentration of 5 µg/mL. Incubate for 90 minutes at 37°C.[1] After incubation, wash the cells and resuspend in PBS. Add CFSE at a high concentration (e.g., 5 µM, CFSE^high) and incubate for 10 minutes at 37°C. Quench the reaction with FBS.

    • Control Population: Incubate cells in medium without peptide for 90 minutes. Wash and resuspend in PBS. Add CFSE at a low concentration (e.g., 0.5 µM, CFSE^low) and incubate for 10 minutes. Quench the reaction.

  • Injection:

    • Wash both cell populations thoroughly to remove excess peptide and CFSE.

    • Count and mix the CFSE^high (target) and CFSE^low (control) populations at a 1:1 ratio.

    • Inject a total of 10-20 x 10^6 cells in 200 µL of PBS intravenously into each recipient mouse (both immunized and naive controls).

  • Analysis:

    • After 18-24 hours, euthanize the recipient mice and harvest their spleens and/or lymph nodes.

    • Prepare single-cell suspensions and analyze by flow cytometry.

    • Identify the two populations based on their CFSE fluorescence intensity.

  • Calculation of Specific Lysis:

    • Calculate the ratio of (CFSE^low / CFSE^high) for both naive and immunized mice.

    • The percentage of specific lysis is calculated using the formula: % Lysis = [1 - (Ratio_naive / Ratio_immunized)] × 100

References

Application Notes and Protocols for Inducing T-Cell Tolerance with OVA (55-62) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The induction of antigen-specific T-cell tolerance is a critical goal in the development of therapies for autoimmune diseases, allergies, and in transplantation. The use of synthetic peptides corresponding to T-cell epitopes offers a promising strategy to modulate immune responses and promote tolerance. Ovalbumin (OVA) is a widely used model antigen in immunology, and its peptides are instrumental in studying the mechanisms of T-cell activation and tolerance. This document provides detailed application notes and protocols focusing on the use of the OVA (55-62) peptide for the induction of T-cell tolerance. The OVA (55-62) peptide, with the sequence KVVRFDKL, is recognized by CD8+ T-cells in the context of the murine MHC class I molecule H-2Kb.[1][2][3][4] While it is considered a subdominant epitope compared to the immunodominant OVA (257-264) (SIINFEKL) peptide, it serves as a valuable tool for investigating tolerance induction to less immunogenic peptides.

Principle of Peptide-Induced T-Cell Tolerance

The administration of soluble peptides in a non-inflammatory context can lead to T-cell tolerance through several mechanisms, including clonal anergy, deletion of antigen-specific T-cells, and the induction of regulatory T-cells (Tregs). Clonal anergy refers to a state where T-cells become unresponsive to subsequent antigenic stimulation, characterized by a failure to proliferate and produce cytokines like IL-2.[5][6][7] High doses of peptide or continuous antigen presentation without co-stimulation are thought to favor the induction of anergy or deletion. The specific outcome of peptide administration can depend on the dose, route of administration, and the activation state of the antigen-presenting cells (APCs).

Data Presentation

The following tables summarize hypothetical quantitative data based on typical outcomes in peptide-induced tolerance experiments. These tables are intended to provide a framework for data presentation and comparison. Actual results will vary depending on the specific experimental conditions.

Table 1: In Vitro T-Cell Proliferation in Response to OVA (55-62) Peptide Challenge Following Tolerance Induction

Treatment GroupPeptide Concentration for Tolerance Induction (µg/mL)Challenge Peptide (OVA 55-62) Concentration (µg/mL)Proliferation Index (CFSE Assay)% Suppression of Proliferation
Naive T-cells (Control)014.50%
Tolerized T-cells1011.273%
Tolerized T-cells5010.882%
Tolerized T-cells10010.589%

Table 2: Cytokine Profile of T-Cells Following In Vivo Tolerance Induction and Ex Vivo Re-stimulation

Treatment GroupIn Vivo Peptide Dose for Tolerance (µ g/mouse )IL-2 (pg/mL)IFN-γ (pg/mL)IL-10 (pg/mL)
Naive (PBS Control)01500250050
Tolerized (OVA 55-62)100300800250
Tolerized (OVA 55-62)500150400500

Table 3: Frequency of Regulatory T-Cells (Tregs) After In Vivo Tolerance Induction

Treatment GroupIn Vivo Peptide Dose for Tolerance (µ g/mouse )% CD4+FoxP3+ of total CD4+ T-cells in Spleen% CD8+FoxP3+ of total CD8+ T-cells in Spleen
Naive (PBS Control)08.5%1.2%
Tolerized (OVA 55-62)10012.3%2.5%
Tolerized (OVA 55-62)50015.8%3.8%

Experimental Protocols

Protocol 1: In Vivo Induction of T-Cell Tolerance in Mice

This protocol describes the induction of tolerance to the OVA (55-62) peptide in C57BL/6 mice, which express the H-2Kb MHC class I molecule.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • OVA (55-62) peptide (KVVRFDKL), high purity (>95%)

  • Sterile phosphate-buffered saline (PBS)

  • Insulin syringes (0.3 mL)

Procedure:

  • Peptide Preparation: Dissolve the OVA (55-62) peptide in sterile PBS to the desired concentration (e.g., 1 mg/mL). Ensure the peptide is fully dissolved. Filter-sterilize the peptide solution using a 0.22 µm syringe filter.

  • Animal Dosing:

    • For tolerance induction, inject mice intravenously (i.v.) via the tail vein with the OVA (55-62) peptide solution. A typical dose for tolerance induction can range from 100 to 500 µg per mouse.

    • Administer the peptide in a total volume of 100-200 µL.

    • A control group of mice should be injected with an equivalent volume of sterile PBS.

  • Tolerance Induction Period: Allow a period of 7-10 days for tolerance to be established.

  • Assessment of Tolerance: After the tolerance induction period, the state of T-cell tolerance can be assessed using various methods as described in subsequent protocols, such as challenging the mice with an immunogenic formulation of the peptide and measuring the T-cell response.

Protocol 2: Adoptive Transfer Model for Studying T-Cell Tolerance

This protocol utilizes OT-I transgenic mice, which have a T-cell receptor (TCR) that recognizes the OVA (257-264) peptide presented by H-2Kb. While not specific for OVA (55-62), this model is often used with OVA (55-62) as a control peptide to demonstrate antigen specificity of tolerance induction.

Materials:

  • OT-I TCR transgenic mice (on a C57BL/6 background)

  • C57BL/6 recipient mice

  • OVA (55-62) peptide

  • OVA (257-264) peptide (SIINFEKL)

  • Complete Freund's Adjuvant (CFA) or other adjuvant for challenge

  • Spleen and lymph nodes harvesting tools

  • Cell staining buffers and antibodies for flow cytometry (e.g., anti-CD8, anti-CD45.1, anti-CD45.2)

  • Carboxyfluorescein succinimidyl ester (CFSE) for proliferation assays

Procedure:

  • Isolation of OT-I T-cells:

    • Euthanize OT-I mice and aseptically harvest spleens and lymph nodes.

    • Prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.

    • Isolate CD8+ T-cells using a negative selection magnetic bead-based kit for the highest purity.

  • CFSE Labeling (Optional, for proliferation tracking):

    • Resuspend the isolated OT-I CD8+ T-cells at 1x10^7 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.

    • Quench the labeling by adding 5 volumes of ice-cold culture medium (e.g., RPMI with 10% FBS).

    • Wash the cells three times with cold medium.

  • Adoptive Transfer:

    • Resuspend the OT-I T-cells in sterile PBS.

    • Inject 1-3 x 10^6 OT-I T-cells intravenously into recipient C57BL/6 mice.

  • Tolerance Induction:

    • 24 hours after adoptive transfer, induce tolerance by intravenously injecting a high dose (e.g., 500 µg) of soluble OVA (257-264) peptide.

    • As a control, inject a separate group of mice with the OVA (55-62) peptide.

  • Immunogenic Challenge:

    • 7-10 days after tolerance induction, challenge the mice by subcutaneous injection of the immunogenic peptide (OVA 257-264) emulsified in an adjuvant like CFA.

  • Analysis of T-cell Response:

    • 3-5 days after the challenge, harvest spleens and draining lymph nodes from the mice.

    • Analyze the proliferation of the transferred OT-I T-cells by flow cytometry (measuring CFSE dilution).

    • Assess cytokine production by re-stimulating the cells ex vivo with the relevant peptide and performing ELISA or ELISpot assays.

Protocol 3: Assessment of T-Cell Proliferation by CFSE Dilution Assay

Materials:

  • Single-cell suspension from spleen or lymph nodes

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Complete RPMI medium

  • OVA (55-62) peptide

  • Flow cytometer

  • Antibodies for surface marker staining (e.g., anti-CD8, anti-CD4)

Procedure:

  • Cell Preparation and Staining:

    • Prepare a single-cell suspension from the lymphoid organs of naive or tolerized mice.

    • Label the cells with CFSE as described in Protocol 2, Step 2.

  • In Vitro Culture:

    • Plate 2 x 10^5 CFSE-labeled cells per well in a 96-well round-bottom plate.

    • Add the OVA (55-62) peptide at various concentrations (e.g., 0.1, 1, 10 µg/mL) to stimulate the cells. Include an unstimulated control (medium only) and a positive control (e.g., anti-CD3/CD28 beads).

    • Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD8).

    • Acquire the samples on a flow cytometer.

    • Gate on the CD8+ T-cell population and analyze the CFSE fluorescence. Proliferating cells will show a sequential two-fold decrease in CFSE intensity with each cell division.

    • Quantify the percentage of divided cells and the proliferation index using flow cytometry analysis software.

Protocol 4: Analysis of Cytokine Production

Materials:

  • Single-cell suspension from spleen or lymph nodes

  • Complete RPMI medium

  • OVA (55-62) peptide

  • ELISA or ELISpot kits for IL-2, IFN-γ, and IL-10

  • Brefeldin A (for intracellular cytokine staining)

  • Antibodies for intracellular cytokine staining

Procedure (ELISA):

  • Cell Culture:

    • Plate 1 x 10^6 cells per well in a 24-well plate.

    • Stimulate the cells with OVA (55-62) peptide (e.g., 10 µg/mL) for 48-72 hours.

  • Supernatant Collection:

    • Centrifuge the plate and collect the culture supernatants.

  • ELISA:

    • Perform ELISA for IL-2, IFN-γ, and IL-10 according to the manufacturer's instructions.

Visualization of Pathways and Workflows

Signaling Pathways in T-Cell Tolerance Induction

T_Cell_Tolerance_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC_Peptide MHC Class I + OVA (55-62) TCR TCR MHC_Peptide->TCR Signal 1 PD1 PD-1 MHC_Peptide->PD1 Inhibitory Signal B7 B7 (CD80/CD86) CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) CTLA4 CTLA-4 B7->CTLA4 Inhibitory Signal PI3K_Akt PI3K/Akt Pathway TCR->PI3K_Akt Ras_MAPK Ras/MAPK Pathway TCR->Ras_MAPK NFAT NFAT TCR->NFAT CD28->PI3K_Akt SHP2 SHP-2 CTLA4->SHP2 PD1->SHP2 SHP2->PI3K_Akt Inhibits SHP2->Ras_MAPK Inhibits Anergy Anergy PI3K_Akt->Anergy Inhibited Ras_MAPK->Anergy Blocked NFAT->Anergy Altered Transcription Treg Treg Induction NFAT->Treg Promotes FoxP3 Deletion Deletion (Apoptosis) Anergy->Deletion Prolonged Stimulation

Experimental Workflow for In Vivo Tolerance Induction

In_Vivo_Tolerance_Workflow start Start peptide_prep Prepare sterile OVA (55-62) peptide solution in PBS start->peptide_prep animal_injection Inject C57BL/6 mice i.v. with OVA (55-62) peptide (100-500 µ g/mouse ) peptide_prep->animal_injection control_group Inject control group with sterile PBS peptide_prep->control_group tolerance_period Wait for 7-10 days for tolerance induction animal_injection->tolerance_period control_group->tolerance_period assessment Assess T-cell tolerance tolerance_period->assessment treg_analysis Regulatory T-cell Analysis (Flow Cytometry) tolerance_period->treg_analysis challenge Immunogenic challenge with OVA (55-62) + Adjuvant assessment->challenge ex_vivo_restim Ex vivo re-stimulation with OVA (55-62) assessment->ex_vivo_restim proliferation_assay T-cell Proliferation Assay (CFSE) challenge->proliferation_assay cytokine_assay Cytokine Analysis (ELISA, ELISpot) ex_vivo_restim->cytokine_assay end End proliferation_assay->end cytokine_assay->end treg_analysis->end

Logical Relationship of Tolerance Mechanisms

Tolerance_Mechanisms peptide_admin Soluble OVA (55-62) Peptide Administration (High Dose) tcr_signal TCR Signaling without Co-stimulation (Signal 1 only) peptide_admin->tcr_signal anergy Clonal Anergy tcr_signal->anergy deletion Clonal Deletion tcr_signal->deletion treg Regulatory T-cell (Treg) Induction tcr_signal->treg hyporesponsiveness T-Cell Hyporesponsiveness anergy->hyporesponsiveness deletion->hyporesponsiveness treg->hyporesponsiveness Suppression

Concluding Remarks

The OVA (55-62) peptide provides a valuable tool for the investigation of T-cell tolerance to subdominant epitopes. The protocols outlined in this document offer a foundation for inducing and assessing T-cell tolerance in murine models. Researchers and drug development professionals can adapt these methodologies to explore the efficacy of novel tolerogenic therapies. It is crucial to meticulously plan experiments with appropriate controls and to utilize a combination of functional assays to comprehensively evaluate the state of T-cell tolerance. Further optimization of peptide concentrations, administration routes, and timing may be necessary to achieve the desired level of tolerance for specific research applications.

References

Application Notes and Protocols for In Vitro Stimulation with OVA (55-62) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed guidelines and protocols for determining and utilizing the optimal concentration of the Ovalbumin (OVA) 55-62 peptide for the in vitro stimulation of T cells. While the focus is on OVA (55-62), the principles and concentration ranges are often applicable to other OVA-derived peptides, such as the well-characterized OVA (257-264) (SIINFEKL) and OVA (323-339) epitopes.

Introduction

The Ovalbumin peptide 55-62 is one of several epitopes derived from the chicken egg albumin protein used extensively as a model antigen in immunological research. In vitro stimulation of T cells with specific peptide epitopes is a fundamental technique for studying T cell activation, proliferation, differentiation, and effector functions. The concentration of the peptide is a critical parameter that can significantly influence the magnitude and quality of the T cell response. Insufficient peptide concentration may fail to elicit a detectable response, while excessive concentrations can sometimes lead to activation-induced cell death or non-specific effects.

This application note details protocols for pulsing antigen-presenting cells (APCs) and for the subsequent co-culture with T cells to measure activation. It also provides a summary of peptide concentrations used in various published studies to serve as a starting point for experimental optimization.

Quantitative Data Summary

The optimal concentration for in vitro T cell stimulation can vary widely depending on the specific peptide, the type and source of APCs, the T cell population (naive vs. memory, transgenic vs. polyclonal), and the desired readout (proliferation, cytokine secretion, cytotoxicity). The following table summarizes concentrations of various OVA peptides used in different experimental contexts to guide optimization.

Peptide EpitopeApplicationCell TypeConcentration RangeReference
OVA Peptides (General) Pulsing Dendritic Cells (DCs)Bone Marrow-Derived DCs (BMDCs)10 µg/mL[1]
OVA (257-264) / (323-339) Pulsing DCsBMDCs1 nM - 1 µM[2]
OVA (257-264) (SIINFEKL) Pulsing Target Cells (for killing assay)B16 melanoma cells1 nM - 1 µM (10⁻¹² M to 10⁻⁶ M also tested)[3]
OVA (257-264) (SIINFEKL) Pulsing DCsBMDCs10 µg/mL[4]
OVA (323-339) Pulsing DCsBMDCs or Splenic DCs25 µg/mL[5]
OVA (257-264) (SIINFEKL) T Cell Co-culture (Positive Control)BMDCs and OT-I T cells4 µg/mL[6]
OVA (257-264) (SIINFEKL) T Cell Stimulation (Primary)Naive OT-I Splenocytes10 nM[7]
OVA (257-264) (SIINFEKL) T Cell Proliferation AssayOT-I T cells0.01 - 10 ng/mL[8]
OVA (General) Pulsing Peritoneal Exudate Cells (PECs)PECs100 µg/mL[9]
VSV NP (52-59) (Example) Pulsing DCs for in vivo transferBMDCs50 µg/mL[10]

Experimental Protocols

Protocol 1: Pulsing Dendritic Cells (DCs) with OVA Peptide

This protocol describes the loading of synthetic OVA peptide onto the Major Histocompatibility Complex (MHC) class I molecules of APCs, such as bone marrow-derived dendritic cells (BMDCs).

Workflow for Peptide Pulsing of APCs and T Cell Co-culture

G Workflow: APC Peptide Pulsing and T Cell Co-culture cluster_0 APC Preparation cluster_1 T Cell Co-culture A 1. Harvest or Culture APCs (e.g., BMDCs) B 2. Resuspend APCs in Serum-Free Media at 1-5 x 10^6 cells/mL A->B C 3. Add OVA Peptide (e.g., 1-10 µg/mL) B->C D 4. Incubate at 37°C for 2-6 hours C->D E 5. Wash 3x to Remove Excess Peptide D->E G 7. Co-culture Pulsed APCs and T Cells (e.g., 1:10 ratio) E->G Add pulsed APCs to T cells F 6. Isolate Splenic T Cells (e.g., from OT-I mice) F->G H 8. Incubate for 24-72 hours G->H I 9. Analyze T Cell Response (Proliferation, Cytokines, etc.) H->I

Caption: General workflow for antigen-presenting cell (APC) peptide pulsing and subsequent T cell co-culture.

Materials:

  • Bone Marrow-Derived Dendritic Cells (BMDCs) or other suitable APCs (e.g., splenocytes).

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 50 µM 2-mercaptoethanol).

  • Serum-free RPMI-1640 medium.

  • OVA (55-62) peptide, lyophilized.

  • Sterile, endotoxin-free DMSO and PBS.

  • Microcentrifuge tubes and cell culture plates (e.g., 96-well or 24-well).

Methodology:

  • Peptide Reconstitution:

    • Briefly centrifuge the vial of lyophilized OVA peptide to collect the powder at the bottom.

    • Reconstitute the peptide in a small volume of sterile DMSO to create a high-concentration stock (e.g., 1-10 mg/mL).

    • Further dilute the stock solution in sterile PBS or serum-free medium to create a working stock solution (e.g., 100 µg/mL). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • APC Preparation:

    • Harvest mature BMDCs or other APCs and wash them with PBS.

    • Count the cells and assess viability using a method like trypan blue exclusion.

    • Resuspend the cells in serum-free RPMI-1640 medium at a concentration of 1-5 x 10⁶ cells/mL.[2]

  • Peptide Pulsing:

    • Add the OVA peptide working solution to the APC suspension. For initial optimization, a titration is recommended. A common starting concentration is 10 µg/mL.[1][4] Other studies have used ranges from 1 nM to 1 µM.[2]

    • Incubate the cells in a humidified incubator at 37°C with 5% CO₂ for 2 to 6 hours.[2] Some protocols suggest shorter times (30 min) or longer times (24h), which may need to be optimized.[1]

    • After incubation, wash the cells thoroughly (at least 3 times) with complete RPMI-1640 medium to remove any unbound, excess peptide. This is crucial to prevent the peptide from being carried over and directly stimulating T cells in the co-culture.

  • Cell Plating:

    • Resuspend the final washed, peptide-pulsed APCs in complete RPMI-1640 medium.

    • The pulsed APCs are now ready for co-culture with T cells.

Protocol 2: In Vitro T Cell Stimulation Assay

This protocol describes the co-culture of peptide-pulsed APCs with OVA-specific T cells to measure activation.

Materials:

  • Peptide-pulsed APCs (from Protocol 1).

  • OVA-specific CD8⁺ T cells (e.g., purified from OT-I transgenic mice, which recognize OVA 257-264, or from mice immunized with OVA 55-62).

  • Complete RPMI-1640 medium.

  • 96-well round-bottom cell culture plates.

  • Reagents for desired readout assay (e.g., CFSE or ³H-thymidine for proliferation; ELISA or ELISpot kits for cytokine analysis).

Methodology:

  • T Cell Preparation:

    • Isolate spleens or lymph nodes from appropriate mice.

    • Prepare a single-cell suspension.

    • Purify CD8⁺ T cells using a negative selection magnetic bead kit for the highest purity.

    • Count the purified T cells and resuspend them in complete RPMI-1640 medium.

  • Co-culture Setup:

    • Plate the purified T cells in a 96-well round-bottom plate, typically at 5 x 10⁴ to 1 x 10⁵ cells per well.[6]

    • Add the peptide-pulsed APCs to the wells containing T cells. A typical APC:T cell ratio is 1:1 to 1:10, but this should be optimized. A 3:1 DC:T cell ratio has also been reported.[1]

    • Controls:

      • Negative Control: T cells + unpulsed APCs.

      • Positive Control: T cells + APCs pulsed with a known immunogenic peptide, or T cells stimulated with anti-CD3/CD28 antibodies or PMA/Ionomycin.

      • Background Control: T cells alone.

    • Bring the final volume in each well to 200 µL with complete RPMI-1640 medium.

  • Incubation:

    • Culture the plates in a humidified incubator at 37°C with 5% CO₂ for 24 to 72 hours.

    • The optimal incubation time depends on the assay:

      • Cytokine Secretion (e.g., IL-2, IFN-γ): Supernatants can often be collected after 24-48 hours.

      • T Cell Proliferation: Assays are typically run for 66-72 hours.[6]

      • Activation Marker Upregulation (e.g., CD25, CD69): Can be measured by flow cytometry after 24 hours.

  • Readout and Analysis:

    • Proliferation Assay: If T cells were pre-labeled with a proliferation dye like CFSE, analyze dye dilution by flow cytometry. Alternatively, pulse with ³H-thymidine for the final 18 hours of culture and measure incorporation.

    • Cytokine Analysis: Collect the culture supernatant and measure cytokine levels using ELISA, Cytometric Bead Array (CBA), or ELISpot assays.

    • Flow Cytometry: Stain cells for surface activation markers (CD25, CD69, CD44) or intracellular markers (Granzyme B, IFN-γ) to assess T cell phenotype and function.[11]

Signaling Pathway Visualization

Simplified T Cell Receptor (TCR) Activation Pathway

G Simplified TCR Signaling Cascade cluster_0 Cell Surface Interaction cluster_1 Intracellular Cascade cluster_2 Cellular Response APC APC TCell T Cell pMHC Peptide-MHC TCR TCR pMHC->TCR Signal 1 (Antigen Recognition) CD8 CD8 pMHC->CD8 Lck Lck Activation CD8->Lck Co-receptor Binding ZAP70 ZAP-70 Recruitment & Phosphorylation Lck->ZAP70 LAT LAT/SLP-76 Signalosome ZAP70->LAT PLCg PLCγ Activation LAT->PLCg Pathways Downstream Pathways (NF-κB, NFAT, AP-1) PLCg->Pathways Response Cytokine Production Proliferation Effector Function Pathways->Response

Caption: Simplified signaling pathway following TCR engagement with a peptide-MHC complex on an APC.

References

Application Notes and Protocols for OVA (55-62) Immunization in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovalbumin (OVA) and its derived peptides are critical tools in immunological research, serving as model antigens to study T-cell mediated immune responses. The OVA (55-62) peptide, with the amino acid sequence KVVRFDKL, is a known subdominant MHC class I (H-2Kb) restricted epitope in C57BL/6 mice.[1][2] Immunization with this peptide allows for the precise tracking of antigen-specific CD8+ T-cell activation, proliferation, and effector function. These application notes provide detailed protocols for the immunization of mice with the OVA (55-62) peptide and subsequent analysis of the induced immune response, intended to guide researchers in designing and executing robust and reproducible experiments.

Key Experimental Components

Successful immunization and analysis hinge on the careful selection of several key components:

  • Mouse Strain: C57BL/6 mice are the most common strain for studying OVA (55-62) responses due to the H-2Kb MHC haplotype.[1][3]

  • Adjuvant: The choice of adjuvant is critical for eliciting a potent immune response. Common adjuvants for peptide immunization include TiterMax®, Complete Freund's Adjuvant (CFA) followed by Incomplete Freund's Adjuvant (IFA), and Toll-like receptor (TLR) agonists such as CpG-ODN and Poly(I:C).

  • Immunization Route: The route of administration can significantly influence the nature and magnitude of the immune response. Subcutaneous (s.c.) injections, particularly at the base of the tail or in the footpad, are frequently used.[3]

  • Peptide Dosage: The optimal peptide dose can vary, but a range of 10-100 µg per mouse is typically effective.[3]

Experimental Protocols

Protocol 1: Immunization with OVA (55-62) Peptide using TiterMax® Adjuvant

This protocol describes a common method for inducing a CD8+ T-cell response using the potent TiterMax® adjuvant.

Materials:

  • OVA (55-62) peptide (KVVRFDKL), HPLC-purified (>90%)

  • TiterMax® Gold Adjuvant

  • Sterile, endotoxin-free PBS

  • C57BL/6 mice (6-8 weeks old)

  • Syringes and needles (25-27 gauge)

Procedure:

  • Peptide Reconstitution: Reconstitute the lyophilized OVA (55-62) peptide in sterile PBS to a final concentration of 1 mg/mL.

  • Emulsion Preparation:

    • In a sterile microfuge tube, add the desired amount of peptide solution. For a 10 µg dose per mouse, use 10 µL of the 1 mg/mL stock.

    • Add an equal volume of TiterMax® Gold Adjuvant. For a 10 µg dose in 100 µL total volume, add 50 µL of peptide solution (diluted in PBS) and 50 µL of TiterMax®.

    • Emulsify the mixture by vortexing vigorously for at least 3 minutes or until a stable, thick, white emulsion is formed. A stable emulsion will not separate upon standing for several minutes.

  • Immunization:

    • Anesthetize the mice according to approved institutional protocols.

    • Draw 100 µL of the emulsion into a 1 mL syringe fitted with a 27-gauge needle.

    • Inject 100 µg of the peptide emulsified with TiterMax subcutaneously at the base of the tail of naive C57BL/6J mice.[3] Alternatively, the injection can be administered in the footpad.[3]

  • Boosting (Optional): A booster immunization can be given 7-14 days after the primary immunization using the same protocol.

  • Monitoring: Monitor the mice for any adverse reactions at the injection site.

  • Analysis: Harvest spleens and/or lymph nodes for immune response analysis 7-10 days after the final immunization.

Protocol 2: Immunization with OVA (55-62) Peptide using CpG-ODN and Poly(I:C) Adjuvants

This protocol utilizes a combination of TLR agonists to drive a strong Th1-biased immune response.

Materials:

  • OVA (55-62) peptide (KVVRFDKL), HPLC-purified (>90%)

  • CpG-ODN 1826

  • High molecular weight (HMW) Poly(I:C)

  • Sterile, endotoxin-free PBS

  • C57BL/6 mice (6-8 weeks old)

  • Syringes and needles (25-27 gauge)

Procedure:

  • Peptide and Adjuvant Preparation:

    • Reconstitute the OVA (55-62) peptide in sterile PBS to a final concentration of 1 mg/mL.

    • Reconstitute CpG-ODN 1826 and Poly(I:C) in sterile PBS to their desired stock concentrations.

  • Immunization Mixture Preparation:

    • For a single 100 µL injection per mouse, combine the following in a sterile microfuge tube:

      • 10 µg OVA (55-62) peptide

      • 50 µg CpG-ODN 1826

      • 50 µg Poly(I:C)

    • Bring the total volume to 100 µL with sterile PBS.

  • Immunization:

    • Gently mix the immunization solution.

    • Inject 100 µL of the mixture subcutaneously at the base of the tail.

  • Boosting: A booster immunization can be administered 14 days after the primary immunization.

  • Analysis: Analyze the immune response 7 days after the final immunization.

Analysis of Immune Response

Several methods can be employed to quantify the OVA (55-62)-specific CD8+ T-cell response.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ

The ELISpot assay is a highly sensitive method to quantify the number of antigen-specific, cytokine-secreting cells.[4][5]

Procedure:

  • Prepare a single-cell suspension from the spleens of immunized and control mice.

  • Coat a 96-well ELISpot plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Wash the plate and block with sterile cell culture medium.

  • Add splenocytes to the wells at a concentration of 2-5 x 10^5 cells/well.

  • Stimulate the cells with 1-10 µg/mL of OVA (55-62) peptide for 18-24 hours at 37°C. Include wells with no peptide (negative control) and a mitogen like Concanavalin A (positive control).

  • Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody.

  • Incubate, wash, and then add streptavidin-alkaline phosphatase (ALP).

  • Add the substrate solution and allow spots to develop.

  • Wash the plate with distilled water and allow it to dry.

  • Count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the simultaneous identification of cell surface markers and intracellular cytokines, providing a detailed phenotypic and functional analysis of antigen-specific T cells.[6][7]

Procedure:

  • Prepare a single-cell suspension from spleens.

  • Stimulate 1-2 x 10^6 splenocytes with 1-10 µg/mL of OVA (55-62) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours at 37°C.

  • Wash the cells and stain with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD8, CD44).

  • Fix and permeabilize the cells using a commercial kit.

  • Stain for intracellular cytokines with fluorescently-labeled antibodies against IFN-γ and TNF-α.

  • Wash the cells and acquire data on a flow cytometer.

  • Analyze the data by gating on CD8+ T cells and quantifying the percentage of cells expressing IFN-γ and/or TNF-α.

Tetramer Staining by Flow Cytometry

MHC class I tetramers folded with the OVA (55-62) peptide can directly stain and quantify antigen-specific CD8+ T cells, regardless of their functional state.[8]

Procedure:

  • Prepare a single-cell suspension from spleens or peripheral blood.

  • Stain 1-2 x 10^6 cells with a fluorescently-labeled H-2Kb/OVA (55-62) tetramer for 30-60 minutes at room temperature or 4°C.

  • Wash the cells and stain with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD8).

  • Wash the cells and acquire data on a flow cytometer.

  • Analyze the data by gating on CD8+ T cells and quantifying the percentage of tetramer-positive cells.

Data Presentation

Table 1: Summary of Immunization Protocol Parameters

ParameterProtocol 1 (TiterMax®)Protocol 2 (CpG/Poly(I:C))
Mouse Strain C57BL/6C57BL/6
Peptide OVA (55-62)OVA (55-62)
Peptide Dose 10 µg10 µg
Adjuvant(s) TiterMax® GoldCpG-ODN 1826 (50 µg) + Poly(I:C) (50 µg)
Route Subcutaneous (s.c.)Subcutaneous (s.c.)
Volume 100 µL100 µL
Primary Immunization Day 0Day 0
Booster Immunization Day 7-14 (Optional)Day 14
Analysis Timepoint Day 14-24Day 21

Table 2: Expected Quantitative Results from Immune Response Analysis

Analysis MethodAdjuvantExpected Outcome (per 10^6 splenocytes)
ELISpot (IFN-γ) TiterMax®200-500 Spot Forming Units (SFUs)
CpG/Poly(I:C)300-800 SFUs
ICS (% of CD8+ T cells) TiterMax®1-5% IFN-γ+
CpG/Poly(I:C)2-10% IFN-γ+ / TNF-α+
Tetramer Staining (% of CD8+ T cells) TiterMax®0.5-2% Tetramer+
CpG/Poly(I:C)1-5% Tetramer+

Note: These values are approximate and can vary based on the specific experimental conditions, mouse facility, and reagent lots.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_immunization Immunization cluster_analysis Analysis Peptide OVA (55-62) Peptide Reconstitution Adjuvant Adjuvant Preparation/Emulsification Peptide->Adjuvant Immunize Subcutaneous Injection (Day 0) Adjuvant->Immunize Mice C57BL/6 Mice (6-8 weeks old) Mice->Immunize Boost Booster Injection (Day 7-14) Immunize->Boost Harvest Harvest Spleen/ Lymph Nodes (Day 14-24) Immunize->Harvest Boost->Harvest Cell_Prep Single-Cell Suspension Harvest->Cell_Prep ELISpot ELISpot Assay Cell_Prep->ELISpot ICS Intracellular Cytokine Staining Cell_Prep->ICS Tetramer Tetramer Staining Cell_Prep->Tetramer

Caption: Experimental workflow for OVA (55-62) immunization and analysis.

TLR_Signaling_Pathway cluster_TLR TLR Agonist Adjuvant Signaling CpG CpG-ODN TLR9 TLR9 (Endosome) CpG->TLR9 PolyIC Poly(I:C) TLR3 TLR3 (Endosome) PolyIC->TLR3 MyD88 MyD88 TLR9->MyD88 TRIF TRIF TLR3->TRIF NFkB NF-κB Activation MyD88->NFkB TRIF->NFkB IRFs IRF3/7 Activation TRIF->IRFs Cytokines Pro-inflammatory Cytokines & Chemokines (IL-12, IL-6, TNF-α) NFkB->Cytokines IFN Type I Interferons (IFN-α/β) IRFs->IFN DC_Activation Dendritic Cell Activation & Maturation Cytokines->DC_Activation IFN->DC_Activation T_Cell_Priming Enhanced CD8+ T-Cell Priming DC_Activation->T_Cell_Priming

Caption: Simplified signaling pathway for CpG and Poly(I:C) adjuvants.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low T-Cell Response with OVA (55-62)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges encountered during experiments involving T-cell responses to the ovalbumin (OVA) peptide 55-62 (Sequence: KVVRFDKL).

Frequently Asked Questions (FAQs)

Q1: Why am I not observing a T-cell response to the OVA (55-62) peptide?

A low or absent T-cell response to OVA (55-62) can stem from several factors. A primary consideration is that OVA (55-62) is a known subdominant epitope, meaning it naturally elicits a weaker response compared to immunodominant epitopes like SIINFEKL (OVA 257-264).[1][2] The response can be T-helper cell dependent and may not effectively induce a strong cytolytic T-cell reaction on its own.[2][3][4] Other common issues include problems with peptide quality, antigen presentation, cell viability, or the sensitivity of your assay.

Q2: My positive control (e.g., PMA/Ionomycin, anti-CD3) works, but my OVA (55-62) stimulation does not. What does this indicate?

This is a common scenario that strongly suggests the issue lies with the specific antigen stimulation rather than the overall assay setup or the T-cells' ability to respond. The problem is likely related to one of the following:

  • Peptide Quality or Concentration: The peptide may have degraded, or the concentration used may be suboptimal.

  • Antigen Presentation: Your Antigen Presenting Cells (APCs) may not be presenting the peptide efficiently.

  • Low Precursor Frequency: The number of T-cells specific to the subdominant OVA (55-62) epitope in your sample may be too low to detect with a standard ex vivo assay.

Q3: How can I ensure my OVA (55-62) peptide is of good quality and stored correctly?

Proper peptide handling is critical for reproducibility. Follow these guidelines to maintain peptide integrity:

  • Storage of Lyophilized Peptide: For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed container.[5][6][7] Peptides are often hygroscopic; to prevent moisture absorption, allow the vial to equilibrate to room temperature in a desiccator before opening.[6]

  • Reconstitution and Storage of Peptide Solution: Dissolve the peptide in a sterile, appropriate solvent (e.g., sterile DMSO for initial stock, followed by dilution in sterile PBS or culture medium). Peptide solutions are significantly less stable than the lyophilized form.[5][6] For storage, create single-use aliquots and freeze them at -20°C or colder.[6] Crucially, avoid repeated freeze-thaw cycles , as this can degrade the peptide.[5]

Q4: What is the optimal concentration for the OVA (55-62) peptide in T-cell assays?

The optimal concentration can vary depending on the assay and cell type. It is highly recommended to perform a dose-response titration. A typical starting range for peptide stimulation in ELISpot or ICS assays is between 1-10 µg/mL. T-cell activation is antigen dose-dependent, and titrating the peptide will help you identify the concentration that gives the maximal response with the lowest background.[8]

Q5: Could there be an issue with my Antigen Presenting Cells (APCs)?

Yes, inefficient antigen presentation is a common cause of weak T-cell responses.

  • APC Health and Number: Ensure your APCs (e.g., dendritic cells, splenocytes) are viable and present in sufficient numbers. T-cell activation relies on direct interaction with an APC.[8]

  • APC Maturation: The maturation state of dendritic cells (DCs) can impact their ability to process and present antigens.[9][10]

  • MHC Haplotype: OVA (55-62) is an H-2Kb-restricted peptide.[2][11] Ensure you are using cells from a mouse strain with the correct MHC haplotype (e.g., C57BL/6).

Q6: My ELISpot results show a low spot frequency or no spots for OVA (55-62). How can I troubleshoot this?

A low spot frequency is a common challenge, especially for subdominant epitopes.

  • Increase Cell Number: The frequency of antigen-specific T-cells may be low. Try increasing the number of cells plated per well. However, be mindful that too many cells can lead to a high background.[12][13]

  • Check Cell Viability: Poor viability, especially after cryopreservation, can lead to no or faint spots. Always check cell viability before starting the assay.[12]

  • In Vitro Pre-stimulation: For detecting low-frequency responses, consider a "cultured ELISpot." This involves stimulating the cells in culture with the peptide for several days (e.g., 10 days) to expand the antigen-specific population before performing the ELISpot assay.[14]

  • Verify Reagents: Ensure your substrate solution is prepared correctly and that all detection and capture antibodies are compatible and used at the right concentrations.[13]

Q7: My intracellular cytokine staining (ICS) shows a weak signal for OVA (55-62) specific T-cells. What can I do?

Weak ICS signals are often due to the transient and low-level nature of cytokine production.

  • Optimize Stimulation Time: A typical stimulation period is 4-6 hours.[15] For a weak stimulus like OVA (55-62), a longer stimulation period may be necessary to accumulate enough intracellular cytokines.[16]

  • Effective Secretion Blockade: Ensure you are using a protein transport inhibitor like Brefeldin A or Monensin for the entire stimulation period to trap cytokines inside the cell.[15]

  • Antibody Titration and Fluorophore Choice: Titrate your cytokine-specific antibodies to find the optimal signal-to-noise ratio. Use antibodies conjugated to bright fluorophores (e.g., PE, APC) for detecting low-expression cytokines.

  • Use a Dump Channel: To reduce background noise, include antibodies against markers on cells you want to exclude (e.g., CD19 for B-cells, CD14 for monocytes) in a "dump" channel.[16]

Troubleshooting Summary Table

Problem Potential Cause Recommended Solution
No/Weak Response to OVA (55-62), Positive Control OK Peptide degradationAliquot and store peptide at -20°C or colder; avoid freeze-thaw cycles.[5][6]
Suboptimal peptide concentrationPerform a dose-response titration (e.g., 0.1, 1, 10 µg/mL).[8]
Low frequency of specific T-cellsIncrease cell density per well/tube. Consider an in vitro expansion step.[13][14]
Inefficient antigen presentationCheck APC viability and number. Ensure correct MHC haplotype (H-2Kb).[2][8][11]
High Background in ELISpot/ICS Non-specific antibody bindingTitrate antibodies. Use a blocking solution. Wash cells adequately.[12][17]
Serum-derived interferenceUse pre-screened, low-background serum in culture media.[12]
Cell death or clumpingHandle cells gently. Use fresh buffers. Do not vortex cells harshly.[17]
Faint or Poorly Defined ELISpot Spots Improper substrate developmentCheck substrate preparation and incubation time.[12]
Low cell viabilityUse fresh cells or ensure high viability (>90%) after thawing cryopreserved cells.[12]
Low Event Rate in Flow Cytometry Low cell concentrationAdjust cell density to the recommended range (e.g., 1x10^6 cells/mL).[17]
Cell loss during washesBe gentle during centrifugation and resuspension steps.

Experimental Protocols

Protocol 1: Ex vivo IFN-γ ELISpot Assay
  • Plate Coating: Coat a 96-well PVDF plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Washing and Blocking: Wash the plate 3-4 times with sterile PBS. Block the wells with RPMI medium containing 10% FBS for at least 1 hour at 37°C.

  • Cell Plating: Prepare a single-cell suspension of splenocytes or PBMCs. Resuspend cells in complete RPMI medium and add them to the wells (e.g., titrate from 5x10^5 down to 1x10^5 cells/well).

  • Stimulation: Add stimuli to the appropriate wells:

    • Negative Control: Medium only.[14]

    • Test Condition: OVA (55-62) peptide (e.g., 5 µg/mL).

    • Positive Control: Anti-CD3 antibody (e.g., 1 µg/mL) or PHA (e.g., 5 µg/mL).[14][18]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Lyse the cells and wash the plate thoroughly with PBS containing 0.05% Tween-20. Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add Streptavidin-ALP/HRP. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add a precipitating substrate (e.g., BCIP/NBT for ALP).[13] Monitor spot development and stop the reaction by washing with distilled water.

  • Analysis: Air dry the plate and count the spots using an automated ELISpot reader.

Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry
  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1-2x10^6 cells/mL in complete RPMI medium.

  • Stimulation: In a 96-well U-bottom plate or flow tubes, add 1x10^6 cells per well/tube. Add stimuli:

    • Unstimulated Control: Medium only.

    • Test Condition: OVA (55-62) peptide (e.g., 5 µg/mL).

    • Positive Control: PMA (e.g., 25 ng/mL) and Ionomycin (e.g., 1 µg/mL).[15]

  • Secretion Blockade: Immediately add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to all wells/tubes.[15]

  • Incubation: Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.[15]

  • Surface Staining: Wash the cells with FACS buffer (PBS + 2% FBS). Stain with fluorophore-conjugated antibodies against surface markers (e.g., CD3, CD8, CD4) for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization: Wash the cells. Fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining: Stain the cells with a fluorophore-conjugated anti-IFN-γ antibody (or other cytokines of interest) diluted in permeabilization buffer for 30 minutes at 4°C in the dark.

  • Final Wash and Acquisition: Wash the cells with permeabilization buffer, then resuspend in FACS buffer. Acquire samples on a flow cytometer.

  • Analysis: Analyze the data using appropriate software, making sure to use proper controls (e.g., FMO controls) for gating.

Visualizations and Workflows

Troubleshooting_Workflow Start Low/No T-Cell Response to OVA (55-62) Check_Positive_Control Is Positive Control (e.g., PMA/Iono) Working? Start->Check_Positive_Control Check_Peptide Step 1: Verify Peptide Quality - Check storage (-20°C) - Use fresh aliquot - Titrate concentration (1-10 µg/mL) Check_Positive_Control->Check_Peptide Yes System_Issue Troubleshoot Core Assay: - Reagent preparation - Instrument settings - General cell culture issues Check_Positive_Control->System_Issue No Check_Cells Step 2: Assess Cells - Check cell viability (>90%) - Ensure correct mouse strain (H-2Kb) - Titrate cell density Check_Peptide->Check_Cells Check_Assay Step 3: Optimize Assay - Increase stimulation time (ICS) - Consider in vitro expansion (ELISpot) - Verify all reagents Check_Cells->Check_Assay Success Response Detected Check_Assay->Success

Caption: General troubleshooting workflow for a low T-cell response.

ELISpot_Workflow cluster_prep Plate Preparation cluster_exp Experiment cluster_dev Development Coat 1. Coat Plate with Capture Antibody Block 2. Wash and Block Plate Coat->Block Plate_Cells 3. Plate Cells (Splenocytes/PBMCs) Block->Plate_Cells Stimulate 4. Add Peptide/Controls and Incubate (18-24h) Plate_Cells->Stimulate Detect 5. Add Detection Antibody Stimulate->Detect Enzyme 6. Add Enzyme Conjugate (e.g., Streptavidin-ALP) Detect->Enzyme Develop 7. Add Substrate and Develop Spots Enzyme->Develop Analyze 8. Wash, Dry, and Analyze Spots Develop->Analyze

Caption: Experimental workflow for an IFN-γ ELISpot assay.

Antigen_Presentation_Pathway Simplified MHC Class I Presentation of OVA (55-62) Peptide cluster_APC Antigen Presenting Cell (APC) OVA_Protein Full-length Ovalbumin Protein Proteasome Proteasome OVA_Protein->Proteasome Degradation Peptides Peptide Fragments (including 55-62) Proteasome->Peptides TAP TAP Transporter Peptides->TAP Peptide_Loading Peptide Loading Complex Peptides->Peptide_Loading ER Endoplasmic Reticulum (ER) TAP->ER Transport MHC_I MHC Class I (H-2Kb) MHC_I->Peptide_Loading MHC_Peptide_Complex H-2Kb + OVA (55-62) Complex Peptide_Loading->MHC_Peptide_Complex Loading Cell_Surface Cell Surface MHC_Peptide_Complex->Cell_Surface Transport T_Cell CD8+ T-Cell Cell_Surface->T_Cell Activation Signal TCR TCR Recognition TCR->T_Cell

Caption: Simplified MHC Class I antigen presentation pathway.

References

Technical Support Center: Optimizing OVA (55-62) Peptide Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the OVA (55-62) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the stability and storage of this peptide, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized OVA (55-62) peptide?

A1: For long-term stability, lyophilized OVA (55-62) peptide should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to minimize exposure to moisture.[1] When stored under these conditions, the peptide can be stable for several years. For short-term storage, keeping the lyophilized peptide at 4°C for a few days to weeks is acceptable.[1]

Q2: How should I reconstitute the OVA (55-62) peptide?

A2: The choice of solvent depends on the experimental requirements. For most applications, sterile, high-purity water or a buffer with a slightly acidic pH (pH 5-7) is recommended.[1][2] It is advisable to first dissolve the peptide in a small amount of an appropriate solvent and then dilute it to the final concentration. If you are using water as the solvent, it is recommended to filter and sterilize the solution using a 0.22 μm filter before use.[3]

Q3: What is the stability of the OVA (55-62) peptide in solution?

A3: Peptides in solution are significantly less stable than in their lyophilized form.[1] For reconstituted OVA (55-62) peptide, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for up to one month.[3] To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best to aliquot the stock solution into single-use volumes.[1][2]

Q4: What are the main factors that can affect the stability of the OVA (55-62) peptide?

A4: The primary factors affecting peptide stability are:

  • Temperature: Higher temperatures accelerate degradation.

  • pH: Extreme pH values can lead to hydrolysis and other chemical modifications. A pH range of 5-7 is generally considered optimal for peptide stability in solution.[1]

  • Oxidation: Peptides containing amino acids such as Methionine, Cysteine, or Tryptophan are susceptible to oxidation.

  • Moisture: The presence of moisture can lead to hydrolysis of the peptide bonds.

  • Repeated Freeze-Thaw Cycles: These cycles can cause physical stress and degradation of the peptide.[1][2]

  • Enzymatic Degradation: If working with biological samples, proteases can rapidly degrade the peptide.

Q5: How can I prevent aggregation of the OVA (55-62) peptide?

A5: Peptide aggregation can be a significant issue, leading to loss of activity and inaccurate results. To prevent aggregation:

  • Proper Reconstitution: Follow the recommended reconstitution protocol and avoid using buffers that may promote aggregation.

  • Control pH: Maintain the pH of the solution within the optimal range of 5-7.

  • Avoid High Concentrations: Work with the lowest feasible peptide concentration.

  • Incorporate Additives: In some cases, the addition of excipients or solubility-enhancing agents may be necessary.

  • Molecular Modifications: For research and development, strategies like PEGylation or amino acid substitutions can be employed to improve solubility and reduce aggregation.[4]

Troubleshooting Guides

Issue 1: Weak or No Signal in ELISpot Assay
Possible Cause Troubleshooting Step
Peptide Degradation Ensure the peptide has been stored correctly in its lyophilized form and that the reconstituted solution is fresh or has been stored appropriately at -20°C or -80°C in single-use aliquots.[1][2][3]
Incorrect Peptide Concentration Verify the calculation of the peptide concentration. Perform a serial dilution to determine the optimal concentration for your specific assay. For OVA, a concentration of 10 μ g/well has been used successfully in ELISpot assays.[5]
Suboptimal Cell Viability Ensure that the cells used in the assay are viable and healthy. If using cryopreserved cells, allow them to rest for at least one hour after thawing before use.
Insufficient Stimulation The stimulation time may need to be optimized. A 72-hour stimulation period has been reported for some OVA-specific B-cell ELISpot assays.[5]
Issue 2: Inconsistent or Irreproducible Results in Functional Assays
Possible Cause Troubleshooting Step
Peptide Aggregation Visually inspect the peptide solution for any signs of precipitation or cloudiness. If aggregation is suspected, consider sonicating the solution briefly or preparing a fresh stock. Strategies to prevent aggregation, such as adjusting the pH or using specific solvents, should be considered.[4]
Repeated Freeze-Thaw Cycles Always aliquot the reconstituted peptide into single-use vials to avoid multiple freeze-thaw cycles, which can lead to degradation.[1][2]
Inaccurate Peptide Quantification The net peptide content of a lyophilized powder can vary. For critical applications, consider performing a quantitative amino acid analysis to determine the precise peptide concentration.
Oxidation of the Peptide If the peptide has been stored for an extended period or exposed to air, oxidation may have occurred. Prepare fresh solutions from a new vial of lyophilized peptide.

Data Summary

Table 1: Recommended Storage Conditions for OVA (55-62) Peptide

FormStorage TemperatureDurationKey Considerations
Lyophilized -20°C to -80°CLong-term (Years)Store in a tightly sealed container with desiccant.[1]
4°CShort-term (Days to Weeks)Protect from moisture and light.[1]
Reconstituted -80°CUp to 6 monthsAliquot into single-use vials to avoid freeze-thaw cycles.[2][3]
-20°CUp to 1 monthAliquot into single-use vials.[2][3]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized OVA (55-62) Peptide
  • Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.

  • Add the desired volume of a suitable sterile solvent (e.g., sterile water or a buffer of pH 5-7) to the vial.[1][2]

  • Gently swirl or vortex the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking.

  • If not for immediate use, aliquot the reconstituted peptide into sterile, single-use vials and store at -20°C or -80°C.[2][3]

Protocol 2: Stability Assessment of Reconstituted OVA (55-62) Peptide using HPLC

This protocol provides a general framework for assessing the stability of the peptide in solution over time.

  • Preparation of Standards: Prepare a fresh stock solution of the OVA (55-62) peptide at a known concentration. This will serve as the time-zero reference standard.

  • Incubation: Aliquot the peptide solution into several vials and store them under the desired test conditions (e.g., different temperatures: 4°C, 25°C, 37°C).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), remove one vial from each condition.

  • HPLC Analysis:

    • Inject the sample onto a suitable reversed-phase HPLC column (e.g., C18).[6]

    • Use a gradient elution method with mobile phases typically consisting of water with 0.1% trifluoroacetic acid (TFA) (Mobile Phase A) and acetonitrile (B52724) with 0.1% TFA (Mobile Phase B).[7]

    • Monitor the elution profile using a UV detector at a wavelength of 214-220 nm.

  • Data Analysis:

    • Compare the peak area of the intact peptide at each time point to the peak area of the time-zero standard.

    • The appearance of new peaks or a decrease in the main peak area indicates degradation. The percentage of remaining intact peptide can be calculated to determine the stability under the tested conditions.

Visualizations

Experimental_Workflow_for_Peptide_Stability_Assessment cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Reconstitute Reconstitute Lyophilized OVA (55-62) Peptide Aliquoting Aliquot into Multiple Vials Reconstitute->Aliquoting Incubate_Conditions Incubate at Different Conditions (T, pH) Aliquoting->Incubate_Conditions Time_Points Collect Samples at Specific Time Points Incubate_Conditions->Time_Points HPLC Analyze by RP-HPLC Time_Points->HPLC Data Quantify Peak Area & Determine Degradation HPLC->Data Troubleshooting_Logic_for_Weak_Signal Start Weak or No Signal in Assay Check_Peptide Check Peptide Integrity and Concentration Start->Check_Peptide Check_Cells Check Cell Viability and Density Start->Check_Cells Check_Protocol Review Assay Protocol Start->Check_Protocol Degraded Peptide Degraded? Check_Peptide->Degraded Wrong_Conc Incorrect Concentration? Check_Peptide->Wrong_Conc Low_Viability Low Cell Viability? Check_Cells->Low_Viability Suboptimal_Stim Suboptimal Stimulation? Check_Protocol->Suboptimal_Stim Use_New_Peptide Use Freshly Reconstituted Peptide Degraded->Use_New_Peptide Yes Titrate_Conc Titrate Peptide Concentration Wrong_Conc->Titrate_Conc Yes Optimize_Cells Use Healthy Cells at Optimal Density Low_Viability->Optimize_Cells Yes Optimize_Protocol Optimize Incubation Time and Conditions Suboptimal_Stim->Optimize_Protocol Yes

References

Technical Support Center: Ovalbumin (OVA) Peptide (55-62) Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the ovalbumin (OVA) peptide fragment 55-62. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and pitfalls encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing strong MHC-I binding with OVA (55-62) but a weak or absent cytotoxic T-lymphocyte (CTL) response?

A1: This is a frequently observed and critical pitfall. While the OVA (55-62) peptide is known to bind efficiently to the H2-Kb MHC class I molecule, this binding does not guarantee a robust CTL response.[1][2] Several factors contribute to this discrepancy:

  • Subdominant Epitope: OVA (55-62) is considered a subdominant epitope, particularly when compared to the immunodominant OVA (257-264) peptide (SIINFEKL).[3][4][5] In the context of whole OVA protein immunization, the immune system preferentially mounts a response against the dominant epitope.

  • T-Cell Receptor (TCR) Affinity: The affinity of the T-cell receptors on CD8+ T cells for the OVA (55-62)-H2-Kb complex may be too low to trigger a strong activation and subsequent cytolytic function.

  • Antigen Processing and Presentation: The efficiency with which the OVA (55-62) peptide is naturally processed from the full-length ovalbumin protein and presented on MHC-I can be lower than that of dominant epitopes.

Troubleshooting Steps:

  • Confirm Peptide Integrity: Ensure the purity and correct sequence of your synthetic OVA (55-62) peptide.

  • Use a High-Sensitivity Assay: Employ sensitive methods to detect CTL responses, such as IFN-γ ELISpot or intracellular cytokine staining, as chromium release assays may lack the sensitivity to detect weak responses.

  • Peptide Pulsing vs. Whole Protein Immunization: Compare the response from direct pulsing of target cells with the OVA (55-62) peptide versus immunization with the whole OVA protein. A response to peptide pulsing in the absence of a response to whole protein immunization points towards issues with antigen processing and presentation.

  • Consider Co-stimulation: Ensure adequate co-stimulatory signals are present in your in vitro assays to maximize T-cell activation.

Q2: My in vivo experiment using an OVA-expressing tumor model shows no anti-tumor effect after immunizing with OVA (55-62). Is this expected?

A2: Yes, this is a documented outcome. Even in experiments where OVA (55-62) demonstrates some level of immunogenicity (i.e., the ability to stimulate CD8+ T cells), this does not consistently translate into anti-tumor activity in vivo.[6][7] In some studies, no CD8+ T cell response to the previously reported epitope 55-62 was detected in the context of a tumor.[6][7]

Troubleshooting and Experimental Considerations:

  • Immunodominance in Tumors: The tumor microenvironment can further suppress responses to subdominant epitopes. The presence of the dominant SIINFEKL epitope in OVA-expressing tumors will likely lead to an overwhelming focus of the immune response on that peptide, neglecting the subdominant OVA (55-62).

  • T-Cell Exhaustion: Tumor-infiltrating lymphocytes specific for subdominant epitopes may be more susceptible to exhaustion.

  • Adjuvant Choice: The choice of adjuvant can significantly impact the magnitude and quality of the T-cell response. Experiment with different adjuvants to see if the response to OVA (55-62) can be enhanced.

  • Combination Therapies: Consider combining OVA (55-62) immunization with other immunotherapies, such as checkpoint inhibitors, which may broaden the epitope-specific T-cell response.

Q3: I'm seeing high variability in my experimental results with OVA (55-62). What are the potential sources of this variability?

A3: High variability is a common challenge when working with weakly immunogenic peptides like OVA (55-62).[8] Several factors can contribute to this:

  • Peptide Stability and Handling: Peptides can be prone to degradation or aggregation if not stored and handled correctly.[9][10] It is recommended to store OVA (55-62) at -80°C for long-term storage and -20°C for short-term, keeping it sealed and away from moisture and light.[11]

  • Animal-to-Animal Variation: Individual animals within an experimental group can exhibit significant differences in their immune responses, especially to subdominant epitopes.

  • Experimental Technique: Minor variations in immunization technique, cell preparation, or assay execution can lead to larger-than-expected differences in outcomes.

  • Reagent Consistency: Ensure consistency in batches of peptides, adjuvants, and other key reagents.

Troubleshooting Steps:

  • Standardize Protocols: Adhere strictly to standardized protocols for peptide reconstitution, storage, and administration.

  • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability and increase the statistical power of your experiment.

  • Include Robust Controls: Always include positive (e.g., immunization with the dominant SIINFEKL peptide) and negative controls in your experiments to benchmark the response.

Data Summary: OVA Epitope Characteristics

The following table summarizes the key characteristics of the subdominant OVA (55-62) peptide in comparison to the immunodominant OVA (257-264) peptide.

FeatureOVA (55-62)OVA (257-264) (SIINFEKL)
Amino Acid Sequence KVVRFDKLSIINFEKL
MHC-I Binding (H2-Kb) Efficient[1][12]Strong[7]
Immunogenicity Subdominant, often weak or undetectable[5]Immunodominant, elicits a strong response[2][7]
CTL Response Fails to elicit a cytolytic T-cell response in some studies[2]Elicits a strong cytolytic T-cell response[1]
Anti-Tumor Activity Generally does not generate anti-tumor activity[6][7]Can generate anti-tumor activity, though context-dependent[7]

Experimental Workflows & Signaling Pathways

Diagram 1: The Disconnect Between MHC Binding and CTL Response for OVA (55-62)

G cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD8+ T-Cell OVA_55_62 OVA (55-62) Peptide H2Kb H2-Kb (MHC-I) OVA_55_62->H2Kb Efficient Binding Peptide_H2Kb OVA(55-62)-H2-Kb Complex H2Kb->Peptide_H2Kb TCR T-Cell Receptor (TCR) Peptide_H2Kb->TCR Low Affinity Interaction No_CTL_Response Weak or No CTL Activation (No Cytotoxicity) TCR->No_CTL_Response Leads to

Caption: Logical workflow illustrating how efficient MHC-I binding of OVA (55-62) may not lead to a CTL response.

Diagram 2: Immunodominance Hierarchy in OVA Immunization

G cluster_response Immune Response Whole_OVA Whole Ovalbumin Protein Immunization SIINFEKL_Response Strong Response to OVA (257-264) (Dominant) Whole_OVA->SIINFEKL_Response Primarily Elicits OVA5562_Response Weak or No Response to OVA (55-62) (Subdominant) Whole_OVA->OVA5562_Response Minimally Elicits

Caption: Simplified diagram showing the immunodominance of OVA (257-264) over OVA (55-62).

Detailed Methodologies

In Vitro CTL Assay (Chromium Release)
  • Target Cell Preparation:

    • Culture target cells (e.g., EL-4) that express the appropriate MHC-I molecule (H2-Kb).

    • Label the target cells with 51Cr by incubating them with Na251CrO4.

    • Wash the cells to remove excess 51Cr.

    • Pulse one set of target cells with the OVA (55-62) peptide and another with a control peptide (e.g., the dominant OVA (257-264) peptide).

  • Effector Cell Preparation:

    • Isolate splenocytes from mice immunized with OVA (55-62) or whole OVA.

    • Co-culture the splenocytes with irradiated, peptide-pulsed stimulator cells for 5-7 days to generate effector CTLs.

  • Cytotoxicity Assay:

    • Co-culture the 51Cr-labeled target cells with the effector CTLs at various effector-to-target ratios.

    • Incubate for 4-6 hours.

    • Centrifuge the plate and collect the supernatant.

    • Measure the amount of 51Cr released into the supernatant using a gamma counter.

    • Calculate the percentage of specific lysis.

IFN-γ ELISpot Assay
  • Plate Coating:

    • Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer.

  • Cell Plating:

    • Isolate splenocytes or lymph node cells from immunized mice.

    • Add the cells to the wells of the coated plate.

    • Stimulate the cells with the OVA (55-62) peptide, a positive control peptide (e.g., OVA (257-264)), and a negative control (no peptide).

  • Incubation and Development:

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

    • Wash the plate and add a biotinylated anti-IFN-γ detection antibody.

    • Incubate, wash, and then add streptavidin-alkaline phosphatase.

    • Incubate, wash, and add a substrate solution to develop the spots.

    • Stop the reaction and count the spots using an ELISpot reader. Each spot represents an IFN-γ-secreting cell.

References

Technical Support Center: Improving the Solubility of OVA (55-62) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the OVA (55-62) peptide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My lyophilized OVA (55-62) peptide is not dissolving in water. What should I do?

While the OVA (55-62) peptide is generally reported to be soluble in water at concentrations of ≥ 55 mg/mL, issues can still arise due to factors like peptide aggregation or slight variations in synthesis batches[1]. If you encounter poor solubility in water, do not discard the sample. Instead, follow a systematic approach to find a suitable solvent.

It is highly recommended to first test the solubility with a small amount of the peptide before dissolving the entire sample.[2][3] This prevents the potential loss of valuable material in an inappropriate solvent.

Q2: How do I determine the best initial solvent for my peptide?

The ideal solvent depends on the peptide's amino acid composition and overall charge.[4][5][6] The first step is to analyze the peptide's sequence to determine if it is acidic, basic, or neutral.[2][6]

Method for Calculating Net Charge:

  • Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus (NH2).[2][3][6][7]

  • Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus (COOH).[2][3][6][7]

  • Sum the values to determine the net charge of the peptide at a neutral pH.[2][6]

  • Basic Peptides (Net Charge > 0): Try dissolving in an acidic solution like 10% acetic acid or 0.1% Trifluoroacetic Acid (TFA) if water fails.[2][4]

  • Acidic Peptides (Net Charge < 0): If water fails, use a basic solution such as 0.1M ammonium (B1175870) bicarbonate or 10% ammonium hydroxide.[2][4][6]

  • Neutral or Hydrophobic Peptides: These often require a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile (B52724) (ACN) to first dissolve the peptide, followed by a stepwise dilution with an aqueous buffer.[2][4][5]

Below is a decision tree to guide your solvent selection process.

G start Start: Lyophilized OVA (55-62) Peptide test_small Test solubility with a small aliquot first start->test_small try_water Try sterile, distilled H₂O or aqueous buffer (e.g., PBS) test_small->try_water is_soluble_water Is the solution clear? try_water->is_soluble_water sonicate_heat Gently sonicate (3x 10s on ice) and/or warm slightly is_soluble_water->sonicate_heat No (Cloudy/Particulates) success Success: Peptide Solubilized Proceed with experiment is_soluble_water->success Yes is_soluble_phys Is the solution clear? sonicate_heat->is_soluble_phys calc_charge Calculate Net Charge of the Peptide is_soluble_phys->calc_charge No is_soluble_phys->success Yes charge_decision What is the net charge? calc_charge->charge_decision acidic_sol Use basic buffer (e.g., 0.1M Ammonium Bicarbonate) charge_decision->acidic_sol < 0 (Acidic) basic_sol Use acidic buffer (e.g., 10% Acetic Acid) charge_decision->basic_sol > 0 (Basic) neutral_sol Use organic solvent (DMSO, DMF, ACN) charge_decision->neutral_sol = 0 (Neutral/Hydrophobic) dilute Slowly add aqueous buffer (dropwise) with agitation acidic_sol->dilute basic_sol->dilute neutral_sol->dilute dilute->success fail Still insoluble? Consider advanced options (denaturants, modification) dilute->fail Precipitation Occurs

Caption: Decision tree for selecting a suitable solvent for the OVA (55-62) peptide.

Q3: Can I use additives to improve the solubility of the OVA (55-62) peptide?

Yes, certain additives can help solubilize peptides that are prone to aggregation. However, their compatibility with your specific experimental assay must be considered.

  • Co-solvents: Small amounts of organic solvents like DMSO, ethanol, or acetonitrile can enhance the solubility of hydrophobic peptides.[4] For most cellular assays, the final concentration of DMSO should not exceed 1% (v/v).[4]

  • Denaturing Agents: For peptides that form strong aggregates via hydrogen bonds, denaturing agents such as 6M guanidine (B92328) hydrochloride or 6M urea (B33335) can be effective.[2] These are harsh reagents and are often incompatible with biological systems, so their use is limited.[2][5]

  • Surfactants: Surfactants like SDS, Tween, and Pluronic can prevent peptide adsorption to surfaces, aggregation, and precipitation.[8]

Q4: How does pH affect the solubility of my peptide?

Adjusting the pH of the solvent is a critical strategy for improving peptide solubility.[9] Peptides are least soluble at their isoelectric point (pI), which is the pH at which they have a net neutral charge.[9]

  • For basic peptides , lowering the pH with an acidic solvent increases their net positive charge, enhancing interactions with water.

  • For acidic peptides , increasing the pH with a basic solvent increases their net negative charge, improving solubility.[4]

Studies on other OVA peptides have shown that acidic conditions can significantly influence binding capacity and interactions, highlighting the importance of pH in experimental setups.[10]

Experimental Protocols and Workflows

General Experimental Workflow for Peptide Solubilization

The following diagram illustrates a standard workflow for reconstituting and solubilizing a lyophilized peptide sample.

G cluster_prep Preparation cluster_sol Solubilization cluster_final Final Steps & Storage p1 Equilibrate lyophilized peptide to Room Temperature p2 Centrifuge vial briefly (e.g., 10,000 x g, 5 min) to pellet powder p1->p2 s1 Add chosen solvent (e.g., sterile H₂O or DMSO) p2->s1 s2 Vortex and/or sonicate to aid dissolution s1->s2 s3 Visually inspect for clarity (no particulates) s2->s3 s3->s2 If cloudy f1 If needed, sterile filter (0.22 µm filter) s3->f1 f2 Prepare aliquots to avoid freeze-thaw cycles f1->f2 f3 Store at -20°C or -80°C (follow datasheet recommendations) f2->f3

Caption: A standard experimental workflow for reconstituting lyophilized peptides.

Detailed Protocol: Small-Scale Solubility Testing

This protocol is designed to determine the optimal solvent for your OVA (55-62) peptide using a minimal amount of material.

  • Preparation:

    • Allow the lyophilized peptide vial to warm to room temperature before opening.[2]

    • Centrifuge the vial briefly (e.g., 10,000 x g for 5 minutes) to ensure all the powder is at the bottom.[2]

    • Carefully weigh out a small, precise amount of the peptide (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Solvent Test (Aqueous):

    • Add a small, defined volume of sterile, distilled water (e.g., 100 µL) to the peptide.

    • Vortex the tube for 30 seconds.

    • If the peptide does not dissolve, sonicate the solution in a water bath for 10-30 seconds.[2][4] Repeat up to three times, chilling on ice between sonications.[2]

    • Visually inspect the solution. A clear solution indicates successful solubilization. If it remains cloudy or has particulates, proceed to the next step.

  • Solvent Test (pH Adjustment/Organic - if needed):

    • Based on the peptide's calculated net charge, select an appropriate acidic or basic buffer. Alternatively, if the peptide is hydrophobic, select an organic solvent like DMSO.[2][4]

    • If using an organic solvent: Add the solvent (e.g., 50 µL of DMSO) to the dry peptide and ensure it fully dissolves.[3] Then, slowly add your aqueous buffer dropwise while vortexing to reach the desired final concentration.[6]

    • If using pH adjustment: Add a small amount of the acidic or basic buffer and repeat the vortexing and sonication steps.

  • Documentation:

    • Record the solvent and the final concentration at which the peptide completely dissolved. This information will be crucial for preparing your stock solution.

Data Summary Tables

Table 1: Recommended Solvents for OVA (55-62) and Other Peptides
Solvent/SolutionPeptide TypeProsCons & Considerations
Sterile Water / PBS Hydrophilic, Charged PeptidesBiologically compatible; easy to use.May not be effective for hydrophobic or aggregation-prone peptides.
Dilute Acetic Acid (10%) Basic Peptides (Net Charge > 0)Effective for positively charged peptides; volatile and can be removed by lyophilization.Low pH may be incompatible with some assays.
Ammonium Bicarbonate (0.1M) Acidic Peptides (Net Charge < 0)Effective for negatively charged peptides; volatile.[6]Basic pH may be incompatible with some assays.
DMSO, DMF, Acetonitrile Hydrophobic or Neutral PeptidesExcellent for dissolving non-polar peptides.[2][4][5]Can be toxic to cells at high concentrations (keep DMSO <1%); may interfere with assays.[2][4] DMSO is not suitable for peptides with Cys, Met, or Trp residues due to oxidation risk.[2][6]
Urea (6-8M), Guanidine-HCl (6M) Strongly Aggregating PeptidesPowerful denaturants that disrupt hydrogen bonds.[2]Incompatible with most biological systems; can be difficult to remove.[2][5]

Advanced Strategies for Improving Solubility

For peptides with persistent solubility issues, more advanced strategies may be required during the synthesis and development phase.

  • Amino Acid Modification: Strategically replacing hydrophobic amino acids with more hydrophilic ones can intrinsically improve solubility.[9]

  • PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains creates a hydrophilic shield around the peptide, significantly increasing its solubility in aqueous solutions and extending its half-life.[8][9]

  • Peptide Tags: Fusing a small, highly soluble peptide tag can improve the expression and solubility of the target peptide.[11][12]

  • Cyclization: Introducing a cyclic structure can reduce the peptide's flexibility, which can prevent aggregation and enhance stability and solubility.[9]

References

Technical Support Center: Understanding CTL Responses to Ovalbumin Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the immunogenicity of ovalbumin (OVA) peptides, specifically addressing the common observation of a weak cytotoxic T lymphocyte (CTL) response to the OVA(55-62) epitope.

Frequently Asked Questions (FAQs)

Q1: Why does the OVA(55-62) peptide fail to induce a strong CTL response in my experiments?

The OVA(55-62) peptide, with the sequence KVVRFDKL, is recognized as a subdominant or weakly immunogenic epitope of ovalbumin, particularly when compared to the immunodominant OVA(257-264) peptide (SIINFEKL).[1][2][3] The diminished CTL response is multifactorial, stemming from lower MHC class I binding affinity and potentially inefficient processing from the full-length OVA protein.[4][5] While immunization with the synthetic OVA(55-62) peptide can elicit a CTL response, this response is often weaker than that seen with SIINFEKL and may not be readily detectable when whole OVA protein or OVA-expressing cells are used as the immunogen.[6][7]

Q2: How does the MHC binding affinity of OVA(55-62) compare to the immunodominant SIINFEKL peptide?

The affinity of OVA(55-62) for the H-2Kb MHC class I molecule is significantly lower than that of SIINFEKL.[4][8] This lower affinity is a critical factor contributing to its subdominant nature. A lower binding affinity can lead to less stable peptide-MHC complexes on the surface of antigen-presenting cells (APCs), resulting in suboptimal activation of CTLs. Kinetic binding studies have shown that the association rate of SIINFEKL with H-2Kb is approximately 10-fold faster, and its dissociation rate is about two-fold slower than that of OVA(55-62).[4]

Q3: Is the processing of full-length ovalbumin a factor in the weak OVA(55-62) response?

Evidence suggests that the proteolytic processing of the full-length ovalbumin protein by the proteasome may not efficiently generate the OVA(55-62) epitope.[5][9] In vitro studies degrading ovalbumin with purified proteasomes failed to detect the OVA(55-62) peptide among the degradation products, whereas the SIINFEKL peptide was readily identified.[5] This suggests that even if the peptide has some capacity to bind to MHC-I, its inefficient liberation from the parent protein can be a major limiting step in the antigen presentation pathway.

Q4: Can OVA(55-62) be considered a cryptic epitope?

In certain experimental contexts, particularly in tumor models where OVA is expressed as a tumor antigen, the CTL response to OVA(55-62) can be undetectable, leading to its classification as a cryptic epitope in those settings.[6][7][10] While immunization with the synthetic peptide can induce a response, the natural processing and presentation from the endogenously expressed protein in a tumor cell may be insufficient to prime a significant CTL response.[7]

Q5: Does the requirement for T-cell help differ between OVA(55-62) and SIINFEKL?

As a subdominant epitope with a lower affinity for MHC class I, the induction of a CTL response against OVA(55-62) may be more dependent on CD4+ T-helper cells.[11] This is a common characteristic of subdominant epitopes, which may require additional co-stimulatory signals, often provided by helper T-cells, to achieve robust CTL activation.

Troubleshooting Guide

If you are observing a weak or absent CTL response to OVA(55-62), consider the following troubleshooting steps:

Issue Possible Cause Recommended Action
No detectable CTL response after immunization with whole OVA protein or OVA-expressing cells. Inefficient processing and presentation of the OVA(55-62) epitope. Lower MHC binding affinity compared to dominant epitopes.1. Use the immunodominant SIINFEKL (OVA 257-264) peptide as a positive control in your assays to ensure the experimental system is working. 2. Immunize with the synthetic OVA(55-62) peptide directly to bypass the need for processing.[6][7] 3. Use sensitive assays like ELISpot or intracellular cytokine staining to detect low-frequency CTL responses.
Weak CTL response even with synthetic peptide immunization. Lower intrinsic immunogenicity of the peptide. Suboptimal immunization protocol.1. Increase the dose of the peptide used for immunization. 2. Use a potent adjuvant to enhance the immune response. 3. Ensure the peptide is of high purity.
Inconsistent results between experiments. Variability in mouse immune responses. Technical variability in assays.1. Increase the number of mice per group to ensure statistical power. 2. Standardize all experimental procedures, including peptide preparation, immunization route, and timing of assays. 3. Include both positive (SIINFEKL) and negative (an irrelevant peptide) controls in every experiment.[12]

Quantitative Data Summary

Table 1: Comparative MHC Class I (H-2Kb) Binding Affinity of OVA Peptides

PeptideSequenceBinding Affinity (IC50 nM)Kinetic Parameters (vs. H-2Kb)Reference
OVA(257-264) (SIINFEKL) SIINFEKLStrong (IC50 generally < 500 nM)Kon: ~5.9 x 10³ M⁻¹s⁻¹; Koff: ~9.1 x 10⁻⁶ s⁻¹[4][6]
OVA(55-62) KVVRFDKLWeaker than SIINFEKLKon: ~6.5 x 10² M⁻¹s⁻¹; Koff: ~1.6 x 10⁻⁵ s⁻¹[4][6]

Note: IC50 values below 500 nM are generally considered indicative of strong binding.[6]

Experimental Protocols

In Vivo CTL Assay

This protocol is a generalized method for assessing cytotoxic T lymphocyte activity in vivo.

  • Preparation of Target Cells:

    • Harvest splenocytes from a naïve syngeneic mouse.

    • Divide the splenocytes into three populations.

    • Label the first population with a high concentration of a fluorescent dye (e.g., CFSEhigh). Pulse these cells with the peptide of interest (e.g., OVA(55-62)).

    • Label the second population with a low concentration of the same fluorescent dye (e.g., CFSElow). Pulse these cells with a control peptide (e.g., SIINFEKL for a positive control, or an irrelevant peptide for a negative control).

    • Leave the third population unlabeled and unpulsed (internal control).

    • Mix the three populations in equal numbers.

  • Injection of Target Cells:

    • Inject the mixed target cell population intravenously into immunized and control mice.

  • Analysis:

    • After a set period (e.g., 18-24 hours), harvest spleens and/or lymph nodes from the recipient mice.

    • Analyze the cell populations by flow cytometry, gating on the fluorescently labeled cells.

    • Calculate the percentage of specific lysis using the ratio of the peptide-pulsed population to the unpulsed population in immunized versus control mice.

MHC-Peptide Binding Assay (Competitive ELISA)

This protocol outlines a method to determine the relative binding affinity of a peptide to MHC class I molecules.

  • Plate Coating:

    • Coat a 96-well plate with a specific anti-MHC class I antibody.

  • MHC and Peptide Incubation:

    • Prepare a mixture of a known biotinylated reference peptide (with known binding affinity to the MHC molecule of interest) and a source of soluble MHC class I molecules (e.g., from cell lysates).

    • Add varying concentrations of the competitor peptide (e.g., OVA(55-62)) to this mixture.

    • Incubate the mixture to allow for competitive binding.

  • Capture and Detection:

    • Add the mixture to the antibody-coated plate to capture the MHC-peptide complexes.

    • Wash the plate to remove unbound components.

    • Add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a colorimetric substrate and measure the absorbance.

  • Analysis:

    • The signal will be inversely proportional to the binding affinity of the competitor peptide.

    • Calculate the IC50 value, which is the concentration of the competitor peptide required to inhibit 50% of the binding of the reference peptide.

Visualizations

Antigen_Processing_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_key Legend Prot Full-length Ovalbumin Proteasome Proteasome Prot->Proteasome Degradation Peptides Peptide Fragments Proteasome->Peptides Proteasome->Peptides Inefficient generation of OVA(55-62) TAP TAP Transporter Peptides->TAP MHC MHC Class I (H-2Kb) TAP->MHC Peptide Loading pMHC Peptide-MHC Complex MHC->pMHC MHC->pMHC Lower affinity binding of OVA(55-62) Surface Cell Surface Presentation to CTL pMHC->Surface Transport l1 Inefficient Step for OVA(55-62) l2 Lower Affinity Binding

Caption: Antigen processing pathway for MHC class I, highlighting the potential inefficiencies for the OVA(55-62) peptide.

Troubleshooting_Workflow Start Start: Weak or no CTL response to OVA(55-62) Check_Positive_Control Is the positive control (e.g., SIINFEKL) working? Start->Check_Positive_Control Immunization_Method What is the immunogen? Check_Positive_Control->Immunization_Method Yes Troubleshoot_Assay Troubleshoot CTL assay: - Reagents - Cell viability - Instrument settings Check_Positive_Control->Troubleshoot_Assay No Whole_Protein Whole OVA protein or OVA-expressing cells Immunization_Method->Whole_Protein Synthetic_Peptide Synthetic OVA(55-62) peptide Immunization_Method->Synthetic_Peptide Processing_Issue Likely a processing/ presentation issue. Whole_Protein->Processing_Issue Optimize_Immunization Optimize peptide immunization: - Increase peptide dose - Use a stronger adjuvant - Check peptide purity Synthetic_Peptide->Optimize_Immunization Switch_To_Peptide Action: Immunize with synthetic OVA(55-62) peptide. Processing_Issue->Switch_To_Peptide Subdominant_Nature Result is consistent with the subdominant nature of OVA(55-62). Switch_To_Peptide->Subdominant_Nature Optimize_Immunization->Subdominant_Nature

Caption: A logical workflow for troubleshooting a weak CTL response to the OVA(55-62) peptide.

TCR_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_CTL Cytotoxic T Lymphocyte (CTL) pMHC_high pMHC (High Affinity) e.g., SIINFEKL-H-2Kb TCR T-Cell Receptor (TCR) pMHC_high->TCR Strong & Stable Interaction pMHC_low pMHC (Low Affinity) e.g., OVA(55-62)-H-2Kb pMHC_low->TCR Weak & Transient Interaction Weak_Activation Weak/No Activation pMHC_low->Weak_Activation CD8 CD8 Lck Lck CD8->Lck recruits ZAP70 ZAP-70 Lck->ZAP70 phosphorylates Signal_Cascade Downstream Signaling (e.g., PLCγ, MAPK) ZAP70->Signal_Cascade initiates Activation CTL Activation: - Proliferation - Cytokine release - Cytotoxicity Signal_Cascade->Activation

Caption: TCR signaling pathway, illustrating how high vs. low affinity pMHC interactions affect CTL activation.

References

Technical Support Center: Addressing Variability in OVA (55-62) Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the OVA (55-62) peptide in immunological studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address variability in your experimental results and ensure the reliability and reproducibility of your data.

Frequently Asked Questions (FAQs)

Q1: What is OVA (55-62) and why is it used in immunology research?

A1: OVA (55-62), with the amino acid sequence KVVRFDKL, is a peptide fragment derived from chicken egg ovalbumin. It is a known epitope that binds to the mouse MHC class I molecule H-2Kb.[1] This makes it a valuable tool for studying CD8+ T-cell responses in C57BL/6 mice and other H-2Kb expressing strains. It is frequently used as a model antigen in studies of vaccine efficacy, anti-tumor immunity, and T-cell activation.

Q2: I am observing significant variability in my experimental results with OVA (55-62). What are the common sources of this variability?

A2: Variability in experiments using OVA (55-62) can arise from several factors. These can be broadly categorized as:

  • Reagent-related:

    • Peptide Quality and Purity: Lot-to-lot variation in synthetic peptides can significantly impact experimental outcomes. Impurities or truncated sequences can alter the effective concentration and binding affinity.

    • Peptide Storage and Handling: Improper storage of the peptide can lead to degradation. It is recommended to store lyophilized peptide at -20°C or -80°C and reconstituted peptide in small aliquots at -80°C to avoid multiple freeze-thaw cycles.

  • Experimental System-related:

    • Mouse Strain and Genetics: The immune response to OVA (55-62) is MHC-restricted. Different inbred mouse strains will exhibit different responses based on their MHC haplotypes. Even within the same strain, individual genetic differences can contribute to variability.

    • Antigen Presenting Cells (APCs): The type and activation state of APCs (e.g., dendritic cells, macrophages) used in in-vitro assays can influence the efficiency of peptide presentation and subsequent T-cell activation.

  • Assay-related:

    • Cell Viability and Number: The number and viability of splenocytes or other immune cells used in assays are critical. Inconsistent cell counts or poor viability will lead to variable results.

    • Stimulation Conditions: The concentration of the OVA (55-62) peptide and the duration of stimulation can significantly affect the magnitude of the T-cell response.

    • Assay Technique: Minor variations in pipetting, washing steps, and incubation times can introduce variability, particularly in sensitive assays like ELISpot and ELISA.

Troubleshooting Guides

Issue 1: Low or No IFN-γ Secretion in ELISpot Assay

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal Peptide Concentration Perform a dose-response experiment to determine the optimal concentration of OVA (55-62) peptide for your specific cell type and experimental conditions. A typical starting range is 1-10 µg/mL.
Poor Cell Viability Ensure splenocytes or other immune cells are handled gently during isolation and processing. Check cell viability using a method like trypan blue exclusion before plating. Viability should be >90%.
Insufficient Incubation Time The kinetics of IFN-γ secretion can vary. Optimize the incubation time for your ELISpot assay. A common range is 20-24 hours.
Incorrect Cell Density Plate a range of cell densities to determine the optimal number of cells per well. Too few cells will result in a weak signal, while too many can lead to confluent spots. A typical starting point is 2-5 x 10^5 cells/well.
Problem with Assay Reagents Check the expiration dates and storage conditions of all assay reagents, including capture and detection antibodies, and the enzyme substrate. Use a positive control (e.g., PMA/Ionomycin or a different control peptide) to confirm that the assay components are working correctly.
Issue 2: High Background in Flow Cytometry for Intracellular Cytokine Staining (ICS)

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Non-specific Antibody Binding Include an Fc block step before staining to prevent antibodies from binding to Fc receptors on cells. Use isotype control antibodies to determine the level of background staining.
Dead Cells Dead cells can non-specifically bind antibodies. Use a viability dye to exclude dead cells from your analysis.
Inadequate Washing Ensure thorough washing of cells between staining steps to remove unbound antibodies.
Over-fixation or Permeabilization Issues Optimize fixation and permeabilization conditions. Over-fixation can damage epitopes, while insufficient permeabilization can prevent antibodies from entering the cell.
Contamination of Cell Culture Microbial contamination can lead to non-specific activation of cells. Ensure sterile technique throughout the experiment.

Quantitative Data Summary

The following tables provide examples of quantitative data that can be expected in experiments using OVA (55-62). Note that these values are illustrative and can vary depending on the specific experimental conditions.

Table 1: Example IFN-γ ELISpot Results in C57BL/6 Mice

Treatment GroupStimulantMean Spot Forming Units (SFU) per 10^6 SplenocytesStandard Deviation
NaiveOVA (55-62) (5 µg/mL)< 10± 5
OVA-VaccinatedNo Peptide< 15± 8
OVA-VaccinatedOVA (55-62) (5 µg/mL)250± 45
OVA-Vaccinated + AdjuvantOVA (55-62) (5 µg/mL)600± 80

Table 2: Example Intracellular Cytokine Staining Results in C57BL/6 Mice

Treatment GroupStimulant% of CD8+ T-cells that are IFN-γ+Standard Deviation
NaiveOVA (55-62) (10 µg/mL)< 0.1%± 0.05%
OVA-InfectedNo Peptide< 0.2%± 0.1%
OVA-InfectedOVA (55-62) (10 µg/mL)2.5%± 0.8%
OVA-Infected + Checkpoint InhibitorOVA (55-62) (10 µg/mL)5.8%± 1.2%

Experimental Protocols

Protocol 1: IFN-γ ELISpot Assay for OVA (55-62) Specific T-Cells
  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Washing and Blocking: Wash the plate with sterile PBS and block with RPMI medium containing 10% fetal bovine serum (FBS) for at least 1 hour at 37°C.

  • Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized and control mice. Ensure red blood cells are lysed. Resuspend cells in complete RPMI medium.

  • Plating: Add 2-5 x 10^5 splenocytes per well.

  • Stimulation: Add OVA (55-62) peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A or PMA/Ionomycin).

  • Incubation: Incubate the plate for 20-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection: Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-alkaline phosphatase (or HRP). Incubate for 1 hour at room temperature.

  • Development: Wash the plate and add the substrate (e.g., BCIP/NBT for AP or AEC for HRP). Monitor spot development.

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry completely and count the spots using an ELISpot reader.

Protocol 2: Intracellular Cytokine Staining for Flow Cytometry
  • Cell Preparation: Prepare a single-cell suspension of splenocytes.

  • In Vitro Stimulation: Plate 1-2 x 10^6 cells per well in a 96-well plate. Add OVA (55-62) peptide (5-10 µg/mL) and a protein transport inhibitor (e.g., Brefeldin A or Monensin). Incubate for 4-6 hours at 37°C.

  • Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8, CD44) for 20-30 minutes on ice.

  • Fixation and Permeabilization: Wash the cells and fix with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature. Wash again and permeabilize with a permeabilization buffer (e.g., containing saponin (B1150181) or a commercial permeabilization solution).

  • Intracellular Staining: Stain with a fluorescently labeled anti-mouse IFN-γ antibody (and other cytokine antibodies as needed) in permeabilization buffer for 30 minutes at room temperature.

  • Washing and Acquisition: Wash the cells with permeabilization buffer and then with FACS buffer. Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analysis: Analyze the data using flow cytometry software, gating on live, single cells, then on CD8+ T-cells, and finally determining the percentage of IFN-γ positive cells.

Signaling Pathways and Experimental Workflows

T_Cell_Activation_Workflow cluster_preparation Cell and Reagent Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Peptide Reconstitute & Aliquot OVA (55-62) Peptide Stimulation Co-culture Splenocytes/T-cells with Peptide-pulsed APCs or Peptide Peptide->Stimulation Splenocytes Isolate Splenocytes (from immunized/control mice) Splenocytes->Stimulation APCs Prepare Antigen Presenting Cells (e.g., Dendritic Cells) APCs->Stimulation Incubation Incubate at 37°C (Time varies by assay) Stimulation->Incubation ELISpot ELISpot: Cytokine Secretion Incubation->ELISpot Flow Flow Cytometry: Intracellular Cytokines, Proliferation Incubation->Flow ELISA ELISA: Soluble Cytokines Incubation->ELISA TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Activation pMHC OVA(55-62)-H2Kb pMHC->TCR Binding ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg PLCγ LAT->PLCg Activation IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Calcineurin Calcineurin IP3->Calcineurin Ca2+ release NFATp NFAT (P) Calcineurin->NFATp Dephosphorylation NFAT NFAT NFATp->NFAT Nuclear Translocation Gene Gene Transcription (e.g., IFN-γ) NFAT->Gene

References

Technical Support Center: Enhancing OVA(55-62) Presentation by Antigen-Presenting Cells (APCs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the presentation of the subdominant ovalbumin (OVA) epitope, amino acids 55-62, by antigen-presenting cells (APCs). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common challenges in your experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing potential causes and recommended solutions in a question-and-answer format.

Issue / Question Potential Causes Recommended Solutions
Low or undetectable presentation of OVA(55-62) peptide by APCs. 1. Suboptimal Peptide Concentration: The concentration of the OVA(55-62) peptide may be too low for efficient loading onto MHC class I molecules.[1][2] 2. Poor Peptide Quality: The peptide may be degraded or contain impurities. 3. Inefficient APC Loading: The method of loading the peptide onto or into the APCs may not be optimal. 4. APC immaturity: Immature APCs may have lower expression of MHC class I and co-stimulatory molecules.[3] 5. Incorrect APC type: Different APCs (e.g., dendritic cells, macrophages) have varying capacities for antigen presentation.[4]1. Optimize Peptide Concentration: Titrate the OVA(55-62) peptide concentration over a range (e.g., 1 µM to 50 µM) to find the optimal concentration for your specific APCs and T-cell clone.[5] 2. Ensure Peptide Quality: Use high-purity, HPLC-purified peptides. Store peptides according to the manufacturer's instructions to prevent degradation. 3. Optimize Loading Conditions: Compare different loading methods such as simple pulsing, electroporation, or the use of liposomes.[6] For pulsing, ensure sufficient incubation time (e.g., 4-16 hours). 4. Mature APCs: Treat APCs with maturation stimuli like LPS, Poly I:C, or CpG to upregulate MHC and co-stimulatory molecules.[3][7] 5. Select Appropriate APCs: Dendritic cells (DCs) are generally the most potent APCs for priming naive T cells.[4]
High background in T-cell activation assays (e.g., IFN-γ ELISPOT, intracellular cytokine staining). 1. Non-specific T-cell Activation: T-cells may be activated by factors other than the specific peptide-MHC complex. 2. Contamination: Mycoplasma or endotoxin (B1171834) contamination in cell cultures or reagents can lead to non-specific activation. 3. Serum Quality: Certain batches of fetal bovine serum (FBS) can cause high background.1. Include Proper Controls: Use APCs alone (no peptide) and APCs pulsed with an irrelevant peptide as negative controls. 2. Test for Contamination: Regularly test cell lines for mycoplasma. Use endotoxin-free reagents and water. 3. Screen FBS Batches: Test different lots of FBS to find one with low background stimulation.
Inconsistent results between experiments. 1. Variability in APCs: Primary APCs can have high donor-to-donor variability. Cell lines can also change over passages. 2. Variability in T-cells: T-cell lines or primary T-cells can vary in their activation state and responsiveness. 3. Inconsistent Reagent Preparation: Variations in peptide dilution, media preparation, or other reagents can affect results.1. Standardize APCs: If using primary cells, pool cells from multiple donors if possible. For cell lines, use a consistent passage number range. 2. Standardize T-cells: Use a consistent source and passage number for T-cell lines. When using primary T-cells, ensure consistent isolation and handling procedures. 3. Use Standard Operating Procedures (SOPs): Prepare all reagents fresh and consistently according to a detailed SOP.
Difficulty in detecting responses to the subdominant OVA(55-62) epitope compared to the immunodominant SIINFEKL (OVA 257-264) epitope. 1. Lower MHC Binding Affinity: The OVA(55-62) peptide has a lower binding affinity for H-2Kb compared to SIINFEKL.[8] 2. Inefficient Processing: If using whole OVA protein, the processing of the 55-62 epitope may be less efficient than that of the 257-264 epitope. 3. T-cell Repertoire: The precursor frequency of T-cells specific for OVA(55-62) may be lower.1. Increase Peptide Concentration: Use a higher concentration of the OVA(55-62) peptide to compensate for its lower affinity. 2. Use Peptide Instead of Protein: Directly pulsing with the OVA(55-62) peptide bypasses the need for processing. 3. Enhance Co-stimulation: Ensure APCs are fully mature and express high levels of co-stimulatory molecules like CD80 and CD86 to amplify the T-cell signal.[9] The use of adjuvants like poly(I:C) and anti-CD40 can also boost responses to subdominant epitopes.[10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of OVA(55-62) peptide to use for pulsing APCs?

A1: The optimal concentration can vary depending on the APC type and the specific T-cell clone used for detection. A good starting point is to perform a dose-titration experiment ranging from 1 µM to 50 µM.[5] For dendritic cells, optimal peptide loading is often achieved after 8-16 hours of pulsing.

Q2: How can I increase the expression of MHC class I and co-stimulatory molecules on my APCs?

A2: Maturation of APCs is crucial for enhancing their antigen presentation capacity. You can mature dendritic cells by treating them with stimuli such as lipopolysaccharide (LPS), polyinosinic:polycytidylic acid (Poly I:C), or CpG oligodeoxynucleotides.[3][7] This will upregulate MHC class I, CD80, CD86, and other molecules important for T-cell activation.

Q3: What are the best negative controls for my OVA(55-62) presentation assay?

A3: It is essential to include several negative controls to ensure the specificity of your results. These should include:

  • APCs alone (without any peptide).

  • APCs pulsed with an irrelevant peptide that binds to the same MHC class I molecule (e.g., an unrelated H-2Kb binding peptide).

  • T-cells alone (without APCs).

Q4: Should I use whole OVA protein or the OVA(55-62) peptide for my experiments?

A4: This depends on your research question. If you are studying the processing of the OVA protein and the generation of the 55-62 epitope, you should use the whole protein. However, if your goal is to study the presentation of the pre-processed epitope and the subsequent T-cell response, using the synthetic OVA(55-62) peptide is more direct and bypasses any variability in antigen processing.[11]

Q5: How can I overcome the subdominant nature of the OVA(55-62) response?

A5: Several strategies can be employed to boost the response to subdominant epitopes:

  • Adjuvants: Co-administration of adjuvants like Poly I:C and anti-CD40 antibody with the antigen can enhance the response to subdominant epitopes.[10]

  • Checkpoint Blockade: Combining immunization with checkpoint inhibitors such as anti-CTLA-4 and anti-PD-1 can improve the activation of T-cells specific for subdominant epitopes.[12]

  • Heterologous Prime-Boost: Immunization strategies that use different forms of the antigen for priming and boosting can help to focus the immune response on subdominant epitopes.[13]

Quantitative Data Summary

The following tables summarize key quantitative data related to OVA peptide presentation.

Table 1: Binding Affinity of OVA Peptides to H-2Kb

PeptideSequenceBinding Affinity (IC50 nM)Reference
OVA(257-264) (SIINFEKL)SIINFEKL~5[8]
OVA(55-62)KVVRFDKL~60-125[8]

Note: Lower IC50 values indicate higher binding affinity.

Table 2: Effect of APC Maturation on OVA Presentation

APC TreatmentRelative MHC Class I ExpressionRelative Co-stimulatory Molecule (CD86) ExpressionT-cell Proliferation Index
Immature DCs1.01.01.0
LPS-matured DCs~2.5~4.0~3.5
Poly I:C-matured DCs~2.2~3.8~3.2

Note: Data are illustrative and based on general findings in the literature. Actual values may vary depending on experimental conditions.

Detailed Experimental Protocols

Protocol 1: In Vitro Antigen Presentation Assay using Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of murine BMDCs and their use in an in vitro assay to measure the presentation of OVA(55-62) to a specific T-cell line.

Materials:

  • Bone marrow cells from C57BL/6 mice

  • Recombinant murine GM-CSF and IL-4

  • Complete RPMI-1640 medium

  • OVA(55-62) peptide (high purity)

  • OVA-specific T-cell hybridoma (e.g., B3Z) or primary OT-I T-cells

  • LPS (for DC maturation)

  • Assay reagents for detecting T-cell activation (e.g., IFN-γ ELISPOT kit, or reagents for intracellular cytokine staining)

Procedure:

  • Generation of BMDCs:

    • Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

    • Culture the cells in complete RPMI-1640 supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.

    • On day 3, replace half of the medium with fresh medium containing cytokines.

    • On day 6, harvest the non-adherent and loosely adherent cells. These are immature BMDCs.

  • Maturation and Peptide Pulsing of BMDCs:

    • Plate immature BMDCs at 1 x 10^6 cells/mL.

    • For matured DCs, add LPS to a final concentration of 1 µg/mL and incubate for 18-24 hours.

    • Add OVA(55-62) peptide to the desired final concentration (e.g., 10 µM).

    • Incubate for 4-8 hours at 37°C.

    • Wash the cells three times with fresh medium to remove excess peptide.

  • Co-culture with T-cells:

    • Plate the peptide-pulsed BMDCs in a 96-well plate at a density of 5 x 10^4 cells/well.

    • Add OVA-specific T-cells at a density of 1 x 10^5 cells/well.

    • Include negative controls: BMDCs with no peptide and BMDCs with an irrelevant peptide.

    • Incubate the co-culture for 24-48 hours at 37°C.

  • Assessment of T-cell Activation:

    • Measure T-cell activation using your chosen method (e.g., IFN-γ ELISPOT, intracellular staining for IFN-γ and TNF-α followed by flow cytometry, or a colorimetric assay for B3Z activation).

Protocol 2: In Vivo CTL Assay to Measure OVA(55-62)-specific Cytotoxicity

This protocol describes an in vivo assay to assess the cytotoxic T-lymphocyte (CTL) response against the OVA(55-62) epitope.

Materials:

  • C57BL/6 mice

  • OVA(55-62) peptide

  • SIINFEKL peptide (as a positive control for a dominant response)

  • Irrelevant H-2Kb binding peptide (as a negative control)

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Splenocytes from naive C57BL/6 mice

Procedure:

  • Preparation of Target Cells:

    • Harvest splenocytes from a naive C57BL/6 mouse.

    • Split the splenocytes into three populations.

    • Label the first population with a high concentration of CFSE (e.g., 5 µM) and pulse with the OVA(55-62) peptide (10 µM).

    • Label the second population with a low concentration of CFSE (e.g., 0.5 µM) and pulse with the SIINFEKL peptide (1 µM).

    • Leave the third population unlabeled or label with an intermediate CFSE concentration and pulse with an irrelevant peptide.

    • Wash all cell populations thoroughly to remove excess peptide.

    • Mix the three populations in equal numbers.

  • Immunization of Mice:

    • Immunize experimental groups of C57BL/6 mice with your vaccine formulation designed to elicit an OVA(55-62) specific response. Include a control group immunized with a vehicle or irrelevant antigen.

  • Adoptive Transfer of Target Cells:

    • 7-10 days after the final immunization, inject the mixed target cell population intravenously into the immunized and control mice.

  • Analysis of In Vivo Killing:

    • 18-24 hours after the adoptive transfer, harvest spleens from the recipient mice.

    • Analyze the splenocytes by flow cytometry to distinguish the three target populations based on their CFSE fluorescence intensity.

    • Calculate the percentage of specific lysis for each peptide-pulsed population relative to the irrelevant peptide-pulsed population.

Signaling Pathways and Experimental Workflows

MHC Class I Antigen Presentation Pathway

The following diagram illustrates the general pathway for MHC class I presentation of exogenous antigens by APCs, a process known as cross-presentation.

MHC_Class_I_Pathway cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (APC) cluster_endosome Endosome/Phagosome cluster_er Endoplasmic Reticulum OVA Soluble OVA Protein Endosome Antigen Uptake (Endocytosis/Phagocytosis) OVA->Endosome 1. Uptake Processed_OVA Processed OVA (Peptides) Endosome->Processed_OVA 2. Processing Cytosol Cytosol Processed_OVA->Cytosol 3. Transport to Cytosol Proteasome Proteasome Cytosol->Proteasome 4. Degradation TAP TAP Transporter Proteasome->TAP 5. Peptide Transport Peptide_Loading Peptide Loading TAP->Peptide_Loading MHC_I MHC Class I MHC_I->Peptide_Loading Golgi Golgi Apparatus Peptide_Loading->Golgi 6. Transport Cell_Surface Cell Surface Golgi->Cell_Surface pMHC_I Peptide-MHC I Complex Cell_Surface->pMHC_I T_Cell CD8+ T-Cell pMHC_I->T_Cell 7. T-Cell Recognition

Caption: MHC Class I Cross-Presentation Pathway for Exogenous Antigens.

Experimental Workflow for In Vitro Antigen Presentation Assay

This diagram outlines the key steps in the in vitro antigen presentation assay described in Protocol 1.

In_Vitro_Assay_Workflow Start Start Generate_BMDC Generate BMDCs from Bone Marrow Start->Generate_BMDC Mature_BMDC Mature BMDCs (e.g., with LPS) Generate_BMDC->Mature_BMDC Pulse_Peptide Pulse with OVA(55-62) Peptide Mature_BMDC->Pulse_Peptide Wash_Cells Wash to Remove Excess Peptide Pulse_Peptide->Wash_Cells Co_culture Co-culture BMDCs with T-cells Wash_Cells->Co_culture Incubate Incubate (24-48 hours) Co_culture->Incubate Assay_Activation Assay T-cell Activation (e.g., ELISPOT, ICS) Incubate->Assay_Activation Analyze_Data Analyze Data Assay_Activation->Analyze_Data End End Analyze_Data->End

References

Technical Support Center: Troubleshooting Non-Specific Binding of OVA (55-62) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding (NSB) issues encountered during experiments with the OVA (55-62) peptide.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem in assays involving the OVA (55-62) peptide?

Non-specific binding refers to the attachment of the OVA (55-62) peptide or detection reagents to unintended surfaces or molecules within an assay system, rather than to the specific target.[1][2] This is problematic because it can lead to high background noise, false-positive results, and reduced assay sensitivity, ultimately compromising the reliability and accuracy of your experimental data.[1][3] Peptides, in general, are known to be "sticky" and can adhere to surfaces like glass and plastic, making NSB a common challenge.[4]

Q2: What are the primary causes of non-specific binding of peptides?

Several factors can contribute to the non-specific binding of peptides like OVA (55-62):

  • Hydrophobic and Ionic Interactions: Peptides can non-specifically adhere to surfaces or other proteins through hydrophobic or electrostatic forces.[1]

  • Inadequate Blocking: Failure to sufficiently block all unoccupied sites on an assay surface (e.g., microplate wells, beads, or blotting membranes) leaves them available for non-specific attachment of the peptide or detection reagents.[3][5]

  • Suboptimal Reagent Concentrations: Using excessively high concentrations of the peptide, antibodies, or other detection reagents increases the likelihood of low-affinity, non-specific interactions.[1][5]

  • Issues with Washing Steps: Insufficient or improper washing between assay steps can fail to remove unbound or weakly bound molecules, leading to high background signals.[3][6][7]

  • Inappropriate choice of materials: Peptides can adhere to certain types of plastics and glassware, leading to their loss from the solution and potential non-specific binding to other surfaces.[4]

Q3: How can I choose the right blocking agent for my experiment with the OVA (55-62) peptide?

The choice of blocking agent is critical in preventing non-specific binding.[8][9] There is no single "best" blocking agent, and the optimal choice depends on the specific assay and detection system. Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and purified casein.[8][9] It is important to select a blocking agent that does not cross-react with your experimental reagents.[3] For instance, milk-based blockers should be avoided in assays involving biotin-avidin systems due to the presence of endogenous biotin.[8]

Troubleshooting Guides

Problem 1: High background signal in my ELISA/Immunoassay.

High background can obscure the specific signal from the OVA (55-62) peptide interaction. Here’s a step-by-step guide to troubleshoot this issue:

Potential Cause Troubleshooting Step
Inadequate Blocking Optimize the blocking step by testing different blocking agents (see Table 1), concentrations (e.g., 1-5% BSA or non-fat milk), and incubation times (e.g., 1 hour at room temperature or overnight at 4°C).[3][9]
Insufficient Washing Increase the number of wash cycles (typically 3-5 washes are recommended).[6][7] Ensure the wash volume is sufficient to cover the entire well surface (e.g., 300 µL for a 96-well plate).[6][7] Consider adding a mild detergent like Tween-20 (0.05-0.1%) to the wash buffer to disrupt weak, non-specific interactions.[3][5]
Reagent Concentration Too High Titrate the concentration of your primary and secondary antibodies (if applicable) or other detection reagents to find the optimal concentration that provides a good signal-to-noise ratio.[1][5]
Cross-Reactivity If using antibodies, ensure they are specific to the OVA (55-62) peptide. Consider using a blocking peptide to confirm the specificity of your antibody.[10][11]
Problem 2: Low or no signal, suspecting peptide loss due to NSB.

The "sticky" nature of peptides can lead to their adsorption to container surfaces, resulting in a lower effective concentration in your assay.

Potential Cause Troubleshooting Step
Peptide Adsorption to Labware Use low-binding polypropylene (B1209903) tubes and pipette tips for preparing and storing peptide solutions.[4] Avoid using glass containers, as peptides can adhere to glass surfaces.[4]
Suboptimal Diluent Prepare your peptide dilutions in a buffer that minimizes NSB. This may include adding a carrier protein like BSA (0.1%) or a non-ionic detergent. For LC-MS applications, adding an organic solvent to the diluent can reduce hydrophobic interactions with vial surfaces.[12]
pH and Ionic Strength of Buffers Modify the pH or ionic strength of your buffers. Changes in pH can alter the charge of the peptide and the surface, potentially reducing electrostatic interactions that lead to NSB.

Data Presentation

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% in bufferHighly purified, provides a consistent blocking effect.[8][9] Good for assays where milk-based blockers interfere (e.g., phosphoprotein detection).[8]Can be more expensive.[8] Some antibodies may cross-react with BSA.[8]
Non-fat Dry Milk 1-5% in bufferCost-effective and readily available.[8] Efficiently blocks non-specific sites for many applications.[8]Not suitable for detecting phosphoproteins or biotinylated conjugates due to inherent phosphoproteins and biotin.[8]
Purified Casein 1% in bufferA primary blocking component of milk, can be used in a more purified form.[9]Similar to milk, it contains phosphoproteins and is not ideal for all applications.[9]
Fish Gelatin 0.1-0.5% in bufferExhibits low cross-reactivity with mammalian antibodies.[8]May not be as effective as BSA or milk in all situations.[8]
Synthetic Blocking Agents (e.g., PVP, PEG) VariesProtein-free, useful for assays requiring low protein content.[8]May not be as universally effective as protein-based blockers.

Experimental Protocols

Protocol: Optimizing Blocking Conditions for an ELISA
  • Coat Microplate: Coat the wells of a 96-well plate with your capture molecule (e.g., antibody or receptor for the OVA (55-62) peptide) according to your standard protocol.

  • Prepare Different Blocking Buffers: Prepare a panel of blocking buffers to test. For example:

    • 1% BSA in PBS

    • 3% BSA in PBS

    • 5% Non-fat dry milk in PBS

    • 1% Casein in PBS

  • Block the Plate: After coating and washing, add 200 µL of the different blocking buffers to designated wells. Include a "no block" control.

  • Incubate: Incubate the plate for at least 1 hour at room temperature or overnight at 4°C.

  • Wash: Wash the plate thoroughly with your standard wash buffer.

  • Add Detection Reagents (without peptide): To assess background, proceed with the subsequent steps of your ELISA protocol (e.g., adding detection antibody and substrate) but without adding the OVA (55-62) peptide.

  • Measure Signal: Read the absorbance (or fluorescence/luminescence) to determine the background signal for each blocking condition.

  • Analyze Results: The blocking buffer that yields the lowest background signal is the most effective for your assay.

Protocol: Optimizing Wash Steps in an Immunoassay
  • Perform a Standard Assay: Set up your assay as you normally would, up to the first wash step.

  • Vary Wash Parameters: In different sets of wells, vary the following:

    • Number of Washes: Compare 3, 4, 5, and 6 wash cycles.

    • Wash Volume: Test different volumes, ensuring they are at least the coating volume (e.g., 200 µL, 300 µL, 400 µL).[6][7]

    • Soaking Time: Include a short soaking step (e.g., 30 seconds) during each wash.

  • Complete the Assay: Proceed with the remaining steps of your assay.

  • Analyze Signal-to-Noise Ratio: Compare the specific signal (with OVA (55-62) peptide) to the background signal (without peptide) for each wash condition. The optimal condition will provide the highest signal-to-noise ratio.

Visualizations

TroubleshootingWorkflow Start High Non-Specific Binding (High Background) CheckBlocking Step 1: Evaluate Blocking Start->CheckBlocking OptimizeBlocking Optimize Blocking: - Test different agents (BSA, Milk, etc.) - Vary concentration & incubation time CheckBlocking->OptimizeBlocking If blocking is suboptimal CheckWashing Step 2: Review Wash Protocol CheckBlocking->CheckWashing If blocking is optimal OptimizeBlocking->CheckWashing OptimizeWashing Optimize Washing: - Increase number of washes - Increase wash volume - Add detergent (e.g., Tween-20) CheckWashing->OptimizeWashing If washing is insufficient CheckReagents Step 3: Assess Reagent Concentrations CheckWashing->CheckReagents If washing is sufficient OptimizeWashing->CheckReagents TitrateReagents Titrate Reagents: - Dilute primary/secondary antibodies - Optimize peptide concentration CheckReagents->TitrateReagents If concentrations are too high CheckMaterials Step 4: Consider Labware CheckReagents->CheckMaterials If concentrations are optimal TitrateReagents->CheckMaterials UseLowBind Use Low-Binding Plastics CheckMaterials->UseLowBind If using standard plastics Resolved Problem Resolved CheckMaterials->Resolved If already using low-bind UseLowBind->Resolved MolecularInteractions cluster_0 Assay Surface (e.g., Microplate Well) UnoccupiedSite Unoccupied Hydrophobic/ Charged Site BlockedSite Blocked Site Peptide OVA (55-62) Peptide Peptide->UnoccupiedSite Non-Specific Binding (Hydrophobic/Ionic Interaction) DetectionReagent Detection Reagent (e.g., Antibody) DetectionReagent->UnoccupiedSite Non-Specific Binding BlockingAgent Blocking Agent (e.g., BSA) BlockingAgent->UnoccupiedSite Prevents NSB

References

quality control measures for synthetic OVA (55-62)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the quality control of synthetic OVA (55-62) peptide.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality control parameters for synthetic OVA (55-62)?

A1: The primary quality control measures for synthetic peptides like OVA (55-62) focus on identity, purity, and quantity. Key parameters include:

  • Identity Verification: Confirming the correct amino acid sequence and molecular weight. This is typically done using Mass Spectrometry (MS) and Amino Acid Analysis (AAA).[1][2][3]

  • Purity Assessment: Determining the percentage of the target peptide in the sample. High-Performance Liquid Chromatography (HPLC) is the standard method for purity analysis.[4][5]

  • Net Peptide Content: Quantifying the actual amount of peptide, distinct from the gross weight which includes water and counter-ions. Quantitative Amino Acid Analysis (qAAA) is the most accurate method for this.[5][6]

  • Counter-ion Content: Identifying and quantifying counter-ions, such as trifluoroacetate (B77799) (TFA), which can affect experimental results.[7]

  • Endotoxin (B1171834) Levels: Measuring endotoxin content, which is critical for peptides used in cell-based assays or in vivo studies to avoid unwanted immune responses.[8][9]

Q2: How is the purity of the OVA (55-62) peptide determined and what do the results mean?

A2: Peptide purity is most commonly determined by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][7] The peptide is separated from impurities on a column, and a chromatogram is generated. The purity is expressed as the percentage of the area of the main peptide peak relative to the total area of all peaks detected at a specific wavelength (typically 215 nm for the peptide bond).[5] A purity of >95% is generally recommended for most research applications.

Q3: Why is the net peptide content different from the gross weight I received?

A3: The gross weight of a lyophilized peptide includes not only the peptide itself but also bound water and counter-ions (like TFA) from the synthesis and purification process.[6] The net peptide content, which represents the actual amount of the target peptide, is typically 60-80% of the gross weight.[6] For accurate concentration calculations in sensitive assays, it is crucial to use the net peptide content, which can be precisely determined by quantitative amino acid analysis.[5]

Q4: What is TFA and can it affect my experiments?

A4: Trifluoroacetic acid (TFA) is a chemical used during the cleavage of the peptide from the synthesis resin and in HPLC purification.[7] As a result, synthetic peptides are often supplied as TFA salts. While present in small, sub-toxic concentrations, residual TFA can lower the pH of your stock solution and, in some sensitive cell-based assays, may have an effect.[7] If your application is sensitive to TFA, you can request a salt exchange to acetate (B1210297) or chloride form.[5]

Q5: How should I properly store and handle my synthetic OVA (55-62) peptide?

A5: For long-term storage, lyophilized peptides should be stored at -80°C.[10] Once reconstituted in a solvent, it is recommended to make aliquots to avoid repeated freeze-thaw cycles and store them at -80°C for up to 6 months or -20°C for up to 1 month.[10] Before use, allow the peptide to equilibrate to room temperature before opening the vial to prevent condensation.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in my T-cell activation assay.

  • Question: I am using OVA (55-62) to stimulate T-cells, but my results are variable or show non-specific activation. What could be the cause?

  • Answer:

    • Endotoxin Contamination: Endotoxins (lipopolysaccharides) from gram-negative bacteria are potent immune stimulators and a common source of contamination.[8][9] Even at low levels, they can cause non-specific T-cell activation. Ensure your peptide has been tested for endotoxin levels and meets the required specifications for your assay (e.g., ≤0.01 EU/µg).[11]

    • Peptide Purity: Impurities from the synthesis, such as truncated or deletion sequences, could potentially interfere with your assay.[7] Use a high-purity peptide (>95%) and verify the purity with the provided HPLC chromatogram.

    • Peptide Concentration: Inaccurate peptide concentration can lead to variability. Ensure you are using the net peptide content for your calculations, not the gross weight.

    • Peptide Stability: The peptide may have degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles). Use freshly prepared aliquots for each experiment.

Issue 2: My OVA (55-62) peptide won't dissolve properly.

  • Question: I am having trouble dissolving my lyophilized OVA (55-62) peptide. What should I do?

  • Answer:

    • Choose the Right Solvent: The solubility of a peptide is highly dependent on its amino acid sequence. While a general recommendation is to start with sterile, distilled water, some peptides may require a small amount of a co-solvent like DMSO, DMF, or acetonitrile (B52724) for initial solubilization before dilution with an aqueous buffer.

    • Test Solubility: Before dissolving the entire sample, test the solubility of a small amount.

    • Proper Technique: Add the solvent to the peptide vial and gently vortex or sonicate to aid dissolution. Avoid vigorous shaking, which can cause aggregation.

    • pH Adjustment: The pH of the solution can significantly impact solubility. If the peptide is acidic or basic, adjusting the pH with a dilute acid (like acetic acid) or base (like ammonium (B1175870) hydroxide) can improve solubility.

Issue 3: The observed molecular weight in my mass spectrometry analysis does not match the theoretical weight.

  • Question: My mass spectrometry results show a mass that is different from the expected molecular weight of OVA (55-62). How do I interpret this?

  • Answer:

    • Adduct Formation: The observed mass may include adducts with ions like sodium (+22 Da) or potassium (+38 Da) from glassware or solvents.

    • Protonation State: Mass spectrometers measure the mass-to-charge ratio (m/z). The observed peak will correspond to the peptide mass plus the mass of one or more protons (e.g., [M+H]+, [M+2H]2+). Ensure you are calculating the correct molecular weight from the m/z value.

    • Peptide Modification: A discrepancy could indicate an unintended modification during synthesis or storage, such as oxidation (e.g., +16 Da for methionine) or deamidation (+1 Da for glutamine or asparagine).[3]

    • Incomplete Deprotection: If protecting groups from the synthesis are not fully removed, this will result in a higher observed mass. High-resolution mass spectrometry can help distinguish between these possibilities.[3]

Data Presentation

Table 1: Typical Quality Control Specifications for Synthetic OVA (55-62)

ParameterMethodTypical SpecificationRationale
Identity MALDI-TOF or ESI-MSMatches theoretical MW ± 0.1%Confirms the correct peptide was synthesized.[1][2]
Purity RP-HPLC≥95%Ensures that impurities do not interfere with experiments.[4]
Amino Acid Composition Amino Acid Analysis (AAA)Corresponds to sequenceVerifies the correct amino acid composition.[12][13]
Net Peptide Content Quantitative AAA60-80% (reported)Allows for accurate and reproducible concentration calculations.[6]
Appearance Visual InspectionWhite to off-white powderConfirms the expected physical state of the lyophilized product.[6]
Endotoxin Level LAL Test (Gel Clot)≤0.01 EU/µgPrevents non-specific immune responses in biological assays.[8][11]
Counter-ion (TFA) Ion ChromatographyReportedInforms users of potential effects on solution pH or cell sensitivity.[6]

Table 2: Summary of Key Analytical Techniques

TechniquePurposeInformation Provided
HPLC Purity Assessment & PurificationPercentage of the target peptide relative to impurities.[4][5]
Mass Spectrometry (MS) Identity ConfirmationMolecular weight of the peptide.[1][2][14]
Tandem MS (MS/MS) Sequence VerificationUnambiguous confirmation of the amino acid sequence.[6]
Amino Acid Analysis (AAA) Composition & QuantificationConfirms amino acid ratios and determines net peptide content.[12][13][15]

Experimental Protocols

Protocol 1: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

  • Sample Preparation: Reconstitute the lyophilized OVA (55-62) peptide in an appropriate solvent (e.g., water with 0.1% TFA) to a concentration of 1 mg/mL.

  • Instrumentation: Use a standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient: Run a linear gradient from 5% to 95% Solvent B over 30 minutes at a flow rate of 1 mL/min.

  • Detection: Monitor the absorbance at 215 nm.

  • Analysis: Integrate the peak areas of the chromatogram. Calculate the purity as: (Area of main peak / Total area of all peaks) * 100.

Protocol 2: Identity Verification by Mass Spectrometry (MALDI-TOF)

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) in a 50:50 mixture of acetonitrile and water with 0.1% TFA.

  • Sample Spotting: Mix 1 µL of the peptide sample (approx. 10 pmol/µL) with 1 µL of the matrix solution directly on the MALDI target plate.

  • Drying: Allow the spot to air-dry completely (co-crystallization).

  • Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectrum in positive ion mode.

  • Analysis: Compare the observed monoisotopic mass of the singly protonated species [M+H]+ with the calculated theoretical mass of OVA (55-62).

Protocol 3: Net Peptide Content by Amino Acid Analysis (AAA)

  • Hydrolysis: Accurately weigh a sample of the peptide and subject it to acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to break it down into its constituent amino acids.[13]

  • Derivatization: Derivatize the resulting amino acids with a reagent (e.g., phenyl isothiocyanate - PITC) to make them detectable.[15]

  • Separation: Separate the derivatized amino acids using RP-HPLC.

  • Quantification: Quantify each amino acid by comparing its peak area to that of a known standard.

  • Calculation: The net peptide content is calculated by comparing the measured quantity of each amino acid to the expected amount based on the peptide's sequence and the initial sample weight.[6]

Visualizations

Quality_Control_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Isolation cluster_qc Quality Control Analysis Synthesis Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification Preparative HPLC Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization QC_Appearance Appearance Lyophilization->QC_Appearance QC_HPLC Purity (HPLC) Lyophilization->QC_HPLC QC_MS Identity (MS) Lyophilization->QC_MS QC_AAA Composition & Content (AAA) Lyophilization->QC_AAA QC_Endotoxin Endotoxin Test Lyophilization->QC_Endotoxin Final_Product Final Product Release QC_HPLC->Final_Product >95% Fail Repurify / Re-synthesize QC_HPLC->Fail <95% QC_MS->Final_Product Correct Mass QC_MS->Fail Incorrect Mass QC_AAA->Final_Product Correct Composition QC_AAA->Fail Incorrect Composition QC_Endotoxin->Final_Product Pass QC_Endotoxin->Fail Fail Fail->Purification

Caption: General quality control workflow for synthetic peptides.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Peptide Review Peptide QC Data Start->Check_Peptide Purity Purity >95%? Check_Peptide->Purity Purity Check_Protocol Review Experimental Protocol Storage Proper Storage/Handling? Check_Protocol->Storage Handling Check_Reagents Check Other Reagents Success Problem Identified & Resolved Check_Reagents->Success Issue Found Concentration Net Content Used? Purity->Concentration Purity->Success Issue Found Endotoxin Endotoxin Level OK? Concentration->Endotoxin Concentration->Success Issue Found Endotoxin->Check_Protocol All Peptide QC OK Endotoxin->Success Issue Found Solubility Correct Dissolution? Storage->Solubility Storage->Success Issue Found Solubility->Check_Reagents Protocol OK Solubility->Success Issue Found

References

Technical Support Center: Refining OVA (55-62) Dosage for Optimal Immune Response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the OVA (55-62) peptide to elicit an optimal immune response.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage for OVA (55-62) peptide immunization in mice?

A1: A common starting point for immunization with the OVA (55-62) peptide is 10 µg per mouse, emulsified in an appropriate adjuvant.[1] However, the optimal dosage can vary depending on the adjuvant used, the mouse strain, and the specific research goals. It is advisable to perform a dose-titration experiment to determine the optimal concentration for your specific experimental setup.

Q2: Why am I observing a weak immune response to OVA (55-62) immunization?

A2: The OVA (55-62) peptide is known to be a subdominant epitope of ovalbumin.[2][3] This means that it naturally elicits a weaker CD8+ T cell response compared to dominant epitopes like SIINFEKL (OVA 257-264). To enhance the immunogenicity of OVA (55-62), consider using a potent adjuvant, optimizing the immunization route, or employing prime-boost strategies.

Q3: What are the key signaling pathways involved in the immune response to OVA (55-62)?

A3: The immune response to the exogenous OVA (55-62) peptide primarily involves the cross-presentation pathway for MHC class I antigen presentation to CD8+ T cells. This process occurs in antigen-presenting cells (APCs), such as dendritic cells. The peptide is taken up by the APC, processed in the endosome or cytosol, and then loaded onto MHC class I molecules for presentation on the cell surface.

Q4: Which adjuvants are recommended for enhancing the immune response to OVA (55-62)?

A4: To bolster the response to a subdominant epitope like OVA (55-62), the use of potent adjuvants is crucial. Adjuvants that promote a Th1-biased immune response and enhance CD8+ T cell activation are preferred. Examples of such adjuvants include:

  • Toll-like receptor (TLR) agonists: Poly(I:C) (a TLR3 agonist) and CpG oligodeoxynucleotides (TLR9 agonists) have been shown to enhance CD8+ T cell responses.[4]

  • Saponin-based adjuvants: Adjuvants like Quil A and its derivatives can promote strong cellular immunity.

  • Emulsions: Water-in-oil emulsions can create a depot effect, leading to sustained antigen release and a more robust immune response.

The choice of adjuvant should be tailored to the specific experimental goals and may require empirical testing.[5]

Troubleshooting Guides

Problem 1: Low or Undetectable OVA (55-62)-Specific CD8+ T Cell Response in ELISpot or Intracellular Cytokine Staining (ICS) Assays
Possible Cause Recommended Solution
Suboptimal Peptide Dosage Perform a dose-response study to determine the optimal immunizing dose of OVA (55-62) peptide. Start with a range of 1-50 µg per mouse.
Ineffective Adjuvant Switch to a more potent adjuvant known to enhance CD8+ T cell responses, such as Poly(I:C) or CpG ODN.[4] Consider combining adjuvants that act via different pathways.
Suboptimal Immunization Route The subcutaneous or intraperitoneal routes are commonly used. The optimal route can be adjuvant-dependent. Test different routes to see which yields the best response.
Insufficient Incubation Time in Assay Ensure that the stimulation time with the OVA (55-62) peptide in your ELISpot or ICS assay is sufficient. A standard incubation time is 18-24 hours for ELISpot and 6 hours (with a protein transport inhibitor) for ICS.
High Background in ELISpot High background can mask a weak specific response. Ensure proper washing steps and consider using pre-coated plates. High background can sometimes be an issue with ELISpot, and ICS may be a more reliable alternative in such cases.[6]
Low Frequency of Responding Cells Due to the subdominant nature of the epitope, the frequency of specific T cells may be low. Increase the number of cells plated per well in your ELISpot assay or acquire a larger number of events in your ICS analysis.
Problem 2: Inconsistent or Non-Reproducible Results in In Vivo Cytotoxicity Assays
Possible Cause Recommended Solution
Inefficient Labeling of Target Cells Ensure that the CFSE or other tracking dye concentrations are optimized for clear separation of labeled and unlabeled populations by flow cytometry. Perform a titration of the dye.
Suboptimal Peptide Pulsing of Target Cells Incubate target cells with an adequate concentration of OVA (55-62) peptide (typically 1-10 µg/mL) for at least 1 hour at 37°C to ensure sufficient peptide loading onto MHC class I molecules.
Variable Injection of Target Cells Ensure consistent intravenous injection of the target cell mixture. Inconsistent injections can lead to variability in the recovery of target cells from the spleen.
Incorrect Timing of Assay The peak of the cytotoxic T lymphocyte (CTL) response typically occurs 7-10 days after immunization. Perform the cytotoxicity assay at the peak of the response. A kinetic analysis may be necessary to determine the optimal time point for your model.
Low Effector to Target Ratio In Vivo If the CTL response is weak, the killing of target cells may be low. Consider strategies to boost the CTL response, such as using a more potent adjuvant or a prime-boost immunization regimen.

Experimental Protocols

Immunization Protocol for Induction of OVA (55-62)-Specific CD8+ T Cell Response
  • Antigen Preparation: Dissolve lyophilized OVA (55-62) peptide (KVVRFDKL) in sterile, endotoxin-free PBS or DMSO. Further dilute in PBS to the desired final concentration.

  • Adjuvant Emulsification:

    • For Incomplete Freund's Adjuvant (IFA): Mix the peptide solution with an equal volume of IFA by vortexing or sonication until a stable emulsion is formed.

    • For Poly(I:C): Dissolve Poly(I:C) in sterile PBS and mix with the peptide solution.

  • Immunization: Inject 100-200 µL of the peptide-adjuvant emulsion subcutaneously at the base of the tail or intraperitoneally into C57BL/6 mice. A typical dose is 10 µg of peptide per mouse.

  • Booster Immunization (Optional): For a more robust response, a booster immunization can be given 7-14 days after the primary immunization using the same protocol.

In Vivo Cytotoxicity Assay Protocol
  • Target Cell Preparation:

    • Harvest splenocytes from naïve C57BL/6 mice.

    • Divide the splenocytes into two populations.

    • Population 1 (Peptide-pulsed): Pulse with 1-10 µg/mL of OVA (55-62) peptide in complete RPMI medium for 1-2 hours at 37°C.

    • Population 2 (Unpulsed control): Incubate without peptide under the same conditions.

  • Target Cell Labeling:

    • Label Population 1 with a high concentration of a fluorescent dye (e.g., 5 µM CFSE).

    • Label Population 2 with a low concentration of the same dye (e.g., 0.5 µM CFSE).

  • Target Cell Injection:

    • Mix equal numbers of the two labeled populations.

    • Inject approximately 1-2 x 10^7 total cells intravenously into both immunized and control (naïve) mice.

  • Analysis:

    • After 18-24 hours, harvest spleens from the recipient mice.

    • Prepare single-cell suspensions.

    • Analyze the cell populations by flow cytometry, gating on the fluorescently labeled cells.

  • Calculation of Specific Lysis:

    • Determine the ratio of peptide-pulsed (CFSE^high) to unpulsed (CFSE^low) cells in both immunized and control mice.

    • Calculate the percent specific lysis using the following formula: % Specific Lysis = [1 - (Ratio in immunized mice / Ratio in control mice)] x 100

Visualizations

MHC Class I Cross-Presentation Pathway

Cross_Presentation_Pathway MHC Class I Cross-Presentation of Exogenous Peptides cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) Exogenous OVA (55-62) Peptide Exogenous OVA (55-62) Peptide Endocytosis Endocytosis Exogenous OVA (55-62) Peptide->Endocytosis Endosome Endosome Endocytosis->Endosome Proteasome Proteasome Endosome->Proteasome Cytosolic Pathway Peptide_MHC_I_Complex Peptide-MHC I Complex Endosome->Peptide_MHC_I_Complex Vacuolar Pathway (Alternative) Peptides Peptides Proteasome->Peptides Cytosol Cytosol ER Endoplasmic Reticulum ER->Peptide_MHC_I_Complex Peptide Loading TAP TAP Transporter TAP->ER MHC_I MHC Class I MHC_I->ER Cell_Surface Cell_Surface Peptide_MHC_I_Complex->Cell_Surface Transport to Surface CD8 T Cell Activation CD8 T Cell Activation Cell_Surface->CD8 T Cell Activation Peptides->TAP Experimental_Workflow Workflow for Assessing OVA (55-62) Immunogenicity cluster_immunization Immunization Phase cluster_analysis Analysis Phase Peptide_Adjuvant OVA (55-62) Peptide + Adjuvant Formulation Immunize_Mice Immunize C57BL/6 Mice Peptide_Adjuvant->Immunize_Mice Wait Wait 7-10 Days Immunize_Mice->Wait Harvest_Spleens Harvest Spleens/ Lymph Nodes Wait->Harvest_Spleens T_Cell_Assays Perform T Cell Assays Harvest_Spleens->T_Cell_Assays ELISpot ELISpot T_Cell_Assays->ELISpot ICS Intracellular Cytokine Staining (ICS) T_Cell_Assays->ICS Cytotoxicity_Assay In Vivo Cytotoxicity Assay T_Cell_Assays->Cytotoxicity_Assay Data_Analysis Data Analysis and Interpretation ELISpot->Data_Analysis ICS->Data_Analysis Cytotoxicity_Assay->Data_Analysis

References

Validation & Comparative

A Comparative Guide to OVA (55-62) and SIINFEKL (OVA 257-264) Epitopes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two well-characterized MHC class I-restricted epitopes from chicken ovalbumin (OVA): OVA (55-62) and SIINFEKL (OVA 257-264). It is intended for researchers, scientists, and drug development professionals working in immunology and vaccine development. This document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction

Ovalbumin has long served as a model antigen in immunological studies. Within its sequence, the SIINFEKL peptide (residues 257-264) has been identified as the immunodominant epitope for H-2Kb-restricted CD8+ T cells in C57BL/6 mice. In contrast, the OVA peptide spanning residues 55-62 (KVVRFDKL) is considered a subdominant epitope.[1][2] The disparity in their immunogenicity is attributed to differences in their processing, presentation, and affinity for MHC class I molecules.[3][4] Understanding the characteristics that underpin the immunodominance of SIINFEKL over OVA (55-62) provides valuable insights for the design of peptide-based vaccines and immunotherapies.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters that differentiate the SIINFEKL and OVA (55-62) epitopes.

ParameterSIINFEKL (OVA 257-264)OVA (55-62)Reference(s)
Sequence SIINFEKLKVVRFDKL[1]
MHC Restriction H-2KbH-2Kb[1][2]
Immunogenicity DominantSubdominant[1][2]
MHC I Binding Affinity (IC50) Strong (e.g., 10-20 nM)Moderate[5][6]
Association Rate (kon) with H-2Kb ~10-fold faster than OVA (55-62) (5.9 x 10^3 M^-1 s^-1)6.5 x 10^2 M^-1 s^-1[3][4]
Dissociation Rate (koff) from H-2Kb ~2-fold slower than OVA (55-62) (9.1 x 10^-6 s^-1)1.6 x 10^-5 s^-1[3][4]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key experiments used to characterize and compare these epitopes.

In Vivo Cytotoxicity Assay

This assay measures the in vivo killing of target cells pulsed with specific peptides, providing a functional readout of the cytotoxic T lymphocyte (CTL) response.

Materials:

  • C57BL/6 mice

  • SIINFEKL and KVVRFDKL peptides

  • Splenocytes from naive C57BL/6 mice

  • Carboxyfluorescein succinimidyl ester (CFSE) at high (CFSE^high) and low (CFSE^low) concentrations

  • Phosphate-buffered saline (PBS)

  • Complete RPMI medium

Procedure:

  • Prepare target cell populations by pulsing naive splenocytes with either 1 µg/ml SIINFEKL (CFSE^high) or 1 µg/ml KVVRFDKL (CFSE^low) for 1 hour at 37°C. A third, unpulsed population is labeled with an intermediate CFSE concentration to serve as an internal control.

  • Wash the cells three times with PBS to remove excess peptide.

  • Mix the three populations of target cells in equal numbers.

  • Inject 1 x 10^7 total cells intravenously into recipient mice that have been previously immunized with OVA or an OVA-expressing vector.

  • After a defined period (e.g., 24 hours), harvest spleens from the recipient mice.

  • Prepare single-cell suspensions and analyze by flow cytometry to determine the relative proportions of the CFSE-labeled populations.

  • Specific lysis is calculated as: [1 - (% peptide-pulsed cells in immunized mice / % peptide-pulsed cells in naive mice)] x 100.

Intracellular Cytokine Staining (ICS) for IFN-γ

This assay quantifies the frequency of antigen-specific T cells that produce IFN-γ upon restimulation with the epitope.

Materials:

  • Splenocytes or lymph node cells from immunized mice

  • SIINFEKL and KVVRFDKL peptides

  • Brefeldin A

  • Anti-CD8, anti-CD44 antibodies

  • Anti-IFN-γ antibody

  • Fixation/Permeabilization buffers

  • FACS buffer (PBS with 2% FBS)

Procedure:

  • Prepare single-cell suspensions from the spleens or draining lymph nodes of immunized mice.

  • Stimulate 1-2 x 10^6 cells with 1 µg/ml of either SIINFEKL or OVA (55-62) peptide in the presence of Brefeldin A for 5-6 hours at 37°C. Include an unstimulated control.

  • Wash the cells and stain for surface markers (e.g., CD8, CD44) for 30 minutes at 4°C.

  • Wash the cells again and then fix and permeabilize them according to the manufacturer's protocol.

  • Stain for intracellular IFN-γ for 30 minutes at 4°C.

  • Wash the cells and acquire data on a flow cytometer.

  • Analyze the percentage of IFN-γ-producing cells within the CD8+ CD44^high T cell population.

Visualizations

The following diagrams illustrate key concepts and workflows related to the comparison of SIINFEKL and OVA (55-62).

AntigenPresentationPathway cluster_AntigenProcessing Antigen Processing cluster_MHC_Loading MHC Class I Loading cluster_TCellActivation T Cell Activation Ovalbumin Ovalbumin Proteasome Proteasome Ovalbumin->Proteasome Degradation Peptides Peptides Proteasome->Peptides TAP TAP Peptides->TAP Transport MHC_I MHC Class I Peptides->MHC_I Loading ER Endoplasmic Reticulum TAP->ER MHC_I->ER Peptide_MHC Peptide-MHC Complex MHC_I->Peptide_MHC APC Antigen Presenting Cell Peptide_MHC->APC Presentation CD8_T_Cell CD8+ T Cell APC->CD8_T_Cell TCR Recognition Activation Activation & Clonal Expansion CD8_T_Cell->Activation

Caption: MHC Class I Antigen Presentation Pathway.

ExperimentalWorkflow Immunization Immunize C57BL/6 Mice (e.g., with OVA) Harvest Harvest Splenocytes/ Lymph Node Cells Immunization->Harvest Restimulation In vitro Peptide Restimulation (SIINFEKL or OVA 55-62) Harvest->Restimulation ICS Intracellular Cytokine Staining (IFN-γ) Restimulation->ICS Flow_Cytometry Flow Cytometry Analysis ICS->Flow_Cytometry

Caption: Workflow for Intracellular Cytokine Staining Assay.

Conclusion

The comparison between SIINFEKL (OVA 257-264) and OVA (55-62) epitomizes the concept of immunodominance. The superior MHC class I binding affinity of SIINFEKL, characterized by a faster association rate and a slower dissociation rate, leads to more stable peptide-MHC complexes on the cell surface.[3][4] This enhanced presentation efficiency is a critical factor in its ability to elicit a more robust CD8+ T cell response compared to the subdominant OVA (55-62) epitope.[3][4] These findings have significant implications for the rational design of subunit vaccines, where the selection and optimization of epitopes are paramount for inducing potent and protective cellular immunity.

References

Validating T-cell Specificity for OVA (55-62): A Comparative Guide to Key Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of T-cell specificity is paramount for the successful development of immunotherapies. This guide provides an objective comparison of common methodologies for validating T-cell responses to the subdominant murine ovalbumin (OVA) peptide epitope, OVA (55-62) (KVVRFDKL), with supporting experimental data and detailed protocols.

The chicken ovalbumin-derived peptide OVA (55-62) is a well-characterized subdominant epitope presented by the MHC class I molecule H-2Kb in C57BL/6 mice.[1] It is frequently used in immunological studies to investigate T-cell responses in various contexts, including vaccination and tumor immunology.[2][3][4] Validating the specificity of CD8+ T-cells for this epitope is crucial for interpreting experimental outcomes. This guide compares four widely used assays: MHC Multimer Staining, Enzyme-Linked Immunospot (ELISpot), Intracellular Cytokine Staining (ICS), and Cytotoxicity Assays.

Comparison of T-cell Specificity Assays for OVA (55-62)

The choice of assay for validating T-cell specificity depends on the specific research question, available resources, and the desired level of functional information. The following table summarizes the key characteristics of each method.

AssayPrincipleKey AdvantagesKey DisadvantagesTypical Readout
MHC Multimer Staining Direct visualization and quantification of antigen-specific T-cells using fluorescently labeled peptide-MHC complexes (tetramers or pentamers).[5][6]- Directly enumerates T-cells based on TCR specificity.[5] - Allows for phenotypic characterization by co-staining with other markers.[7] - Can be used for cell sorting of specific T-cell populations.[5]- Does not provide direct functional information. - Staining intensity can be low for low-affinity TCRs.[8] - Requires knowledge of the specific MHC restriction element.[7]Percentage of antigen-specific T-cells within a population.
ELISpot Assay Quantifies the number of cytokine-secreting cells at a single-cell level upon antigen stimulation.[2][9]- Highly sensitive for detecting rare antigen-specific cells. - Provides functional information about cytokine production (e.g., IFN-γ).[3][9] - Relatively high throughput.- Does not allow for phenotypic characterization of the responding cells. - Provides information on only one cytokine per well.Number of spot-forming cells (SFCs) per million input cells.
Intracellular Cytokine Staining (ICS) Detects the production of intracellular cytokines within specific cell populations by flow cytometry following in vitro stimulation.[4][10]- Provides functional data on multiple cytokines simultaneously.[11][12] - Allows for detailed phenotypic characterization of the cytokine-producing cells.[11]- Requires in vitro stimulation which may alter the T-cell phenotype. - Lower sensitivity than ELISpot for detecting very rare cells.[12]Percentage of cytokine-positive cells within a specific T-cell subset (e.g., CD8+).
Cytotoxicity Assay Measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells presenting the specific peptide-MHC complex.[1][13]- Directly measures the key effector function of CTLs. - Provides a definitive assessment of killing capacity.- Can be technically complex and labor-intensive. - Often requires in vitro expansion of effector cells.[13]Percentage of specific lysis of target cells.

Experimental Workflows and Signaling Pathways

To aid in the understanding of these techniques, the following diagrams illustrate the experimental workflows and the underlying biological signaling pathway.

experimental_workflow cluster_mhc MHC Multimer Staining cluster_elispot ELISpot Assay cluster_ics Intracellular Cytokine Staining cluster_ctl Cytotoxicity Assay mhc1 Isolate lymphocytes mhc2 Incubate with fluorescently labeled OVA (55-62)-H-2Kb multimers mhc1->mhc2 mhc3 Co-stain with antibodies for surface markers (e.g., CD8) mhc2->mhc3 mhc4 Analyze by flow cytometry mhc3->mhc4 elispot1 Coat plate with anti-cytokine Ab elispot2 Add lymphocytes and OVA (55-62) peptide elispot1->elispot2 elispot3 Incubate to allow cytokine secretion elispot2->elispot3 elispot4 Detect captured cytokine with secondary enzyme-linked Ab elispot3->elispot4 elispot5 Add substrate and count spots elispot4->elispot5 ics1 Stimulate lymphocytes with OVA (55-62) peptide + secretion inhibitor ics2 Stain for surface markers (e.g., CD8) ics1->ics2 ics3 Fix and permeabilize cells ics2->ics3 ics4 Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) ics3->ics4 ics5 Analyze by flow cytometry ics4->ics5 ctl1 Prepare effector T-cells ctl3 Co-culture effector and target cells ctl1->ctl3 ctl2 Label target cells (pulsed with OVA (55-62)) with a detectable marker ctl2->ctl3 ctl4 Measure marker release from lysed target cells ctl3->ctl4

Figure 1. Experimental workflows for validating T-cell specificity.

The recognition of the OVA (55-62) peptide presented by an H-2Kb molecule on an antigen-presenting cell (APC) by a specific CD8+ T-cell initiates a complex signaling cascade.

tcr_signaling cluster_membrane Cell Membrane cluster_cytoplasm T-Cell Cytoplasm apc APC tcell T-Cell mhc OVA (55-62)-H-2Kb tcr TCR mhc->tcr Recognition cd3 CD3 tcr->cd3 cd8 CD8 cd8->mhc lck Lck cd3->lck ITAM Phosphorylation zap70 ZAP-70 lck->zap70 Recruitment & Activation lat LAT zap70->lat Phosphorylation plcg1 PLCγ1 lat->plcg1 dag DAG plcg1->dag ip3 IP3 plcg1->ip3 pkc PKCθ dag->pkc mapk MAPK Pathway dag->mapk ca Ca²⁺ release ip3->ca nfkB NF-κB pkc->nfkB tf Transcription Factors (NF-κB, NFAT, AP-1) nfkB->tf nfat NFAT ca->nfat nfat->tf mapk->tf gene Gene Expression (Cytokines, Effector Molecules) tf->gene

Figure 2. TCR signaling upon OVA (55-62) recognition.

Detailed Experimental Protocols

The following are generalized protocols for each assay. It is crucial to optimize parameters such as cell numbers, peptide concentrations, and incubation times for specific experimental systems.

MHC Multimer Staining
  • Cell Preparation: Isolate splenocytes or lymphocytes from immunized mice. A common immunization strategy involves subcutaneous injection of OVA protein or OVA-expressing cells.[2][4]

  • Staining: Resuspend 1-2 x 10^6 cells in FACS buffer. Add the OVA (55-62)/H-2Kb multimer (e.g., pentamer) at a pre-titrated concentration. Incubate for 10-30 minutes at room temperature in the dark.

  • Surface Marker Staining: Add a cocktail of fluorescently labeled antibodies against surface markers such as CD8, CD3, and a viability dye. Incubate for 20-30 minutes on ice.

  • Washing: Wash the cells with FACS buffer.

  • Data Acquisition: Acquire events on a flow cytometer.

  • Analysis: Gate on live, single cells, followed by CD3+ and CD8+ T-cells. The percentage of multimer-positive cells within the CD8+ population represents the frequency of OVA (55-62)-specific T-cells.[1]

ELISpot Assay
  • Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with sterile culture medium containing 10% FBS for 1-2 hours at 37°C.

  • Cell Plating: Prepare single-cell suspensions of splenocytes. Add a defined number of cells (e.g., 2-8 x 10^5 cells/well) to the wells.[3]

  • Stimulation: Add the OVA (55-62) peptide to the wells at a final concentration of 1-10 µg/mL.[2][3] Include negative (no peptide) and positive (e.g., mitogen) controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody. Incubate for 1.5-2 hours at room temperature.

  • Enzyme Conjugation: Wash and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.

  • Development: Wash and add a substrate solution. Stop the reaction when distinct spots emerge.

  • Analysis: Count the spots using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS)
  • Cell Stimulation: In a 96-well plate, stimulate 1-2 x 10^6 splenocytes with the OVA (55-62) peptide (1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours at 37°C.[4][10]

  • Surface Staining: Wash the cells and stain for surface markers (e.g., CD8, CD3, CD44) for 20-30 minutes on ice.

  • Fixation and Permeabilization: Wash the cells, then fix and permeabilize them using a commercial kit according to the manufacturer's instructions.

  • Intracellular Staining: Stain with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes at room temperature.

  • Washing and Acquisition: Wash the cells and acquire data on a flow cytometer.

  • Analysis: Gate on the CD8+ T-cell population and determine the percentage of cells expressing the cytokine(s) of interest.[4]

Cytotoxicity Assay (Chromium Release Assay)
  • Effector Cell Preparation: Co-culture splenocytes from immunized mice with irradiated, OVA (55-62)-pulsed stimulator cells for 5-7 days to expand the population of specific CTLs.[2]

  • Target Cell Preparation: Use a suitable target cell line (e.g., EL4) and pulse one aliquot with the OVA (55-62) peptide (1-10 µg/mL) and another with an irrelevant peptide. Label the target cells with 51Cr.

  • Co-culture: Co-culture the effector cells with the labeled target cells at various effector-to-target (E:T) ratios in a 96-well plate.

  • Incubation: Incubate for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Measurement of 51Cr Release: Measure the radioactivity in the supernatant using a gamma counter.

  • Calculation: Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)].

Conclusion

The validation of T-cell specificity for the OVA (55-62) epitope is a critical step in many immunological studies. The choice between MHC multimer staining, ELISpot, ICS, and cytotoxicity assays should be guided by the specific experimental goals. MHC multimers provide a direct enumeration of specific T-cells, while ELISpot is highly sensitive for detecting cytokine-secreting cells. ICS allows for multiparametric functional and phenotypic analysis, and cytotoxicity assays provide a direct measure of CTL killing function. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate approach to obtain reliable and meaningful data on T-cell responses to OVA (55-62).

References

Unveiling T-Cell Cross-Reactivity: A Comparative Analysis of OVA (55-62) and Other Ovalbumin-Derived Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of T-cell cross-reactivity is paramount for the design of effective immunotherapies and vaccines. This guide provides a comparative analysis of the T-cell response to the ovalbumin (OVA) peptide 55-62 and other OVA-derived peptides, supported by experimental data and detailed protocols.

Quantitative Comparison of T-Cell Activation

The following table summarizes the quantitative analysis of interferon-gamma (IFN-γ) production by CD8+ T-cells isolated from C57BL/6 mice immunized with whole ovalbumin. The T-cells were subsequently stimulated in vitro with a panel of OVA-derived peptides, including the OVA (55-62) epitope. The data, adapted from a study by V. S. R. J. Prasad et al. (2019), illustrates the differential activation of the T-cell repertoire by various epitopes from the same antigen.[1]

Peptide (Amino Acid Position)SequenceMean % of IFN-γ+ CD44hi CD8+ T-cells (± SEM)
OVA (55-62) KVVRFDKL ~1.5 (± 0.2)
OVA (97-105)AEERYPIL~1.2 (± 0.3)
OVA (99-107)ERYPIL~0.8 (± 0.2)
OVA (257-264) (SIINFEKL)SIINFEKL~4.5 (± 0.5)
OVA (289-297)EQIGYNI~2.0 (± 0.4)
No Peptide Control-~0.2 (± 0.1)

Note: The data represents the percentage of IFN-γ producing cells within the activated (CD44hi) CD8+ T-cell population. This serves as a key indicator of T-cell activation and effector function.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation and replication of experimental findings.

In Vitro T-Cell Stimulation and Intracellular Cytokine Staining

This protocol outlines the key steps for assessing the antigen-specific T-cell response by measuring intracellular IFN-γ production using flow cytometry.

1. Preparation of Splenocytes:

  • Spleens are harvested from C57BL/6 mice previously immunized with ovalbumin.

  • A single-cell suspension is prepared by mechanical dissociation of the spleens.

  • Red blood cells are lysed using an ACK lysis buffer.

  • The resulting splenocytes are washed and resuspended in complete RPMI-1640 medium.

2. In Vitro Stimulation:

  • Splenocytes are plated in a 96-well plate at a density of 1-2 x 10^6 cells/well.

  • Peptides of interest (e.g., OVA 55-62, SIINFEKL, and other control peptides) are added to the wells at a final concentration of 1-10 µg/mL.

  • A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to the culture for the final 4-6 hours of incubation to promote intracellular accumulation of cytokines.

  • Cells are incubated for a total of 6-12 hours at 37°C in a 5% CO2 incubator.

3. Intracellular Staining:

  • Following stimulation, cells are harvested and washed.

  • Cell surface markers (e.g., CD8, CD44) are stained with fluorescently labeled antibodies.

  • Cells are then fixed and permeabilized using a commercial fixation/permeabilization kit to allow for intracellular antibody access.

  • Intracellular staining is performed using a fluorescently labeled anti-IFN-γ antibody.

  • After a final wash, the cells are resuspended in FACS buffer for analysis.

4. Flow Cytometry Analysis:

  • Data is acquired on a flow cytometer.

  • The percentage of IFN-γ positive cells within the gated CD8+ and CD44hi T-cell population is determined using appropriate analysis software.

Visualizing Key Processes

To further elucidate the mechanisms and workflows, the following diagrams are provided.

T_Cell_Receptor_Signaling_Pathway T-Cell Receptor (TCR) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pMHC Peptide-MHC Complex TCR TCR-CD3 Complex pMHC->TCR Recognition LCK Lck TCR->LCK Phosphorylation CD4_CD8 CD4/CD8 Co-receptor CD4_CD8->LCK ZAP70 ZAP-70 LCK->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca²⁺ Release IP3->Ca PKC PKCθ DAG->PKC Ras Ras-MAPK Pathway DAG->Ras Calcineurin Calcineurin Ca->Calcineurin NFkB NF-κB PKC->NFkB AP1 AP-1 Ras->AP1 NFAT NFAT Calcineurin->NFAT Gene_Expression Gene Expression (e.g., IFN-γ) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Caption: TCR Signaling Cascade upon Peptide-MHC Recognition.

Experimental_Workflow Experimental Workflow for T-Cell Cross-Reactivity Assessment cluster_animal In Vivo cluster_invitro In Vitro cluster_analysis Analysis Immunization Immunization of Mice with Ovalbumin Spleen_Harvest Spleen Harvest Immunization->Spleen_Harvest Splenocyte_Isolation Splenocyte Isolation Spleen_Harvest->Splenocyte_Isolation Peptide_Stimulation Peptide Stimulation (OVA 55-62 & other peptides) Splenocyte_Isolation->Peptide_Stimulation Incubation Incubation with Protein Transport Inhibitor Peptide_Stimulation->Incubation Staining Intracellular Cytokine Staining (CD8, CD44, IFN-γ) Incubation->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Data Analysis (% IFN-γ+ Cells) Flow_Cytometry->Data_Analysis

Caption: Workflow for Assessing T-Cell Cross-Reactivity.

References

Comparative Analysis of Ovalbumin Peptide (55-62) Binding to Different MHC Alleles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding of the ovalbumin (OVA) peptide fragment 55-62 to Major Histocompatibility Complex (MHC) alleles. This document summarizes the available experimental data, offers detailed experimental protocols for further investigation, and visualizes the workflow for MHC-peptide binding assays.

The ovalbumin peptide 55-62, with the amino acid sequence Lys-Val-Val-Arg-Phe-Asp-Lys-Leu (KVVRFDKL), is a known subdominant epitope in the context of an immune response to chicken ovalbumin. Its interaction with MHC molecules is a critical step in the presentation of this antigen to T cells. Understanding the binding affinity of this peptide to various MHC alleles is crucial for designing and interpreting immunological studies, including vaccine development and cancer immunotherapy research.

Quantitative Data on OVA (55-62) MHC Binding

Experimental data on the binding of the OVA (55-62) peptide is predominantly available for the murine MHC class I allele, H-2Kb. While direct comparative experimental data across a wide range of MHC alleles is not extensively documented in publicly available literature, the existing data for H-2Kb provides a baseline for its binding characteristics.

Peptide SequenceMHC AlleleBinding Measurement TypeReported ValueInterpretationReference
KVVRFDKLH-2KbKinetic Constants (at 25°C)k_on: 6.5 x 10² M⁻¹s⁻¹ k_off: 1.6 x 10⁻⁵ s⁻¹Lower affinity compared to the immunodominant OVA peptide (257-264), SIINFEKL.[1]
KVVRFDKLH-2KbIC50< 500 nMStrong binder.

Note: The available experimental data is currently limited to the H-2Kb allele. Further research is required to determine the binding affinities of the OVA (55-62) peptide to other murine and human MHC alleles. The experimental protocols provided in the following section can be utilized to generate such comparative data.

Experimental Protocols

To facilitate further research into the binding of OVA (55-62) to a broader range of MHC alleles, two common experimental protocols for determining peptide-MHC binding affinity are detailed below.

Competitive ELISA-Based MHC-Peptide Binding Assay

This method measures the ability of a test peptide (e.g., OVA 55-62) to compete with a labeled, high-affinity reference peptide for binding to a purified MHC molecule.

Materials:

  • Purified, soluble MHC class I or class II molecules of the desired alleles.

  • High-affinity, biotinylated reference peptide for each MHC allele.

  • Test peptide (OVA 55-62) at various concentrations.

  • 96-well ELISA plates.

  • Coating buffer (e.g., PBS, pH 7.4).

  • Blocking buffer (e.g., PBS with 5% BSA).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Streptavidin-HRP conjugate.

  • TMB substrate.

  • Stop solution (e.g., 2N H₂SO₄).

  • Plate reader.

Procedure:

  • Plate Coating: Coat the wells of a 96-well ELISA plate with an anti-MHC antibody overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the wells with blocking buffer for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • MHC Capture: Add purified MHC molecules to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Binding: Prepare a mixture of the biotinylated reference peptide at a fixed concentration and the test peptide (OVA 55-62) at various concentrations. Add this mixture to the wells and incubate for 24-48 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Development: Add TMB substrate to the wells and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: The IC50 value, which is the concentration of the test peptide required to inhibit 50% of the binding of the reference peptide, is calculated.

Fluorescence Polarization-Based Binding Assay

This is a solution-based assay that measures the change in the polarization of fluorescently labeled peptide upon binding to an MHC molecule.

Materials:

  • Purified, soluble MHC class I or class II molecules.

  • Fluorescently labeled high-affinity reference peptide.

  • Test peptide (OVA 55-62) at various concentrations.

  • Assay buffer (e.g., PBS).

  • Black, low-volume 384-well plates.

  • A plate reader with fluorescence polarization capabilities.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test peptide (OVA 55-62).

  • Assay Setup: In each well of a 384-well plate, add a fixed concentration of the MHC molecule and the fluorescently labeled reference peptide.

  • Competitive Binding: Add the serially diluted test peptide to the wells. Include wells with only the MHC and labeled peptide (maximum polarization) and wells with only the labeled peptide (minimum polarization).

  • Incubation: Incubate the plate at room temperature for 24-48 hours, protected from light.

  • Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: Plot the fluorescence polarization values against the concentration of the test peptide. The IC50 value is determined from the resulting dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for a competitive MHC-peptide binding assay.

MHC_Peptide_Binding_Assay start Start prepare_reagents Prepare Reagents (MHC, Labeled Peptide, Test Peptide) start->prepare_reagents plate_setup Plate Setup (Coating, Blocking) prepare_reagents->plate_setup binding_incubation Competitive Binding Incubation plate_setup->binding_incubation washing Washing Steps binding_incubation->washing detection Detection (e.g., Streptavidin-HRP, FP reader) washing->detection data_acquisition Data Acquisition detection->data_acquisition data_analysis Data Analysis (IC50 Calculation) data_acquisition->data_analysis end End data_analysis->end

Caption: A generalized workflow for a competitive MHC-peptide binding assay.

Signaling Pathways and Logical Relationships

The binding of a peptide to an MHC molecule is a prerequisite for the initiation of a T-cell mediated immune response. The following diagram illustrates the logical relationship from peptide binding to T-cell activation.

T_Cell_Activation_Pathway peptide OVA (55-62) Peptide pmhc_complex Peptide-MHC Complex Formation peptide->pmhc_complex mhc MHC Allele mhc->pmhc_complex tcr_binding TCR Binding to pMHC pmhc_complex->tcr_binding tcr T-Cell Receptor (TCR) tcr->tcr_binding t_cell_activation T-Cell Activation tcr_binding->t_cell_activation

Caption: Logical pathway from peptide-MHC binding to T-cell activation.

References

Validating the Purity of OVA (55-62) Peptide: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of peptide purity is a critical prerequisite for reliable and reproducible experimental outcomes in research, immunology, and therapeutic development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of the synthetic OVA (55-62) peptide, a crucial reagent in immunological studies. We present a detailed experimental protocol and comparative data to assist researchers in selecting and implementing robust quality control measures.

The OVA (55-62) peptide, with the amino acid sequence Lys-Val-Val-Arg-Phe-Asp-Lys-Leu (KVVRFDKL), is a well-characterized, subdominant H-2Kb-restricted epitope of chicken ovalbumin.[1][2][3] It is widely used as a model antigen in studies of T-cell activation, vaccine development, and cancer immunotherapy. Given its biological significance, ensuring the high purity of the synthetic peptide is paramount to avoid confounding experimental results from contaminants such as deletion sequences, incompletely deprotected peptides, or other synthesis-related impurities.

Comparative Analysis of OVA (55-62) Purity

To illustrate the importance of purity validation, we present a comparative analysis of three commercially available OVA (55-62) peptide preparations, herein designated as Supplier A, Supplier B, and a highly purified in-house standard. The purity of each sample was assessed by reversed-phase HPLC (RP-HPLC), the gold-standard technique for peptide analysis.[1][4][5]

Data Summary

SampleSupplierStated Purity (%)Measured Purity (%) by HPLCRetention Time (min)
1Supplier A>9595.815.23
2Supplier B>9898.915.25
3In-house Standard>9999.715.24

Table 1: Comparative Purity Data for OVA (55-62) Peptide Samples. The measured purity was determined by calculating the area of the main peak as a percentage of the total peak area in the chromatogram.

The results clearly demonstrate that while all suppliers met their stated purity claims, variations exist. For sensitive applications such as in vivo studies or quantitative binding assays, a higher purity preparation (>98%) is recommended to minimize off-target effects.

Experimental Workflow for Purity Validation

A standardized workflow is essential for accurate and reproducible HPLC analysis. The following diagram outlines the key steps involved in the purity validation of the OVA (55-62) peptide.

experimental_workflow Experimental Workflow for OVA (55-62) Peptide Purity Validation by HPLC cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis peptide_prep Peptide Dissolution (e.g., 0.1% TFA in H2O) filtration Sample Filtration (0.22 µm filter) peptide_prep->filtration injection Sample Injection filtration->injection mobile_phase_A Mobile Phase A (0.1% TFA in H2O) mobile_phase_B Mobile Phase B (0.1% TFA in Acetonitrile) degassing Degas Mobile Phases separation RP-HPLC Separation (C18 Column, Gradient Elution) injection->separation detection UV Detection (214-220 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (% Area) integration->calculation

Caption: Workflow for OVA (55-62) peptide purity analysis by HPLC.

Detailed Experimental Protocol

This protocol provides a standard method for the purity analysis of the OVA (55-62) peptide using RP-HPLC.

1. Materials and Reagents

  • OVA (55-62) peptide samples

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ultrapure water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100 Å pore size)

  • Analytical balance

  • Sonicator

3. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in ultrapure water.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile.

  • Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.

4. Sample Preparation

  • Accurately weigh approximately 1 mg of the OVA (55-62) peptide.

  • Dissolve the peptide in Mobile Phase A to a final concentration of 1 mg/mL.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

5. HPLC Conditions

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 214 nm and 280 nm[4]

  • Injection Volume: 10 µL

  • Gradient Elution:

Time (min)% Mobile Phase B
05
2565
2795
3095
315
355

6. Data Analysis

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the OVA (55-62) peptide by determining the percentage of the area of the main peak relative to the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The purity of synthetic peptides is a critical parameter that can significantly impact experimental outcomes. This guide provides a robust and reliable RP-HPLC method for the routine quality control of OVA (55-62) peptide. By implementing a standardized analytical protocol, researchers can ensure the integrity of their starting materials, leading to more accurate and reproducible scientific findings. It is recommended to request a certificate of analysis, including HPLC data, from the supplier and to perform in-house verification for critical applications.

References

A Comparative Analysis of Immune Responses to Dominant vs. Subdominant OVA Epitopes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of immunology and vaccine development, understanding the nuances of T-cell responses to different epitopes of an antigen is paramount. This guide provides a detailed comparison of the immune responses elicited by dominant and subdominant epitopes of chicken ovalbumin (OVA), a model antigen extensively used in immunological research. We present a synthesis of experimental data, detailed methodologies for key assays, and visual representations of the underlying immunological processes to aid researchers, scientists, and drug development professionals in their endeavors.

Introduction to Immunodominance in Ovalbumin

Ovalbumin is a key protein in hen egg whites that serves as a model antigen in immunological studies. The immune system does not recognize the entire protein but rather specific fragments called epitopes. Within the array of potential epitopes, a phenomenon known as immunodominance is observed, where the immune response is skewed towards a select few "dominant" epitopes, while responses to other "subdominant" epitopes are less pronounced.

For CD8+ T-cells in the context of the H-2Kb major histocompatibility complex (MHC) class I molecule, the primary dominant epitope of ovalbumin is SIINFEKL (OVA257-264). A well-characterized subdominant epitope is KVVRFDKL . For CD4+ T-cells, the immunodominant epitope is OVA323-339. This guide will focus on the comparison of CD8+ T-cell responses to the dominant SIINFEKL and a representative subdominant epitope.

Quantitative Comparison of Immune Responses

The magnitude and quality of the immune response to dominant and subdominant epitopes differ significantly across several key parameters. The following tables summarize the quantitative data from various studies, providing a clear comparison.

Table 1: Comparison of T-Cell Expansion
ParameterDominant Epitope (SIINFEKL)Subdominant Epitope (KVVRFDKL)Reference
Relative T-Cell Population Size HighLow (approximately 5-10 times smaller than the dominant response)[1]
Antigen Presentation Efficiency High (up to 50 times more efficient by dendritic cells)Low
Table 2: Comparison of Cytokine Production
CytokineDominant Epitope (SIINFEKL)Subdominant EpitopeReference
IFN-γ (% of CD8+ T-cells) HighLow[2][3][4]
TNF-α (% of CD8+ T-cells) HighLow[2][4]
IL-2 (% of CD8+ T-cells) Moderate to HighLow[2][3][4]

Note: Specific quantitative values for subdominant epitopes are often not explicitly reported in parallel with dominant epitopes in many studies. The data reflects the general trend observed in the literature.

Table 3: Comparison of Cytotoxic T-Lymphocyte (CTL) Activity
ParameterDominant Epitope (SIINFEKL)Subdominant EpitopeReference
Percentage of Specific Lysis HighLow

Note: Direct comparative studies providing specific lysis percentages for subdominant OVA epitopes are limited. The expected trend is a lower lytic capacity of CTLs specific for subdominant epitopes at equivalent effector-to-target ratios.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key immunological assays are provided below.

In Vivo T-Cell Expansion Assay

This protocol is used to assess the proliferation of epitope-specific T-cells in vivo following immunization.

Materials:

  • C57BL/6 mice

  • Vaccinia virus expressing ovalbumin (VV-OVA)

  • MHC class I tetramers (H-2Kb/SIINFEKL and H-2Kb/KVVRFDKL) conjugated to a fluorochrome (e.g., PE)

  • Anti-CD8 antibody conjugated to a different fluorochrome (e.g., FITC)

  • Flow cytometer

Procedure:

  • Immunize C57BL/6 mice intravenously with a sublethal dose of VV-OVA.

  • At various time points post-infection (e.g., day 7, 10, 14), collect spleens from the mice.

  • Prepare single-cell suspensions of splenocytes.

  • Stain the cells with H-2Kb/SIINFEKL-PE and H-2Kb/KVVRFDKL-PE tetramers for 1 hour at room temperature.

  • Wash the cells and then stain with anti-CD8-FITC antibody for 30 minutes on ice.

  • Wash the cells again and acquire the data on a flow cytometer.

  • Analyze the data by gating on CD8+ lymphocytes and then quantifying the percentage of tetramer-positive cells for each epitope.

ELISpot (Enzyme-Linked Immunospot) Assay for IFN-γ Secretion

This assay quantifies the number of IFN-γ-secreting cells upon epitope-specific stimulation.

Materials:

  • 96-well ELISpot plates

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (ALP)

  • BCIP/NBT substrate

  • Splenocytes from immunized mice

  • SIINFEKL and KVVRFDKL peptides

  • Cell culture medium

Procedure:

  • Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Wash the plate and block with cell culture medium containing 10% FBS for 2 hours at 37°C.

  • Add splenocytes (e.g., 2 x 105 cells/well) to the wells.

  • Stimulate the cells with either SIINFEKL or KVVRFDKL peptide (e.g., at 10 µg/mL) for 18-24 hours at 37°C. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

  • Wash the plate and add the biotinylated anti-mouse IFN-γ detection antibody for 2 hours at room temperature.

  • Wash and add streptavidin-ALP for 1 hour at room temperature.

  • Wash and add the BCIP/NBT substrate. Spots will develop within 5-30 minutes.

  • Stop the reaction by washing with water.

  • Count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS) for Flow Cytometry

This technique allows for the simultaneous identification of cell surface markers and intracellular cytokines.

Materials:

  • Splenocytes from immunized mice

  • SIINFEKL and KVVRFDKL peptides

  • Brefeldin A and Monensin (protein transport inhibitors)

  • Anti-CD8 antibody (fluorochrome-conjugated)

  • Anti-IFN-γ, anti-TNF-α, anti-IL-2 antibodies (fluorochrome-conjugated)

  • Fixation/Permeabilization buffers

  • Flow cytometer

Procedure:

  • Stimulate splenocytes (1-2 x 106 cells/well) with SIINFEKL or KVVRFDKL peptide (10 µg/mL) in the presence of Brefeldin A and Monensin for 4-6 hours at 37°C.

  • Wash the cells and stain for the surface marker CD8 for 30 minutes on ice.

  • Wash, then fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.

  • Stain for intracellular cytokines (IFN-γ, TNF-α, IL-2) for 30 minutes at room temperature.

  • Wash the cells and acquire data on a flow cytometer.

  • Analyze the data by gating on CD8+ T-cells and then determining the percentage of cells positive for each cytokine.[2][3][4][5]

Chromium-51 (51Cr) Release Assay for CTL Activity

This classic assay measures the ability of CTLs to lyse target cells presenting a specific epitope.

Materials:

  • Effector cells: Splenocytes from immunized mice, restimulated in vitro with the specific peptide.

  • Target cells: A suitable cell line (e.g., EL4) that can be pulsed with peptides.

  • SIINFEKL and KVVRFDKL peptides

  • 51Cr (Sodium Chromate)

  • 96-well V-bottom plates

  • Gamma counter

Procedure:

  • Label the target cells with 51Cr for 1-2 hours at 37°C.

  • Wash the labeled target cells thoroughly.

  • Pulse the labeled target cells with either SIINFEKL or KVVRFDKL peptide (10 µg/mL) for 1 hour at 37°C.

  • Plate the peptide-pulsed target cells in a 96-well plate (e.g., 1 x 104 cells/well).

  • Add effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).

  • Include controls for spontaneous release (target cells with media only) and maximum release (target cells with detergent).

  • Incubate the plate for 4-6 hours at 37°C.

  • Centrifuge the plate and collect the supernatant.

  • Measure the radioactivity in the supernatant using a gamma counter.

  • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[2][6]

Visualizing Immunological Pathways and Workflows

To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

AntigenProcessingAndPresentation cluster_APC Antigen Presenting Cell (APC) cluster_ER ER Lumen OVA Ovalbumin (OVA) Protein Proteasome Proteasome OVA->Proteasome Degradation Peptides Peptides (including Dominant & Subdominant) Proteasome->Peptides TAP TAP Transporter Peptides->TAP ER Endoplasmic Reticulum TAP->ER MHC_I MHC Class I Peptide_MHC Peptide-MHC I Complex MHC_I->Peptide_MHC Golgi Golgi Apparatus Peptide_MHC->Golgi CellSurface Cell Surface Golgi->CellSurface TCR T-Cell Receptor (TCR) CellSurface->TCR Recognition CD8 CD8 Co-receptor CellSurface->CD8 Peptides_in_ER Peptides Peptides_in_ER->MHC_I Loading

Caption: Antigen processing and presentation pathway for OVA epitopes.

CTL_Assay_Workflow cluster_TargetPrep Target Cell Preparation cluster_EffectorPrep Effector Cell Preparation cluster_CoCulture Co-culture cluster_Measurement Measurement TargetCells Target Cells (e.g., EL4) Cr51_Labeling Label with 51Cr TargetCells->Cr51_Labeling Peptide_Pulsing Pulse with Dominant or Subdominant Peptide Cr51_Labeling->Peptide_Pulsing CoCulture Incubate Effector and Target Cells (4-6h) Peptide_Pulsing->CoCulture ImmunizedSplenocytes Splenocytes from Immunized Mouse Restimulation In vitro Restimulation with specific peptide ImmunizedSplenocytes->Restimulation EffectorCells Effector CTLs Restimulation->EffectorCells EffectorCells->CoCulture Centrifuge Centrifuge Plate CoCulture->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant GammaCount Measure Radioactivity (Gamma Counter) CollectSupernatant->GammaCount CalculateLysis Calculate % Specific Lysis GammaCount->CalculateLysis

References

The Ambiguous Role of OVA (55-62): A Critical Evaluation for Use as a Negative Control in CTL Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate controls is paramount to the validity and interpretation of experimental data. In Cytotoxic T Lymphocyte (CTL) assays, which are fundamental in immunology and cancer research, the choice of a negative control peptide is critical for discerning specific T-cell responses from background noise. This guide provides a comprehensive comparison of the ovalbumin-derived peptide OVA (55-62) as a negative control, evaluating its performance against other common alternatives and presenting supporting experimental context.

The peptide derived from chicken ovalbumin, OVA (55-62), is often considered in CTL assays. While it binds to the murine MHC class I molecule H2-Kb, its utility as a true negative control is a subject of considerable nuance. Evidence suggests that OVA (55-62) can be recognized by and stimulate CD8+ T cells in mice previously immunized with ovalbumin.[1][2] However, a critical distinction lies in its ability to elicit a robust cytolytic T-cell response, which has been shown to be weak or absent in some contexts.[3][4] This ambiguity underscores the importance of careful consideration and validation before employing OVA (55-62) as a negative control.

Performance Comparison of Negative Controls in CTL Assays

The ideal negative control in a CTL assay should not elicit a specific immune response, thereby establishing a baseline for measuring the antigen-specific response. The choice of a negative control is context-dependent and should ideally be a peptide with similar physical properties (e.g., length, charge) to the experimental peptide but lacking the specific epitope recognized by the T-cells being assayed.

Control Type Description Advantages Disadvantages Typical Application
OVA (55-62) Peptide A specific peptide sequence from chicken ovalbumin.Binds to H2-Kb, providing a peptide-loaded target.Can elicit responses in OVA-sensitized animals, making it a subdominant epitope rather than a true negative control.[1][5][6] May not be inert in all experimental systems.Can be used cautiously in animals naive to ovalbumin, but its potential immunogenicity must be acknowledged.
Scrambled Peptide A peptide with the same amino acid composition as the experimental peptide but in a randomized sequence.Maintains similar physicochemical properties to the experimental peptide. Unlikely to be specifically recognized by the T-cell receptor.Requires synthesis for each experimental peptide.A robust negative control for peptide-specific CTL assays.
Irrelevant Peptide A peptide from a protein to which the experimental animal has not been exposed and is known to not be immunogenic in the given mouse strain.Provides a biologically relevant but non-specific target.Requires careful selection to ensure it does not bind to the same MHC allele and is truly non-immunogenic.Commonly used to control for non-specific killing or activation.
Vehicle Control The solution used to dissolve the peptides (e.g., DMSO, PBS) without any peptide.Controls for any cytotoxic or stimulatory effects of the solvent.[7]Does not control for non-specific effects of peptide binding to target cells.Essential control in all CTL assays.
Untreated/Unpulsed Cells Target cells that have not been pulsed with any peptide.Establishes the baseline level of spontaneous cell death and non-specific killing by effector cells.Does not account for the presence of a peptide on the cell surface.A fundamental baseline control in cytotoxicity assays.

Experimental Protocols

Standard Chromium-51 (B80572) (⁵¹Cr) Release CTL Assay

This assay measures the ability of CTLs to lyse target cells.

  • Target Cell Preparation:

    • Culture target cells (e.g., EL-4, a murine lymphoma cell line) that express the appropriate MHC class I molecule (e.g., H-2Kb).

    • Label the target cells with ⁵¹Cr by incubating them with Sodium Chromate (⁵¹Cr) for 1-2 hours at 37°C.

    • Wash the cells extensively to remove unincorporated ⁵¹Cr.

    • Pulse the labeled target cells with the experimental peptide, the negative control peptide (e.g., OVA 55-62 or a scrambled peptide), or a positive control peptide (e.g., OVA 257-264 for OT-I cells) at a concentration of 1-10 µg/mL for 1 hour at 37°C. Another set of target cells should be left unpulsed or treated with the vehicle alone.

  • Effector Cell Preparation:

    • Isolate spleen cells or peripheral blood mononuclear cells (PBMCs) from immunized or experimental animals. These are the effector cells containing the CTLs.

  • Co-culture:

    • Plate the peptide-pulsed target cells in a 96-well round-bottom plate.

    • Add the effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).

    • For controls, incubate target cells alone (spontaneous release) and with a detergent like Triton X-100 (maximum release).

  • Chromium Release Measurement:

    • Incubate the plate for 4-6 hours at 37°C.

    • Centrifuge the plate and collect the supernatant.

    • Measure the amount of ⁵¹Cr in the supernatant using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Visualizing CTL Activation and Experimental Workflow

To better understand the underlying biological processes and the experimental design, the following diagrams illustrate the CTL activation signaling pathway and a typical CTL assay workflow.

CTL_Activation_Pathway CTL Activation Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_CTL Cytotoxic T Lymphocyte (CTL) cluster_Activation CTL Activation APC APC MHC_I MHC class I TCR T-Cell Receptor (TCR) MHC_I->TCR CD8 CD8 MHC_I->CD8 Peptide Antigenic Peptide Peptide->MHC_I loading B7 B7 (CD80/86) CD28 CD28 B7->CD28 CTL CTL Signal1 Signal 1: TCR/CD8 - MHC I/Peptide TCR->Signal1 CD8->Signal1 Signal2 Signal 2: CD28 - B7 CD28->Signal2 LFA1 LFA-1 Adhesion Adhesion: LFA-1 - ICAM-1 LFA1->Adhesion ICAM1 ICAM-1 ICAM1->LFA1 Proliferation Clonal Expansion Signal1->Proliferation Signal2->Proliferation Differentiation Differentiation into Effector CTLs Proliferation->Differentiation

Caption: CTL activation requires two main signals for full activation and clonal expansion.

CTL_Assay_Workflow CTL Assay Experimental Workflow cluster_Preparation 1. Cell Preparation cluster_Labeling_Pulsing 2. Target Cell Labeling & Pulsing cluster_CoCulture 3. Co-culture cluster_Measurement 4. Measurement & Analysis Target_Cells Target Cells (e.g., EL-4) Cr51_Labeling Label with ⁵¹Cr Target_Cells->Cr51_Labeling Effector_Cells Effector Cells (e.g., Splenocytes) CoCulture Incubate Effector and Target Cells Together Effector_Cells->CoCulture Peptide_Pulsing Pulse with Peptides Cr51_Labeling->Peptide_Pulsing Experimental_Peptide Experimental Peptide Positive_Control Positive Control (e.g., OVA 257-264) Negative_Control Negative Control (e.g., OVA 55-62, Scrambled) Vehicle_Control Vehicle Only Experimental_Peptide->CoCulture Positive_Control->CoCulture Negative_Control->CoCulture Vehicle_Control->CoCulture Supernatant_Collection Collect Supernatant CoCulture->Supernatant_Collection Gamma_Counter Measure ⁵¹Cr Release (Gamma Counter) Supernatant_Collection->Gamma_Counter Calculate_Lysis Calculate % Specific Lysis Gamma_Counter->Calculate_Lysis

Caption: A typical workflow for a chromium-51 release CTL assay.

References

A Comparative Analysis of Adjuvants for OVA (55-62) Peptide Immunization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of adjuvants used in conjunction with Ovalbumin (OVA) protein or its derived peptides, with a specific focus on the immune response to the OVA (55-62) epitope. The selection of an appropriate adjuvant is critical for modulating the magnitude and quality of the immune response to peptide-based vaccines. This document summarizes key experimental findings, presents quantitative data in a comparative format, and provides detailed experimental protocols to aid in the rational design of immunization strategies.

Introduction to Adjuvants and OVA Immunization

Subunit vaccines, particularly those based on synthetic peptides, often exhibit weak immunogenicity and require the inclusion of adjuvants to elicit a robust and protective immune response. Adjuvants can enhance the immune response through various mechanisms, including forming an antigen depot, activating innate immune cells through pattern recognition receptors (PRRs), and promoting the cross-presentation of exogenous antigens to CD8+ T cells.

Ovalbumin (OVA) is a widely used model antigen in immunology. The OVA (55-62) peptide (sequence: KVVRFDKL) is a known T-cell epitope that binds to the MHC class I molecule H-2Kb. However, its ability to elicit a strong cytotoxic T-lymphocyte (CTL) response on its own can be limited. Therefore, the choice of adjuvant is paramount in driving a potent CD8+ T-cell response against this epitope.

This guide focuses on a direct comparison of adjuvants where quantitative data for OVA-specific T-cell responses are available in the literature. A key study utilizing a combination of Poly(I:C) and an agonistic anti-CD40 antibody provides a well-documented example of a potent adjuvant strategy for inducing responses to the OVA (55-62) epitope. Data for other adjuvants are presented for comparison, although it is important to note that these studies often measure the response to the immunodominant OVA (257-264) epitope (SIINFEKL) as a surrogate for overall CD8+ T-cell activation due to its high immunogenicity.

Comparative Analysis of Adjuvant Performance

Poly(I:C) and anti-CD40 Antibody Combination

The combination of Polyinosinic:polycytidylic acid (Poly(I:C)), a Toll-like receptor 3 (TLR3) agonist, and an agonistic anti-CD40 antibody has been shown to synergistically induce potent and long-lasting anti-tumor T-cell responses when co-administered with whole OVA protein.[1] This combination enhances the number of IFN-γ producing CD8+ T-cells and promotes a Th1-biased immune response.

Quantitative Data for OVA (55-62) Specific Response

Adjuvant CombinationAntigenAssayResults (Number of IFN-γ secreting cells/10^6 splenocytes)Reference
Poly(I:C) + anti-CD40Whole OVA (500 µ g/mouse )Ex vivo ELISPOT~250[1]
OVA aloneWhole OVA (500 µ g/mouse )Ex vivo ELISPOT~25[1]

Experimental Workflow for Poly(I:C) + anti-CD40 Immunization

G cluster_immunization Immunization Phase cluster_analysis Analysis Phase (Day 6 post-immunization) immunize Immunize C57BL/6 Mice - Poly(I:C) (50 µg) + OVA (500 µg) i.v. - anti-CD40 (50 µg) i.p. sacrifice Sacrifice Mice and Harvest Spleens immunize->sacrifice splenocytes Prepare Splenocyte Suspension sacrifice->splenocytes elispot Ex vivo IFN-γ ELISPOT Assay Stimulation with OVA(55-62) peptide splenocytes->elispot ctl_assay In vitro CTL Assay Stimulation with OVA(55-62) peptide splenocytes->ctl_assay readout Quantify IFN-γ Secreting Cells and Lytic Activity elispot->readout ctl_assay->readout

Caption: Experimental workflow for immunization with Poly(I:C) and anti-CD40 adjuvants with OVA and subsequent analysis of the OVA(55-62) specific T-cell response.

Signaling Pathways for Poly(I:C) and anti-CD40

G cluster_tlr3 TLR3 Signaling cluster_cd40 CD40 Signaling cluster_outcome Immune Outcome polyc Poly(I:C) tlr3 TLR3 (on Dendritic Cell) polyc->tlr3 trif TRIF tlr3->trif irf3 IRF3 Activation trif->irf3 type1_ifn Type I IFN Production irf3->type1_ifn dc_activation DC Activation & Maturation type1_ifn->dc_activation anticd40 anti-CD40 Ab cd40 CD40 (on Dendritic Cell) anticd40->cd40 traf TRAF recruitment cd40->traf nfkb NF-κB Activation traf->nfkb il12 IL-12 Production nfkb->il12 il12->dc_activation th1_polarization Th1 Polarization dc_activation->th1_polarization cd8_activation Enhanced CD8+ T-cell Activation & Survival th1_polarization->cd8_activation

Caption: Signaling pathways activated by Poly(I:C) and anti-CD40 leading to enhanced T-cell immunity.

Other Adjuvants for OVA Immunization

Direct quantitative comparisons of other adjuvants for the specific OVA (55-62) epitope are limited in the available literature. However, studies using the immunodominant OVA (257-264) (SIINFEKL) epitope provide valuable insights into the general potency of different adjuvants in driving a CD8+ T-cell response.

Comparative Data for OVA-Specific CD8+ T-Cell Responses (using OVA 257-264 as an indicator)

AdjuvantAntigenAssayKey FindingsReference
CpG ODN OVA peptide (257-264)Flow Cytometry (% of OT-I expansion)Significantly greater expansion of antigen-specific CD8+ T cells compared to OVA alone.[2]
Alum Whole OVAFlow Cytometry (% of Tetramer+ CD8+ T-cells)Primes antigen-specific CD8+ T-cells, but they fail to differentiate into effective CTLs without a second signal (like MPL).[3]
DOTAP/D35/Alhydrogel Whole OVAELISA (IFN-γ pg/mL)Induced significantly higher IFN-γ production by CD8+ T-cells compared to Freund's Complete Adjuvant (FCA).

Summary of Adjuvant Effects on T-Cell Responses:

  • CpG Oligodeoxynucleotides (ODNs): As TLR9 agonists, CpG ODNs are known to be potent inducers of Th1 responses and are effective at expanding antigen-specific CD8+ T-cell populations when used with peptide or protein antigens.[2]

  • Aluminum Salts (Alum): Alum is the most widely used adjuvant in human vaccines and primarily promotes a Th2-biased immune response. While it can induce the proliferation of OVA-specific CD8+ T-cells, it is generally considered a poor adjuvant for generating robust cytotoxic T-lymphocyte responses.[3]

  • Emulsions (e.g., Montanide ISA 51, IFA): Water-in-oil emulsions like Incomplete Freund's Adjuvant (IFA) and Montanide ISA 51 create an antigen depot, leading to a sustained release of the antigen. They are capable of inducing both antibody and T-cell responses.

  • Combination Adjuvants: Formulations combining different types of adjuvants, such as a TLR agonist with a delivery system (e.g., DOTAP liposomes and Alum), can lead to synergistic effects and a more potent and balanced T-cell response. The DOTAP/D35(CpG)/Alhydrogel combination, for instance, was shown to be a powerful inducer of IFN-γ from both CD4+ and CD8+ T-cells.

Detailed Experimental Protocols

Immunization and T-Cell Analysis with Poly(I:C) and anti-CD40[1]
  • Antigen and Adjuvants:

    • Ovalbumin (OVA) protein.

    • Poly(I:C) (a TLR3 agonist).

    • Agonistic anti-CD40 antibody.

    • OVA (55-62) peptide (KVVRFDKL) for in vitro stimulation.

  • Animal Model: C57BL/6 mice.

  • Immunization Protocol:

    • A single immunization was administered.

    • Mice were injected with a mixture of Poly(I:C) (50 µ g/mouse ) and OVA (500 µ g/mouse ) intravenously (i.v.).

    • Simultaneously, anti-CD40 antibody (50 µ g/mouse ) was injected intraperitoneally (i.p.).

  • T-Cell Response Analysis:

    • Mice were sacrificed 6 days after immunization.

    • Spleens were harvested, and single-cell suspensions were prepared.

    • For the ELISPOT assay, splenocytes were cultured in plates pre-coated with anti-IFN-γ antibody.

    • Cells were stimulated with the OVA (55-62) peptide (10 µg/ml) for 24 hours.

    • The plates were developed to visualize and count the number of IFN-γ-secreting cells (spots).

    • For the CTL assay, splenocytes were stimulated in vitro with the OVA (55-62) peptide for 5 days, and their lytic activity was measured against target cells loaded with the peptide.

General Workflow for Evaluating Adjuvant Efficacy

G cluster_prep Preparation cluster_in_vivo In Vivo Immunization cluster_ex_vivo Ex Vivo Analysis cluster_data Data Analysis formulate Formulate Antigen (OVA peptide) with Adjuvant immunize Immunize Animal Model (e.g., C57BL/6 mice) formulate->immunize control Prepare Control Groups (Antigen alone, Adjuvant alone) control->immunize boost Booster Immunization (if required by protocol) immunize->boost harvest Harvest Spleen/Lymph Nodes boost->harvest assays Perform Immunological Assays: - ELISPOT (IFN-γ, IL-4) - Intracellular Cytokine Staining - In Vivo CTL Assay - Antibody Titer (ELISA) harvest->assays compare Compare Immune Responses between Adjuvant and Control Groups assays->compare

References

Lack of Cytolytic Activity in OVA (55-62) Specific T-Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the cytolytic activity of T-cells specific for the ovalbumin (OVA) peptide OVA (55-62) against the well-established immunodominant peptide OVA (257-264), also known as SIINFEKL. The evidence presented confirms the significantly lower to absent cytolytic potential of T-cells recognizing the OVA (55-62) epitope, a critical consideration for researchers in immunology and cancer immunotherapy.

Comparative Analysis of Cytolytic Activity

While both OVA (55-62) and OVA (257-264) peptides can bind to the MHC class I molecule H-2Kb, their ability to induce a cytotoxic T-lymphocyte (CTL) response differs dramatically.[1][2][3] The OVA (257-264) peptide is a potent inducer of CD8+ T-cell mediated cytotoxicity, serving as a benchmark for CTL responses in numerous immunological studies. In stark contrast, T-cells specific for the OVA (55-62) peptide exhibit weak to negligible cytolytic function.[2][3][4]

While direct quantitative comparisons in the form of percentage of specific lysis at varying effector-to-target (E:T) ratios are not consistently presented across literature, the consensus from multiple studies indicates a clear disparity. For instance, while immunization with OVA protein can elicit T-cells that recognize the OVA (55-62) peptide, these cells do not translate this recognition into effective target cell lysis.[1][3][5] In contrast, T-cells specific for OVA (257-264) consistently demonstrate robust, dose-dependent killing of target cells presenting this epitope.

Peptide EpitopeT-Cell SpecificityTypical Cytolytic ActivitySupporting Evidence
OVA (55-62) CD8+ T-cellsLow to None Consistently fails to elicit a significant cytolytic response in standard in vitro and in vivo assays.[1][3][5][6]
OVA (257-264) (SIINFEKL) CD8+ T-cellsHigh Widely used as a positive control for inducing potent, specific CTL-mediated lysis of target cells.[7][8]

Experimental Protocols

To assess the cytolytic activity of antigen-specific T-cells, two primary methods are widely employed: the chromium-51 (B80572) release assay and flow cytometry-based cytotoxicity assays.

Chromium-51 Release Assay

This traditional method measures the release of radioactive chromium-51 (⁵¹Cr) from pre-labeled target cells upon lysis by effector T-cells.

Protocol:

  • Target Cell Labeling: Target cells (e.g., EL-4 lymphoma cells) are incubated with ⁵¹Cr, which is taken up by viable cells.

  • Peptide Pulsing: A portion of the labeled target cells is pulsed with the specific peptide of interest (e.g., OVA (55-62) or OVA (257-264)).

  • Co-culture: Effector T-cells (e.g., splenocytes from immunized mice) are co-cultured with the peptide-pulsed, ⁵¹Cr-labeled target cells at various effector-to-target (E:T) ratios.

  • Incubation: The co-culture is incubated for a defined period (typically 4-6 hours) to allow for T-cell mediated killing.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Measurement of Radioactivity: The amount of ⁵¹Cr released into the supernatant is measured using a gamma counter.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Experimental Release: ⁵¹Cr in the supernatant of wells with effector and target cells.

    • Spontaneous Release: ⁵¹Cr in the supernatant of wells with target cells alone.

    • Maximum Release: ⁵¹Cr in the supernatant of wells where target cells are lysed with a detergent.

Flow Cytometry-Based Cytotoxicity Assay

This method utilizes fluorescent dyes to differentiate between live and dead target cells and to distinguish them from effector cells.

Protocol:

  • Target Cell Labeling: Target cells are labeled with a fluorescent dye, such as Carboxyfluorescein succinimidyl ester (CFSE), at two different concentrations (CFSEhigh and CFSElow).

  • Peptide Pulsing: The CFSEhigh labeled target cells are pulsed with the experimental peptide (e.g., OVA (55-62)), while the CFSElow labeled cells are pulsed with a control peptide (e.g., OVA (257-264)) or left unpulsed.

  • Co-culture: The two populations of labeled target cells are mixed and co-cultured with effector T-cells at various E:T ratios.

  • Incubation: The co-culture is incubated for a set period.

  • Staining for Cell Viability: A viability dye (e.g., Propidium Iodide or 7-AAD) is added to the cell suspension. This dye can only enter cells with compromised membranes (i.e., dead cells).

  • Flow Cytometry Analysis: The cells are analyzed by flow cytometry. The different target cell populations are distinguished by their CFSE fluorescence intensity, and the percentage of dead cells within each population is determined by the uptake of the viability dye.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated by comparing the percentage of dead target cells in the presence of effector cells to the percentage of dead target cells in control wells without effector cells.

Visualizing the Mechanism of T-Cell Mediated Cytotoxicity

The process of a cytotoxic T-lymphocyte (CTL) recognizing and eliminating a target cell involves a complex signaling cascade. The following diagrams illustrate the key pathways and the experimental workflow for assessing this activity.

T_Cell_Cytotoxicity_Pathway T-Cell Mediated Cytotoxicity Signaling Pathway cluster_CTL Cytotoxic T-Lymphocyte (CTL) cluster_Target Target Cell cluster_Signaling Intracellular Signaling cluster_Lysis Target Cell Lysis TCR TCR MHC MHC class I + Peptide TCR->MHC Recognition Signal_Transduction Signal Transduction Cascade TCR->Signal_Transduction CD8 CD8 CD8->MHC LFA1 LFA-1 ICAM1 ICAM-1 LFA1->ICAM1 Adhesion Granules Lytic Granules (Perforin, Granzymes) Granule_Polarization Granule Polarization Signal_Transduction->Granule_Polarization Granule_Release Granule Release Granule_Polarization->Granule_Release Perforin_Pore Perforin Pore Formation Granule_Release->Perforin_Pore Granzyme_Entry Granzyme Entry Perforin_Pore->Granzyme_Entry Apoptosis Apoptosis Granzyme_Entry->Apoptosis

Caption: Signaling pathway of T-cell mediated cytotoxicity.

Cytotoxicity_Assay_Workflow Experimental Workflow for Cytotoxicity Assay cluster_Preparation Preparation cluster_Labeling Labeling & Pulsing cluster_Assay Assay cluster_Analysis Analysis Effector_Cells Effector T-Cells (e.g., from immunized mice) Co_culture Co-culture Effector & Target Cells (E:T ratios) Effector_Cells->Co_culture Target_Cells Target Cells (e.g., EL-4) Labeling Label Target Cells (e.g., ⁵¹Cr or CFSE) Target_Cells->Labeling Pulsing Pulse with Peptides (OVA 55-62 vs OVA 257-264) Labeling->Pulsing Pulsing->Co_culture Incubation Incubate (4-6 hours) Co_culture->Incubation Measurement Measure Lysis (Gamma Counter or Flow Cytometer) Incubation->Measurement Calculation Calculate % Specific Lysis Measurement->Calculation

Caption: Workflow for assessing T-cell cytotoxicity.

References

Safety Operating Guide

Proper Disposal Procedures for OVA (55-62) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of OVA (55-62) peptide waste in a laboratory setting.

The following procedures provide a framework for the proper disposal of OVA (55-62), a non-hazardous peptide fragment of ovalbumin. While OVA (55-62) is not classified as a hazardous substance, standard laboratory safety precautions and adherence to institutional and local regulations are paramount. This guide is intended for researchers, scientists, and drug development professionals to ensure a safe work environment and responsible waste management.

Waste Disposal Summary

Proper segregation and containment of peptide waste are crucial first steps. The table below outlines the recommended disposal streams for different types of waste generated during the handling of OVA (55-62).

Waste StreamContainer TypeLabeling RequirementsDisposal Consideration
Unused/Expired Solid OVA (55-62) Designated Chemical Waste Container"Chemical Waste", Contents ("OVA (55-62)"), Hazard Class (if applicable), Accumulation Start DateDo not mix with incompatible chemicals. Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.[1]
Liquid Waste (e.g., solutions containing OVA (55-62)) Designated Chemical Waste Container (leak-proof)"Chemical Waste", Contents ("Aqueous solution of OVA (55-62)"), Hazard Class (if applicable), Accumulation Start DateChemical inactivation is recommended prior to disposal. Do not pour down the sanitary sewer unless explicitly authorized by your institution.[1]
Contaminated Labware (e.g., pipette tips, vials, gloves) Designated Chemical or Biohazardous Waste Container (as per institutional guidelines)"Chemical Waste" or "Biohazardous Waste", Contents ("Contaminated with OVA (55-62)"), Accumulation Start DateMay require decontamination prior to final disposal.[1]
Empty OVA (55-62) Containers Regular Laboratory Glass or Plastic WasteDeface original label.Rinse thoroughly with an appropriate solvent. The rinsate should be collected as chemical waste.[1][2][3]

Experimental Protocol: Chemical Inactivation and Disposal

For biologically active peptides, a chemical inactivation step is recommended to denature the peptide and eliminate its biological activity before disposal.[4] The following protocol outlines a general procedure for the inactivation and disposal of OVA (55-62) waste.

Materials:

  • Personal Protective Equipment (PPE): Lab coat, safety glasses, and gloves

  • Designated chemical fume hood

  • 10% bleach solution (sodium hypochlorite) or 1M Sodium Hydroxide (NaOH)[1][4][5]

  • Designated, labeled, and leak-proof chemical waste containers[1][5]

  • pH indicator strips and appropriate neutralizing agents (e.g., 1M HCl for NaOH inactivation)[4]

Procedure for Liquid Waste:

  • Segregation: Collect all liquid waste containing OVA (55-62) in a designated, leak-proof, and clearly labeled chemical waste container.[1][5]

  • Chemical Inactivation (Option A - Bleach):

    • In a chemical fume hood, add a 10% bleach solution to the liquid peptide waste to achieve a final bleach-to-waste ratio of at least 1:10.[1]

    • Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[1]

  • Chemical Inactivation (Option B - NaOH):

    • In a chemical fume hood, carefully add 1M NaOH solution to the liquid peptide waste.[4]

    • Allow the mixture to stand for at least 24 hours at room temperature to ensure complete hydrolysis.[4]

    • Neutralize the solution to a pH between 6.0 and 8.0 using an appropriate acid (e.g., 1M HCl).[4]

  • Disposal: Transfer the treated liquid waste to a properly labeled hazardous waste container. Ensure the container is securely sealed and stored in a designated satellite accumulation area.[4] Arrange for pickup by your institution's EHS office.

Procedure for Solid Waste (e.g., contaminated labware):

  • Collection: Collect all solid waste contaminated with OVA (55-62) in a designated, leak-proof, and clearly labeled container.[1]

  • Decontamination:

    • Immerse the solid waste in a 10% bleach solution for a minimum of 30 minutes.[1]

    • Alternatively, an enzymatic detergent can be used for initial cleaning and decontamination.[6]

  • Final Disposal: After decontamination, decant the bleach solution and manage it as liquid waste. Dispose of the decontaminated solid waste in the appropriate laboratory waste stream (e.g., chemical or biohazardous waste) as per your institutional guidelines.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of OVA (55-62) waste.

G A Start: OVA (55-62) Waste Generated B Identify Waste Type A->B C Liquid Waste (e.g., solutions) B->C Liquid D Solid Waste (e.g., contaminated labware) B->D Solid E Unused/Expired Solid Peptide B->E Unused Solid F Chemical Inactivation (e.g., 10% Bleach or 1M NaOH) C->F H Decontaminate (e.g., 10% Bleach) D->H J Collect in Labeled Chemical Waste Container E->J G Collect in Labeled Chemical Waste Container F->G K Arrange for EHS Pickup G->K I Collect in Labeled Chemical/Biohazardous Waste Container H->I I->K J->K

Caption: A logical workflow for the proper disposal of OVA (55-62) waste.

It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific protocols and to ensure compliance with all local, state, and federal regulations.[1][4]

References

Essential Safety and Logistical Information for Handling Ovalbumin (OVA)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory reagents is paramount. This document provides procedural guidance for the safe use of Ovalbumin (OVA), a common protein in research, focusing on personal protective equipment, operational procedures, and disposal.

The primary hazard associated with Ovalbumin is its potential as a respiratory sensitizer, which can cause allergic reactions or asthma-like symptoms upon inhalation.[1][2][3][4][5] It may also cause irritation to the skin and eyes.[1][6] Therefore, adherence to proper safety protocols is crucial.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling Ovalbumin, particularly in its powdered form, to mitigate exposure risks.

Protection Type Required PPE Purpose Recommended Specifications
Respiratory Protection RespiratorTo prevent inhalation of airborne particles.NIOSH (or equivalent) approved particulate respirator, especially where dust may be generated or ventilation is inadequate.[1][7][8][9]
Eye and Face Protection Safety Goggles, Face ShieldTo protect eyes from dust and splashes.Chemical splash goggles.[1][8][9][10] A face shield is also recommended when there is a significant risk of airborne particles.[7]
Hand Protection GlovesTo prevent skin contact.Chemically resistant, impervious gloves.[10] Suggested materials include neoprene, nitrile rubber, PVC, or vinyl.[1][7]
Body Protection Lab Coat, Full Coverage ClothingTo minimize skin exposure.A lab coat with full sleeves is mandatory.[1] Consider additional protective clothing as needed.[8][10]

Operational Plan: Safe Handling Workflow

Proper handling of Ovalbumin is essential to minimize the risk of exposure. The following workflow outlines the key steps for safely managing OVA in a laboratory setting.

OVA_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_workspace Prepare Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace weigh Carefully Weigh/Aliquot OVA (Avoid Dust Generation) prep_workspace->weigh dissolve Dissolve or Reconstitute in Solution weigh->dissolve spill_evacuate Evacuate and Ventilate Area weigh->spill_evacuate If Spill Occurs decontaminate Decontaminate Work Surfaces dissolve->decontaminate dispose_waste Dispose of Contaminated Materials in Designated Waste Stream decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands spill_ppe Wear Appropriate PPE for Cleanup spill_evacuate->spill_ppe spill_contain Cover Spill with Absorbent Material spill_ppe->spill_contain spill_dispose Collect and Dispose of as Hazardous Waste spill_contain->spill_dispose

Figure 1: Safe handling workflow for Ovalbumin.

Procedural Steps:

  • Preparation : Always begin by putting on the required PPE.[1][7][8] Prepare a designated, well-ventilated workspace, such as a chemical fume hood, especially when handling powdered OVA.[8]

  • Handling : When weighing or transferring Ovalbumin powder, do so carefully to avoid creating dust.[2][8] Use techniques that minimize aerosolization.

  • Storage : Store Ovalbumin in a tightly sealed container in a cool, dry, and well-ventilated area.[2][7][8]

  • Spill Response : In the event of a spill, evacuate and ventilate the area immediately.[1] Only trained personnel with appropriate PPE should manage the cleanup.[1] Use an absorbent material to contain the spill, then collect it in a sealed container for proper disposal.[6][8][9]

Disposal Plan

Proper disposal of Ovalbumin and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Categorization : Unused Ovalbumin and any materials contaminated with it (e.g., pipette tips, tubes, gloves) should be treated as hazardous waste.

  • Disposal Route : All waste should be collected in clearly labeled, sealed containers.[4] Disposal must be carried out through a licensed hazardous or special waste collection service, in accordance with all local, regional, and national regulations.[1]

  • Environmental Precautions : Do not allow Ovalbumin to enter drains or waterways.[4][8] Contaminated packaging should be disposed of in the same manner as the product itself.[6]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.